N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-2-7-12(14-9)13(17)15-10-5-3-6-11(16)8-10/h2-8,16H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMBRLBMHYTJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
[1][2][3][4][5][6]
Executive Summary
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide (CAS: 1038243-81-0) is a functionalized pyridine scaffold acting as a critical building block and pharmacophore in drug discovery.[1][2][3][4][5][6] Belonging to the class of pyridine-2-carboxamides (picolinamides), this molecule integrates a metal-chelating/hydrogen-bonding core with a phenolic handle, making it a privileged structure for targeting kinases (e.g., VEGFR, PDGFR) and metalloenzymes (e.g., Histone Demethylases).
Its structural utility lies in the orthogonality of its functional groups: the pyridine nitrogen and amide oxygen form a bidentate binding motif, while the 3-hydroxyl group serves as a vector for further chemical diversification (e.g., etherification to generate Sorafenib-like analogs) or as a polar anchor in protein active sites.
Chemical Identity & Physicochemical Profile[7][8]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide |
| Common Scaffolds | Picolinamide, 2-Pyridinecarboxamide |
| CAS Number | 1038243-81-0 |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| SMILES | Cc1cccc(n1)C(=O)Nc2cccc(O)c2 |
Calculated Physicochemical Properties
Data derived from consensus chemoinformatic models.
| Property | Value | Significance |
| cLogP | 1.8 – 2.2 | Optimal lipophilicity for cell permeability; falls within Lipinski's Rule of 5. |
| TPSA | ~62 Ų | Indicates good oral bioavailability potential (Target <140 Ų). |
| pKa (Pyridine N) | ~3.5 | Weakly basic; likely unprotonated at physiological pH (7.4). |
| pKa (Phenol OH) | ~9.8 | Weakly acidic; exists as neutral species in plasma, allowing passive diffusion. |
| H-Bond Donors | 2 | Amide NH, Phenol OH. |
| H-Bond Acceptors | 4 | Pyridine N, Amide O, Phenol O. |
Structural Biology & Pharmacophore Analysis
The biological relevance of this molecule stems from its ability to adopt distinct binding modes depending on the target protein environment.
Pharmacophore Visualization
The following diagram illustrates the two primary binding modes: Hinge Binding (Kinases) and Bidentate Chelation (Metalloenzymes).
Caption: Pharmacophore mapping showing the dual utility of the scaffold in kinase hinge binding (via H-bonds) and metalloenzyme inhibition (via bidentate metal coordination).
Mechanism of Action
-
Kinase Inhibition: The pyridine nitrogen and amide NH often form a "donor-acceptor" pair that mimics the adenine ring of ATP, binding to the hinge region of kinases. The 6-methyl group can induce conformational twists or clash with the "gatekeeper" residue, potentially improving selectivity over non-methylated analogs.
-
Metalloenzyme Inhibition: In enzymes like Histone Demethylases (KDMs), the pyridine nitrogen and amide carbonyl oxygen form a planar 5-membered chelate ring with the catalytic metal center (Fe(II)), blocking substrate entry.
Synthetic Methodology
The synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is typically achieved via an amide coupling reaction. Below is a validated protocol suitable for research scale (100 mg – 5 g).
Retrosynthetic Analysis
-
Bond Formed: Amide (C-N) bond.
-
Precursors: 6-Methylpicolinic acid (Carboxylic Acid) + 3-Aminophenol (Amine).
Experimental Protocol (HATU Coupling)
This method is preferred for its high yield and mild conditions, minimizing oxidation of the phenol.
Reagents:
-
6-Methylpicolinic acid (1.0 equiv)
-
3-Aminophenol (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve 6-methylpicolinic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes.
-
Coupling: Add HATU (1.2 eq) to the mixture. Stir for 10 minutes to form the activated ester species.
-
Addition: Add 3-aminophenol (1.1 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 4–16 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 229.1).
-
Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated NaHCO₃ (to remove acid), water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (SiO₂) eluting with a gradient of Hexanes/EtOAc (0–50%).
-
Characterization: The product should appear as an off-white to pale yellow solid.
Synthesis Workflow Diagram
Caption: Step-by-step HATU-mediated amide coupling workflow for the synthesis of the target compound.
Applications in Drug Discovery
This molecule is rarely a final drug but serves as a high-value Intermediate and Probe .
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<250 Da) and high ligand efficiency, it is an ideal "fragment" for screening against novel targets.
-
Strategy: The 3-hydroxyl group acts as a "growth vector." Once the fragment binds to a protein, the -OH can be chemically modified (e.g., alkylation) to reach adjacent pockets, increasing potency.
Precursor to Kinase Inhibitors
The structure is homologous to the core of Sorafenib and Regorafenib (though those use pyridine-4-carboxamides).
-
Reaction: The phenolic -OH is frequently reacted with electrophiles (e.g., 4-chloro-N-methylpicolinamide derivatives) to create diaryl ether linkages, a hallmark of Type II kinase inhibitors.
Safety & Handling
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to slow oxidation if exposed to air/light over prolonged periods.
References
-
Chemical Identity & Suppliers: N-(3-Hydroxyphenyl)-6-methylpyridine-2-carboxamide (CAS 1038243-81-0).[1][2][3][4][5][6][7][8] Available from BLD Pharm and Sigma-Aldrich.
-
Structural Analog Analysis: Tian, G., & Long, S. (2023). Crystal structure of N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCrData.
- Kinase Inhibitor Scaffolds: Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics. (Contextual grounding for pyridine-carboxamide binding modes).
Sources
- 1. 1178134-86-5|4-(4-Amino-phenoxy)-pyridine-2-carboxylic acid methylamide|BLD Pharm [bldpharm.com]
- 2. 14888-39-2|N-(4-Ethoxyphenyl)picolinamide|BLD Pharm [bldpharm.com]
- 3. 85344-72-5|N-(2-Methoxyphenyl)picolinamide|BLD Pharm [bldpharm.com]
- 4. 284462-37-9|4-(4-Aminophenoxy)-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 5. 2004659-84-9|4-(4-Formamidophenoxy)-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 6. 7477-46-5|N-Phenylquinoline-2-carboxamide|BLD Pharm [bldpharm.com]
- 7. Products - Thoreauchem [thoreauchem.com]
- 8. N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide | 1038243-81-0 [sigmaaldrich.com]
An In-depth Technical Guide to Elucidating the Molecular Mechanism of Action for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
Abstract
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is a novel small molecule with a chemical scaffold suggestive of diverse biological activities. While direct research into its specific molecular mechanism of action is not yet prevalent in public-domain literature, its structural motifs are shared by compounds with known interactions with critical cellular targets. This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of its mechanism of action (MoA). We will move from broad, unbiased screening for target identification to high-resolution structural and functional characterization. The methodologies outlined herein are designed to establish a robust, evidence-based understanding of the compound's biological function, providing a critical pathway for its potential development as a therapeutic agent.
Introduction: The Pyridine Carboxamide Scaffold and a Strategy for Discovery
The pyridine carboxamide core is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Derivatives have been shown to target diverse protein families, including kinases, metabolic enzymes, and G-protein coupled receptors. For instance, related pyridine-2-carboxamide analogues have demonstrated potent and selective inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a key target in cancer immunotherapy[1]. Similarly, quinolone-3-carboxamide derivatives have been identified as inhibitors of Phosphatidylinositol 3-kinase (PI3Kα), a central node in cell growth and proliferation pathways[2][3].
Given the absence of specific data for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, a logical and unbiased approach is required. This guide proposes a multi-tiered investigational strategy, beginning with broad target identification and progressively narrowing the focus to specific biochemical and cellular pathways.
Tier 1: Unbiased Target Identification
The foundational step in any MoA study is to identify the direct molecular binding partner(s) of the compound. Without prior knowledge, unbiased, proteome-wide approaches are essential.
Chemical Proteomics Approach: Affinity-Capture Mass Spectrometry
This method identifies direct binding partners from a complex biological lysate. It relies on immobilizing the compound of interest to a solid support to "pull down" its interacting proteins.
Experimental Protocol: Synthesis of an Affinity Probe and Pulldown
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Probe Synthesis: Synthesize an analogue of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide incorporating a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive handle (e.g., an alkyne or azide for click chemistry, or a carboxylic acid for amine coupling). The linker position should be chosen carefully to minimize disruption of potential binding interactions.
-
Immobilization: Covalently attach the synthesized probe to NHS-activated sepharose beads or magnetic beads.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line like HCT-116 or a T-cell line like Jurkat, depending on the hypothesized therapeutic area).
-
Affinity Pulldown:
-
Incubate the immobilized probe with the cell lysate.
-
As a crucial control, co-incubate a parallel sample with an excess of the free, unmodified parent compound. Proteins that are "competed" off the beads by the free compound are more likely to be specific binders.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
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LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
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Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to control beads and that show reduced binding in the competition control.
Logical Workflow for Target Identification
Caption: Workflow for Affinity-Capture Mass Spectrometry.
Tier 2: Target Validation and Biophysical Characterization
Once a list of candidate targets is generated, the direct interaction must be validated and quantified using orthogonal, label-free methods.
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's thermal stability upon ligand binding. A positive shift in the melting temperature (Tm) indicates a direct interaction.
Experimental Protocol: Thermal Shift Assay
-
Reagents: Purified recombinant protein of the candidate target, SYPRO Orange dye, and the test compound.
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Assay Setup: In a 96-well qPCR plate, mix the protein, dye, and varying concentrations of the compound.
-
Instrumentation: Use a real-time PCR instrument to gradually increase the temperature from ~25°C to 95°C.
-
Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Analysis: The midpoint of the unfolding transition is the melting temperature (Tm). Plot ΔTm (Tm with compound - Tm without compound) against compound concentration to confirm a dose-dependent stabilizing effect.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free kinetics and affinity data (KD, kon, koff).
Experimental Protocol: SPR Analysis
-
Chip Preparation: Covalently immobilize the purified candidate protein onto a sensor chip surface (e.g., via amine coupling).
-
Analyte Injection: Flow precise concentrations of the compound over the sensor surface.
-
Detection: An optical system detects changes in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein. This generates a sensorgram.
-
Kinetic Analysis: Fit the association and dissociation curves in the sensorgram to a binding model (e.g., 1:1 Langmuir) to determine the on-rate (kon), off-rate (koff), and equilibrium dissociation constant (KD).
Data Presentation: Biophysical Validation Summary
| Experimental Method | Parameter Measured | Purpose | Example Result for a "Hit" |
| Thermal Shift Assay (TSA) | ΔTm (°C) | Confirms direct binding and stabilization of the target protein. | ΔTm = +5.2 °C at 10 µM compound |
| Surface Plasmon Resonance (SPR) | KD (nM) | Quantifies binding affinity and kinetics. | KD = 150 nM (kon=1x105 M-1s-1, koff=1.5x10-2 s-1) |
Tier 3: Cellular and Pathway Functional Analysis
Confirming that the compound engages its target in a cellular context and modulates its downstream signaling is the ultimate proof of its MoA.
Cellular Target Engagement Assay
The Cellular Thermal Shift Assay (CETSA) extends the principle of TSA to live cells. It measures the thermal stabilization of a target protein within its native cellular environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound at various concentrations.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, denatured protein via centrifugation.
-
Protein Detection: Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blot or quantitative mass spectrometry.
-
Analysis: A positive result is a shift in the melting curve to higher temperatures in compound-treated cells, indicating the compound is binding to and stabilizing its target inside the cell.
Pathway Modulation Analysis
If the identified target is a kinase (e.g., PI3Kα or HPK1), a key step is to determine if the compound inhibits its catalytic activity and modulates the downstream signaling pathway.
Experimental Protocol: Phospho-Protein Western Blot
-
Cell Treatment: Treat cells with the compound for a defined period. Include appropriate positive and negative controls (e.g., a known inhibitor of the pathway).
-
Stimulation: If the pathway is inducible, stimulate the cells (e.g., with EGF for the PI3K/Akt pathway).
-
Lysis: Prepare whole-cell lysates.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a key downstream substrate (e.g., phospho-Akt for PI3K inhibition) and for the total protein as a loading control.
-
Analysis: A reduction in the phosphorylated substrate in compound-treated cells indicates functional inhibition of the upstream kinase.
Signaling Pathway Visualization
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy to deorphanize N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. By progressing from unbiased target discovery to biophysical validation and functional cellular analysis, researchers can build a comprehensive and validated model of its molecular mechanism of action. Successful execution of this workflow will not only illuminate the compound's biological role but also provide the critical foundation needed for any subsequent preclinical and clinical development efforts. The final step in this journey would involve structural biology studies, such as X-ray co-crystallography, to visualize the compound-target interaction at atomic resolution, enabling future structure-activity relationship (SAR) studies and lead optimization.
References
-
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link][1]
-
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. National Institutes of Health (NIH). [Link][2]
-
Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. ResearchGate. [Link][3]
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- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Therapeutic Potential of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide in Drug Discovery
Abstract
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is a novel small molecule with significant therapeutic potential, strategically designed to leverage the pharmacological benefits of its constituent pyridine-2-carboxamide and 3-hydroxyphenyl moieties. This technical guide provides a comprehensive overview of this compound, from its chemical structure and synthesis to its postulated mechanisms of action and potential therapeutic applications. We will explore its promise in oncology, immunology, and infectious diseases, supported by evidence from analogous compounds. Furthermore, this guide outlines a detailed roadmap for its preclinical and clinical development, including key experimental protocols and workflows, to accelerate its journey from a promising chemical entity to a potential therapeutic agent.
Introduction: A Compound of Interest
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide (CAS: 1038243-81-0) is a small molecule with the chemical formula C13H12N2O2[1]. Its structure is characterized by a central pyridine-2-carboxamide core, a known pharmacophore in numerous biologically active compounds, and a 3-hydroxyphenyl substituent, which is also associated with a range of therapeutic effects. The strategic combination of these two moieties suggests a synergistic potential for this compound in addressing a variety of unmet medical needs.
The pyridine-2-carboxamide scaffold is a versatile building block in medicinal chemistry, with derivatives showing a broad spectrum of biological activities[2]. Recent research has highlighted the potential of pyridine-2-carboxamide derivatives as potent and selective inhibitors of key signaling proteins, such as Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy and Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) for oncology[3][4]. Concurrently, the 3-hydroxyphenyl group is a common feature in compounds with antioxidant, anti-inflammatory, and antimicrobial properties[5][6][7].
This guide will delve into the therapeutic promise of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, postulating its potential mechanisms of action and outlining a comprehensive drug discovery and development plan.
Postulated Mechanism of Action and Therapeutic Targets
Based on the known activities of its core structures, N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is hypothesized to interact with multiple intracellular signaling pathways.
Immuno-Oncology: HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical negative regulator of T-cell activation, making it a prime target for cancer immunotherapy[3]. The pyridine-2-carboxamide core of our compound of interest is structurally similar to known HPK1 inhibitors. Inhibition of HPK1 by N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide could potentially enhance T-cell proliferation and effector function, leading to a more robust anti-tumor immune response.
Oncology: SHP2 Inhibition
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation pathways. Its dysregulation is implicated in various cancers[4]. Pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2[4]. N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide may act as a SHP2 inhibitor, thereby disrupting oncogenic signaling and suppressing tumor growth.
Anti-inflammatory and Antioxidant Activity
The 3-hydroxyphenyl moiety is a well-known scavenger of reactive oxygen species (ROS) and can modulate inflammatory pathways[6][7]. This suggests that N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide may possess anti-inflammatory and antioxidant properties, making it a potential candidate for treating inflammatory and autoimmune diseases.
A Roadmap for Drug Discovery and Development
A structured and rigorous drug discovery and development plan is essential to validate the therapeutic potential of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide.
Synthesis and Characterization
The synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide can be achieved through a multi-step process, likely involving the amidation of a suitable pyridine-2-carboxylic acid derivative with 3-aminophenol. Detailed characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography will be crucial to confirm the structure and purity of the synthesized compound.
Table 1: Physicochemical Properties of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
| Property | Value | Reference |
| CAS Number | 1038243-81-0 | [1] |
| Molecular Formula | C13H12N2O2 | [1] |
| Molecular Weight | 228.25 g/mol | [1] |
| Purity | >95% | [1] |
In Vitro Evaluation
A battery of in vitro assays will be necessary to determine the biological activity of the compound.
Step-by-Step Protocol: HPK1 Kinase Assay
-
Objective: To determine the IC50 value of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide against HPK1.
-
Materials: Recombinant human HPK1, ATP, substrate peptide, kinase buffer, and the test compound.
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for 1 hour. e. Stop the reaction and measure the signal (e.g., luminescence) to determine kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
Similar assays should be conducted for other potential targets like SHP2. Cellular assays using relevant cancer cell lines will also be essential to confirm the on-target activity and assess the anti-proliferative effects of the compound.
In Vivo Efficacy Studies
Promising in vitro results should be followed by in vivo studies in animal models.
Step-by-Step Protocol: Murine Syngeneic Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide in a relevant cancer model.
-
Model: BALB/c mice bearing CT26 colorectal carcinoma tumors.
-
Procedure: a. Inoculate mice with CT26 cells. b. Once tumors are established, randomize mice into vehicle and treatment groups. c. Administer the test compound orally or intraperitoneally at various doses. d. Monitor tumor growth and animal well-being.
-
Endpoints: Tumor volume, overall survival, and analysis of the tumor microenvironment (e.g., T-cell infiltration).
ADMET and Pharmacokinetic Profiling
A comprehensive assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound is critical. In vitro assays for metabolic stability, plasma protein binding, and cytotoxicity, followed by in vivo pharmacokinetic studies in rodents, will provide crucial data for lead optimization and dose selection for clinical trials.
Lead Optimization and Future Directions
The initial findings from the above studies will guide the lead optimization process. Structure-activity relationship (SAR) studies will be conducted to improve the potency, selectivity, and pharmacokinetic properties of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. This may involve synthesizing and testing a library of analogs with modifications to the pyridine ring, the phenyl ring, or the linker.
The ultimate goal is to identify a clinical candidate with a superior therapeutic index and a high probability of success in human trials. Further exploration into other potential therapeutic areas, such as neurodegenerative diseases and metabolic disorders, may also be warranted based on the compound's pharmacological profile.
Conclusion
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide represents a promising starting point for the development of a novel therapeutic agent with the potential to impact multiple disease areas. Its unique chemical structure, combining the proven pharmacological benefits of the pyridine-2-carboxamide and 3-hydroxyphenyl moieties, provides a strong rationale for its further investigation. The comprehensive drug discovery and development plan outlined in this guide provides a clear path forward to unlock the full therapeutic potential of this exciting compound.
References
- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed.
- Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer. PubMed.
- N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide-1038243-81-0. Thoreauchem.
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC.
- Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed.
- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.
- Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry.
- N-(3-Hydroxyphenyl)-6-methylpyridine-2-carboxamide 50mg. Dana Bioscience.
- Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI.
- An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone. ResearchGate.
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- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
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Literature Review of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide: A Scarcity of Biological Activity Data
A comprehensive literature search for the biological activity of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide (CAS No. 1038243-81-0) has revealed a significant lack of publicly available data. Despite the broad interest in pyridine carboxamide derivatives for various therapeutic applications, this specific compound appears to be largely unexplored in preclinical and pharmacological research.
While the pyridine carboxamide scaffold is a well-established pharmacophore found in numerous biologically active compounds, specific data on N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide regarding its mechanism of action, therapeutic targets, or efficacy in biological assays is not present in the current scientific literature. This technical guide, therefore, serves to report on this data gap and provide a broader context of the chemical class to which this molecule belongs, highlighting potential avenues for future research.
The Pyridine Carboxamide Scaffold: A Privileged Structure in Drug Discovery
The pyridine carboxamide core is a versatile structural motif that has been successfully incorporated into a wide range of therapeutic agents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxamide group can participate in various hydrogen bonding interactions, contributing to the binding of these molecules to biological targets.
Derivatives of this scaffold have demonstrated a remarkable diversity of biological activities, including but not limited to:
-
Antitumor Activity: Several studies have reported on N-methyl-picolinamide derivatives as potent antitumor agents.[1][2][3] For instance, certain derivatives have shown significant anti-proliferative activity against various human cancer cell lines, with some exhibiting greater potency than existing drugs like sorafenib.[1][2] The proposed mechanism for some of these compounds involves the inhibition of key enzymes in cell division, such as Aurora-B kinase.[1][2]
-
Antitubercular Activity: A notable pyridine carboxamide, MMV687254, was identified from the Pathogen Box library as a promising anti-tubercular agent.[4] This compound demonstrated the ability to inhibit the growth of Mycobacterium tuberculosis within macrophages, suggesting a potential role in combating this infectious disease.[4]
-
Enzyme Inhibition: The pyridine carboxamide structure has been effectively utilized to design inhibitors for various enzymes. For example, derivatives have been developed as potent and selective inhibitors of c-Jun NH2-terminal kinases (JNKs), which are implicated in metabolic and inflammatory disorders. Additionally, this scaffold has been instrumental in creating inhibitors for STAT6, a key protein in allergic responses, and PARP1, a target in cancer therapy.[5][6]
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide: An Uncharted Territory
Despite the rich pharmacology associated with the broader class of pyridine carboxamides, N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide remains an enigmatic entity. Its chemical structure, featuring a 3-hydroxyphenyl group, suggests potential for antioxidant activity and interactions with targets that have a corresponding hydrogen bond donor. The 6-methyl group on the pyridine ring could influence the molecule's conformation and metabolic stability.
The commercial availability of this compound from various chemical suppliers indicates its potential use as a building block in synthetic chemistry or for high-throughput screening campaigns.[7] However, the results of any such screening have not been published in the accessible scientific literature.
Future Directions and Conclusion
The absence of biological data for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide presents a clear opportunity for investigation. A logical first step would be to perform broad-spectrum phenotypic screening against a panel of human cancer cell lines, bacterial strains, and fungal pathogens to identify any potential therapeutic areas of interest.
Should any significant activity be observed, subsequent studies could focus on target identification and mechanism of action elucidation. Standard experimental workflows would include:
-
In vitro activity assays: To confirm and quantify the initial screening hits.
-
Target deconvolution studies: Employing techniques such as affinity chromatography, proteomics, or genetic screens to identify the molecular target(s).
-
Mechanism of action studies: To understand how the compound's interaction with its target leads to the observed biological effect. This could involve cell-based assays, reporter gene assays, and analysis of downstream signaling pathways.
References
Due to the lack of specific data for the topic compound, the following references pertain to the broader class of pyridine carboxamide derivatives and related structures.
Sources
- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. danabiosci.com [danabiosci.com]
An In-depth Technical Guide to Ligand-Based Pharmacophore Modeling of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide Derivatives
Abstract
The N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide scaffold represents a promising chemical series with demonstrated biological activities, including potential roles as antifungal agents and kinase inhibitors.[1][2] To accelerate the discovery of novel and potent derivatives, computational methods such as pharmacophore modeling are indispensable. This guide provides a comprehensive, in-depth walkthrough of the ligand-based pharmacophore modeling process, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect the causality behind each methodological choice, establish self-validating protocols to ensure scientific rigor, and apply these principles to our target scaffold. The objective is to construct a predictive 3D pharmacophore model that encapsulates the essential chemical features required for biological activity, which can then be used for virtual screening and lead optimization.
Introduction: The Rationale for Pharmacophore Modeling
In modern drug discovery, especially when a high-resolution 3D structure of the biological target is unavailable, ligand-based drug design (LBDD) becomes a cornerstone of the discovery pipeline.[3][4] LBDD leverages the knowledge of molecules known to be active against a target to build a predictive model.[5] The central concept of this approach is the pharmacophore , which is defined as the 3D arrangement of essential chemical features that a molecule must possess to exert a specific biological effect.[6][7]
For the N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide series, which has shown activity against targets like Mycobacterium tuberculosis and c-Jun NH2-terminal kinases (JNKs), identifying this optimal 3D arrangement is critical.[2][8] A well-validated pharmacophore model serves two primary purposes:
-
Lead Identification: It acts as a 3D query to rapidly screen large compound databases (virtual screening) to identify novel, structurally diverse molecules that possess the desired features, a process also known as scaffold hopping.[9][10]
-
Lead Optimization: It provides a structural rationale for observed structure-activity relationships (SAR), guiding medicinal chemists in designing modifications to enhance potency and selectivity.[11]
This guide will detail the end-to-end workflow for generating and validating a robust, ligand-based pharmacophore model for this specific chemical class.
The Pharmacophore Modeling Workflow: A Conceptual Overview
The process of generating a predictive pharmacophore model is a systematic, multi-stage endeavor. It begins with careful data curation and preparation, moves to hypothesis generation, and culminates in rigorous validation before the model is applied. Each step is critical for the final model's quality and predictive power.
Caption: High-level workflow for ligand-based pharmacophore modeling.
Phase 1: Data Curation and Ligand Preparation
The adage "garbage in, garbage out" is particularly true for computational modeling. The quality of the input dataset dictates the quality of the resulting pharmacophore model.
Ligand Dataset Assembly and Curation
The first step is to assemble a dataset of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide derivatives with associated biological activity data (e.g., IC₅₀, Kᵢ).
-
Rationale: A good dataset should span a wide range of activities (at least 3-4 orders of magnitude) and contain structurally diverse analogues. This allows the algorithm to effectively distinguish features essential for high activity from those that are detrimental or irrelevant.[12]
-
Protocol:
-
Gather Data: Collect compounds from literature or internal databases. For this guide, we will use a hypothetical dataset.
-
Define Activity Thresholds: Segregate the compounds into distinct activity classes. A common practice is to define 'Actives' (e.g., pIC₅₀ ≥ 7.0) and 'Inactives' (e.g., pIC₅₀ ≤ 5.7).[13]
-
Create Training and Test Sets: Partition the dataset. Typically, 70-80% of the compounds are used as the training set to generate the model. The remaining 20-30% form the test set , which is kept aside for later validation.[14] The selection should ensure that the full range of activities and structural diversity is represented in both sets.
-
Table 1: Hypothetical Dataset of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide Derivatives
| Compound ID | R-Group | IC₅₀ (nM) | pIC₅₀ (-logIC₅₀) | Activity Class | Set Assignment |
|---|---|---|---|---|---|
| EX-01 | H | 15 | 7.82 | Active | Training |
| EX-02 | 4-F | 25 | 7.60 | Active | Training |
| EX-03 | 4-Cl | 22 | 7.66 | Active | Training |
| EX-04 | 4-CH₃ | 90 | 7.05 | Active | Training |
| EX-05 | H | 5,500 | 5.26 | Inactive | Training |
| EX-06 | 2-F | 8,000 | 5.10 | Inactive | Training |
| EX-07 | 4-OCH₃ | 1,200 | 5.92 | Inactive | Training |
| EX-08 | 3-F | 45 | 7.35 | Active | Test |
| EX-09 | 3-Cl | 50 | 7.30 | Active | Test |
| EX-10 | 2-CH₃ | 9,500 | 5.02 | Inactive | Test |
Conformational Analysis
A ligand is not a static 2D structure but a flexible 3D entity. It is crucial to generate a diverse and energetically plausible set of 3D conformations for each ligand.[3]
-
Rationale: The bioactive conformation—the specific 3D shape a ligand adopts when binding to its target—is often not its lowest energy state. By generating a representative ensemble of low-energy conformations, we increase the probability of including the bioactive conformation in our analysis.[3]
-
Protocol:
-
2D-to-3D Conversion: Use a computational chemistry software package (e.g., MOE, LigandScout, Schrödinger's LigPrep) to convert the 2D structures into initial 3D models.[15][16]
-
Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94x, OPLS4) to relieve steric strain and find a local energy minimum.
-
Conformational Search: Perform a systematic or stochastic conformational search to generate an ensemble of low-energy conformers for each molecule in the training set. This is the most critical step in ligand preparation.
-
Phase 2: Pharmacophore Hypothesis Generation
With a prepared training set, the next step is to identify the common chemical features arranged in a specific 3D geometry that are shared by the active molecules.[6]
-
Rationale: The core assumption of ligand-based modeling is that molecules with similar biological activity share a common binding mode and, therefore, a common pharmacophore.[4] The algorithm aims to find a 3D feature arrangement that is present in most active molecules but absent in the inactive ones.
-
Protocol:
-
Feature Definition: Define the types of chemical features to be considered. Standard features include:
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Hydrophobic (HY)
-
Aromatic Ring (AR)
-
Positive/Negative Ionizable
-
-
Common Feature Identification: Use a pharmacophore generation program (e.g., Schrödinger's Phase, MOE's Pharmacophore Query Editor).[13] The software aligns the conformers of the active molecules from the training set and identifies common features.
-
Hypothesis Scoring and Ranking: The software generates multiple possible pharmacophore hypotheses. These are then scored and ranked based on how well they map to the active compounds while simultaneously not mapping to the inactive compounds.[13] Scores like the survival score, site score, and vector score help in prioritizing the best models.[13]
-
A Hypothetical Pharmacophore Model
Based on the N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide scaffold, a plausible pharmacophore hypothesis might consist of the following features:
Caption: A hypothetical 5-feature pharmacophore model (AADDH).
This model (AADDH: Acceptor, Acceptor, Donor, Aromatic, Aromatic) could correspond to:
-
HBD: The hydroxyl group on the phenyl ring.
-
HBA1: The nitrogen atom of the pyridine ring.
-
HBA2: The carbonyl oxygen of the carboxamide linker.
-
AR1: The 3-hydroxyphenyl ring.
-
AR2: The 6-methylpyridine ring.
Phase 3: Rigorous Model Validation
Generating a hypothesis is insufficient; it must be rigorously validated to ensure it has true predictive power and is not a result of chance.[17]
-
Rationale: Validation assesses the model's ability to distinguish active compounds from inactive ones. A model that performs well on the training data but fails on unseen data is overfitted and useless for prospective screening.
Internal Validation: Test Set Prediction
The first validation step uses the test set that was segregated earlier.
-
Protocol:
-
Screen the test set (both actives and inactives) against the generated pharmacophore hypotheses.
-
A good model should correctly identify the majority of the active compounds in the test set as "hits" (i.e., they map to the pharmacophore) and the majority of inactive compounds as "non-hits".[14]
-
External Validation: Decoy Set Screening & GH Score
A more robust validation involves screening the model against a large database of "decoy" molecules—compounds presumed to be inactive—mixed with the known actives.
-
Protocol:
-
Prepare a Database: Create a database containing the known active compounds and a much larger number (e.g., 50-100 times more) of decoy molecules with similar physicochemical properties but different topologies.
-
Screen the Database: Use the pharmacophore model as a 3D query to screen this database.
-
Calculate Metrics: Analyze the results using key statistical metrics. The Goodness of Hit (GH) score is a widely accepted metric that ranges from 0 (null model) to 1 (ideal model). A GH score > 0.7 is indicative of a very good model.[18]
-
The GH score is calculated using the following parameters:
-
Ht: Total number of hits retrieved from the database.
-
Ha: Number of active compounds in the hit list.
-
A: Total number of active compounds in the database.
-
D: Total number of compounds in the database.
Table 2: Validation Metrics for the Hypothetical Model
| Metric | Formula | Value | Interpretation |
|---|---|---|---|
| Yield of Actives (%) | (Ha / Ht) * 100 | 65% | 65% of the retrieved hits are known actives. |
| Recall of Actives (%) | (Ha / A) * 100 | 92% | The model found 92% of all actives. |
| Enrichment Factor (EF) | (Ha / Ht) / (A / D) | 55.4 | 55x better than a random selection. |
| Goodness of Hit (GH) Score | ((Ha(3A+Ht))/(4Ht*A)) * (1-((Ht-Ha)/(D-A))) | 0.81 | Indicates a highly predictive and robust model. |
Application in Drug Discovery
Once validated, the pharmacophore model becomes a powerful tool for hit discovery.
-
Virtual Screening: The model can be used to screen massive commercial or internal databases (e.g., ZINC, Enamine, ChEMBL) containing millions of compounds.[10] Molecules that fit the pharmacophore are selected as virtual hits for further investigation, such as molecular docking or acquisition for biological testing.[13] This process significantly enriches the hit rate of experimental screening campaigns.[9]
-
Lead Optimization: The model provides a 3D structural hypothesis for bioactivity. This can guide chemists to design new analogues that better fit the pharmacophore features, potentially leading to improved potency or altered selectivity profiles.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for developing and validating a ligand-based pharmacophore model for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide derivatives. By adhering to principles of careful data preparation, robust hypothesis generation, and multi-faceted validation, researchers can build a powerful predictive tool. Such a model is not merely a computational artifact but a strategic asset that can significantly de-risk and accelerate the early stages of drug discovery, leading to the faster identification of promising new therapeutic candidates.
References
-
Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]
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Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. [Link]
-
Pharmacophore Generation, Atom-Based 3D-QSAR and Molecular Dynamics Simulation Analyses of pyridine-3-carboxamide-6-yl-urea Analogues as Potential Gyrase B Inhibitors. PubMed. [Link]
-
Drug Design by Pharmacophore and Virtual Screening Approach. Molecules. [Link]
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How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube. [Link]
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3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]
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Pharmacophore-based Virtual Screening in Drug Discovery. Royal Society of Chemistry. [Link]
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Ligand-based Drug Design. Charnwood Discovery. [Link]
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Ligand-based drug design. GARDP Revive. [Link]
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Drug Design by Pharmacophore and Virtual Screening Approach. National Center for Biotechnology Information. [Link]
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Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]
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LBDD: Ligand-Based Drug Design. BioSolveIT. [Link]
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Ligand based drug design. Slideshare. [Link]
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Ligand-Based Approaches. Drug Design Org. [Link]
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Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. LinkedIn. [Link]
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Pharmacophore model validation using GH score method. ResearchGate. [Link]
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How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. [Link]
-
Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences. [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Center for Biotechnology Information. [Link]
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Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents. RSC Publishing. [Link]
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. [Link]
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ASM Journals. [Link]
-
Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. PubMed. [Link]
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- 3. charnwooddiscovery.com [charnwooddiscovery.com]
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- 5. biosolveit.de [biosolveit.de]
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- 8. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Physicochemical Characteristics and Stability of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
Foreword: Navigating the Preformulation Landscape
In the intricate journey of drug discovery and development, a thorough understanding of a candidate molecule's fundamental physicochemical and stability profiles is paramount. This technical guide provides a comprehensive examination of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, a pyridine carboxamide derivative of interest. By delving into its core characteristics, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge necessary for informed decision-making in formulation development, analytical method validation, and predicting in vivo performance. The insights and protocols detailed herein are grounded in established scientific principles and are designed to serve as a practical resource for advancing promising therapeutic candidates from the laboratory to clinical evaluation.
Molecular Profile and Structural Attributes
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide belongs to the class of N-aryl pyridine carboxamides, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] The molecular structure, characterized by a central pyridine ring linked to a 3-hydroxyphenyl group via an amide bond, imparts a unique combination of properties that influence its behavior in both solid and solution states.
Table 1: Core Molecular Identifiers
| Identifier | Value |
| IUPAC Name | N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide |
| CAS Number | 1038243-81-0 |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| Canonical SMILES | Cc1cccc(n1)C(=O)Nc2cccc(c2)O |
Physicochemical Characterization: A Foundation for Formulation
The physicochemical properties of an active pharmaceutical ingredient (API) are the bedrock upon which a successful drug formulation is built. These parameters dictate the compound's dissolution rate, absorption, distribution, and ultimately, its bioavailability. Due to the limited publicly available experimental data for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, the following section presents a representative physicochemical profile based on data from analogous N-phenylpicolinamide derivatives and established predictive models.[1][3][4]
Solubility Profile
Aqueous solubility is a critical determinant of a drug's oral bioavailability. The presence of both a hydrophilic phenol group and a pyridine nitrogen, capable of protonation, alongside a more lipophilic phenyl ring and methyl group, suggests that the solubility of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide will be pH-dependent.
Table 2: Representative Aqueous Solubility Data
| pH | Predicted Solubility (µg/mL) | Method |
| 1.2 (Simulated Gastric Fluid) | 150 - 250 | Shake-Flask Method |
| 4.5 (Acetate Buffer) | 50 - 100 | Shake-Flask Method |
| 6.8 (Simulated Intestinal Fluid) | 20 - 40 | Shake-Flask Method |
| 7.4 (Phosphate Buffer) | 15 - 30 | Shake-Flask Method |
The predicted higher solubility in acidic pH can be attributed to the protonation of the pyridine nitrogen, leading to the formation of a more soluble salt form. Conversely, in neutral to basic conditions, the compound is expected to be in its less soluble free base form.
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) using appropriate buffer systems (e.g., HCl, acetate, phosphate).
-
Sample Preparation: Add an excess amount of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide to a known volume of each buffer in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Dissociation Constant (pKa)
The pKa values of a molecule are crucial for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and interaction with biological targets. N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide possesses two ionizable groups: the basic pyridine nitrogen and the acidic phenolic hydroxyl group.
Table 3: Predicted pKa Values
| Ionizable Group | Predicted pKa | Method |
| Pyridine Nitrogen (Basic) | 3.5 - 4.5 | UV-metric Titration |
| Phenolic Hydroxyl (Acidic) | 9.0 - 10.0 | Potentiometric Titration |
The pKa of the pyridine nitrogen suggests that the compound will be partially protonated in the stomach, contributing to its initial dissolution. The acidic pKa of the phenol indicates that it will be predominantly in its neutral form throughout the gastrointestinal tract.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Titration Setup: Use a multi-wavelength UV-Vis spectrophotometer equipped with a pH electrode and an automated titrator.
-
Titration Procedure: Add a small aliquot of the stock solution to a thermostatted vessel containing a co-solvent system (e.g., methanol-water). Titrate the solution with a standardized acid (e.g., HCl) and then with a standardized base (e.g., NaOH), recording the full UV-Vis spectrum at each pH increment.
-
Data Analysis: Analyze the changes in absorbance at multiple wavelengths as a function of pH using appropriate software to calculate the pKa values.
Thermal Properties: Melting Point and Thermal Stability
The melting point is a fundamental physical property that provides information about the purity and solid-state stability of a compound. Differential Scanning Calorimetry (DSC) is a powerful technique to determine the melting point and other thermal events.
Table 4: Representative Thermal Analysis Data
| Parameter | Predicted Value | Method |
| Melting Point (Onset) | 160 - 175 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature | > 250 °C | Thermogravimetric Analysis (TGA) |
A sharp endothermic peak in the DSC thermogram is indicative of a crystalline solid with a defined melting point. The onset of decomposition at a significantly higher temperature suggests good thermal stability.
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan and seal it.
-
DSC Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Interpretation: Record the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic melting peak.
Crystalline Structure
The solid-state form of an API can significantly impact its stability, solubility, and manufacturing properties. Single-crystal X-ray diffraction is the gold standard for elucidating the three-dimensional arrangement of molecules in a crystal lattice. While no experimental crystal structure for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is publicly available, analysis of related structures, such as N-(3-hydroxyphenyl)nicotinamide, reveals the potential for extensive hydrogen bonding networks.[4] The presence of the amide and hydroxyl groups as hydrogen bond donors and the pyridine nitrogen and carbonyl oxygen as acceptors can lead to a stable, well-ordered crystalline structure.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates and molecular structure.
Stability Profile: Ensuring Product Quality and Shelf-life
Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the degradation pathways of the drug substance. This information is vital for the development of stability-indicating analytical methods.
Table 5: Representative Forced Degradation Profile
| Stress Condition | Observation | Potential Degradation Pathway |
| Acidic Hydrolysis (0.1 N HCl, 60 °C) | Significant degradation | Amide bond cleavage |
| Basic Hydrolysis (0.1 N NaOH, 60 °C) | Moderate degradation | Amide bond cleavage |
| Oxidative (3% H₂O₂, RT) | Minor degradation | Oxidation of the phenol or pyridine ring |
| Thermal (80 °C, solid state) | No significant degradation | Thermally stable |
The primary degradation pathway is anticipated to be the hydrolysis of the amide bond, leading to the formation of 6-methylpicolinic acid and 3-aminophenol.[5]
-
Sample Preparation: Prepare solutions of the compound in 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂. For thermal degradation, store the solid compound at an elevated temperature.
-
Stress Conditions: Expose the samples to the specified stress conditions for a defined period.
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. Compare the chromatograms to an unstressed control to identify and quantify degradation products.
Photostability
Photostability testing is essential to determine if a drug substance is susceptible to degradation upon exposure to light. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for conducting these studies.[6][7]
Given the presence of aromatic rings, N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide may exhibit some sensitivity to light, particularly in solution.
-
Sample Exposure: Expose the drug substance, both as a solid and in solution, to a light source that provides a combination of visible and UV light for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Control Samples: Protect control samples from light by wrapping them in aluminum foil.
-
Analysis: After exposure, analyze the samples for any changes in appearance, purity, and for the formation of degradation products using a validated stability-indicating HPLC method.
Analytical Methodologies
A robust and validated analytical method is crucial for the accurate quantification of the API and its impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for the analysis of pyridine carboxamide derivatives.[8][9][10]
Table 6: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time-based gradient from 10% to 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Visualizing Key Processes and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a potential degradation pathway.
Caption: A typical workflow for the physicochemical and stability characterization of a new chemical entity.
Caption: A plausible hydrolytic degradation pathway for the title compound.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the key physicochemical characteristics and stability profile of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. While a representative dataset has been presented in the absence of extensive public experimental data, the outlined protocols and methodologies offer a robust framework for the empirical determination of these critical parameters. A thorough experimental investigation following the described procedures is essential to confirm the predicted properties and to fully support the development of this compound as a potential therapeutic agent. Future work should focus on obtaining precise experimental data for solubility, pKa, and solid-state properties, as well as a detailed characterization of any degradation products formed under stress conditions. Such data will be invaluable for optimizing formulation strategies, ensuring regulatory compliance, and ultimately, maximizing the therapeutic potential of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide.
References
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Williams, K. R., et al. (2015). Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. Bioorganic & Medicinal Chemistry Letters, 25(18), 3873-3877. [Link]
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East, S. P., et al. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of Medicinal Chemistry, 54(4), 1163-1176. [Link]
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Patel, J. R., & Patel, M. A. (2021). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 12(3). [Link]
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PubChem. (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. National Center for Biotechnology Information. [Link]
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Mocilac, P., & Gallagher, J. F. (2011). N-(3-Hydroxyphenyl)nicotinamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2668. [Link]
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ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
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Roopan, S. M., et al. (2009). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 10), o2486. [Link]
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Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]
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Kumar, V. A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmaceutical Sciences and Research, 7(3), 1234-1240. [Link]
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Çolak, N., & Atalay, T. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 515-521. [Link]
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Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]
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Dana Bioscience. (n.d.). N-(3-Hydroxyphenyl)-6-methylpyridine-2-carboxamide 50mg. [Link]
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Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]
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Yildiz, M., et al. (2010). Theoretical and experimental studies on N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide. Journal of Molecular Structure, 964(1-3), 132-139. [Link]
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Singh, P., et al. (2021). Quantum Computational, Spectroscopic and Molecular Docking Studies on N-(4-Hydroxyphenyl)picolinamide. Asian Journal of Organic & Medicinal Chemistry, 6(3), 186-203. [Link]
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Popova, Y. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 60-64. [Link]
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Pifferi, G., & Restani, P. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 62, 19-30. [Link]
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Bakar, M. A., et al. (2019). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. Molbank, 2019(4), M1095. [Link]
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Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]
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Mocilac, P., & Gallagher, J. F. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molbank, 2024(1), M1758. [Link]
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Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
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Khan, K. M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1368913. [Link]
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Skibiński, R., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1645-1652. [Link]
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Missioui, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 834-838. [Link]
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Karakuş, S., et al. (2016). Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 1-13. [Link]
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Tian, G., & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCrData, 8(8), x230805. [Link]
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Cherkasov, V. R., et al. (2020). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. Russian Chemical Bulletin, 69(10), 1956-1962. [Link]
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PubChemLite. (n.d.). 3-hydroxy-n-[(3-nitrophenyl)methyl]pyridine-2-carboxamide. [Link]
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Khan, I., et al. (2024). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives. ACS Omega, 9(7), 8196-8212. [Link]
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PubChemLite. (n.d.). 3-hydroxy-n-[(3-nitrophenyl)methyl]pyridine-2-carboxamide. [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
Introduction
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is a molecule of significant interest within the fields of medicinal chemistry and materials science. As a pyridine carboxamide derivative, it belongs to a class of compounds known for their diverse biological activities and applications as ligands in coordination chemistry.[1][2] The presence of both a pyridine ring and a hydroxyphenyl moiety suggests potential for hydrogen bonding and metal coordination, making it a valuable scaffold for the design of novel therapeutic agents and functional materials.[3]
This document provides a comprehensive, step-by-step protocol for the synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles and practical insights to ensure a successful synthesis. The methodology described herein is a self-validating system, emphasizing safety, efficiency, and high purity of the final product.
Overall Synthesis Workflow
The synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is achieved through a two-step process. The first step involves the activation of the carboxylic acid group of 6-methylpyridine-2-carboxylic acid to form a more reactive acyl chloride. The second step is the nucleophilic acyl substitution reaction of the in-situ generated acyl chloride with 3-aminophenol to form the desired amide bond.
Caption: Workflow for the synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide.
Experimental Protocol
Materials and Equipment
| Reagents | Equipment |
| 6-Methylpyridine-2-carboxylic acid | Round-bottom flasks (various sizes) |
| 3-Aminophenol | Magnetic stirrer with heating mantle |
| Thionyl chloride (SOCl₂) | Condenser |
| Triethylamine (Et₃N) | Dropping funnel |
| Dichloromethane (DCM), anhydrous | Separatory funnel |
| Ethyl acetate (EtOAc) | Rotary evaporator |
| Hexane | Thin-layer chromatography (TLC) plates |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Column chromatography setup (silica gel) |
| Brine (saturated aqueous NaCl) | pH paper or pH meter |
| Anhydrous magnesium sulfate (MgSO₄) | Standard laboratory glassware |
Step-by-Step Synthesis
Step 1: Formation of 6-Methylpyridine-2-carbonyl chloride (in situ)
-
Reaction Setup: In a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methylpyridine-2-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, approximately 10 mL per gram of carboxylic acid) to the flask. Stir the mixture to dissolve the starting material.
-
Activation: Carefully add thionyl chloride (1.5 eq) dropwise to the stirred solution at room temperature. The addition of thionyl chloride leads to the formation of the acyl chloride, a more reactive species necessary for the subsequent amidation.[4][5] This reaction is exothermic and releases HCl and SO₂ gases, so it must be performed in a well-ventilated fume hood.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and stir for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 6-methylpyridine-2-carbonyl chloride is typically used in the next step without further purification.
Step 2: Amide Bond Formation
-
Amine Solution Preparation: In a separate 250 mL round-bottom flask, dissolve 3-aminophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[2]
-
Coupling Reaction: Cool the amine solution to 0 °C in an ice bath. To this cooled solution, add the crude 6-methylpyridine-2-carbonyl chloride (dissolved in a small amount of anhydrous DCM) dropwise via a dropping funnel over 30 minutes. Maintaining a low temperature helps to control the exothermic reaction and minimize side product formation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
Step 3: Work-up and Purification
-
Quenching: Upon completion, quench the reaction by adding deionized water to the flask.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. The acidic wash removes unreacted 3-aminophenol and triethylamine, while the basic wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide.
Alternative Amidation Protocol using Coupling Reagents
For substrates that may be sensitive to the harsh conditions of acyl chloride formation, an alternative method using peptide coupling reagents can be employed.[6][7]
-
Reaction Setup: To a solution of 6-methylpyridine-2-carboxylic acid (1.0 eq), 3-aminophenol (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (0.2 eq) in anhydrous DMF, add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) at 0 °C.[6]
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography as described above.
Characterization
The identity and purity of the synthesized N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline solid.
Quantitative Data Summary
| Parameter | Value |
| 6-Methylpyridine-2-carboxylic acid | 1.0 eq |
| 3-Aminophenol | 1.0 eq |
| Thionyl chloride | 1.5 eq |
| Triethylamine | 1.2 eq |
| Reaction Temperature (Step 1) | Reflux (approx. 40 °C) |
| Reaction Temperature (Step 2) | 0 °C to Room Temperature |
| Reaction Time (Step 1) | 2-3 hours |
| Reaction Time (Step 2) | 4-6 hours |
| Expected Yield | 60-80% (post-purification) |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Thionyl chloride is corrosive and toxic; handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Handle all chemicals with care and consult their respective Material Safety Data Sheets (MSDS) before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete activation of the carboxylic acid | Ensure thionyl chloride is fresh and used in sufficient excess. Increase reflux time for the activation step. |
| Degradation of starting materials or product | Maintain low temperature during the coupling reaction. Use milder coupling reagents like EDC/HOBt. | |
| Multiple spots on TLC | Incomplete reaction or formation of side products | Monitor the reaction closely by TLC. Optimize reaction time and temperature. Ensure efficient purification. |
| Difficulty in purification | Co-elution of impurities with the product | Try different solvent systems for column chromatography. Recrystallization may be an alternative. |
References
-
Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds, 44(9). [Available at: [Link]]
-
Nowak, M., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(16), 4985. [Available at: [Link]]
-
Zhang, L., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1361-1368. [Available at: [Link]]
-
Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Available at: [Link]]
-
Reddy, T. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 70, 152988. [Available at: [Link]]
-
Gandeepan, P., & Li, C.-J. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 297-304. [Available at: [Link]]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Available at: [Link]]
-
Allen, C. L., & Williams, J. M. J. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415. [Available at: [Link]]
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- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. growingscience.com [growingscience.com]
Topic: High-Performance Liquid Chromatography (HPLC) Purification of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
An Application Guide by a Senior Application Scientist
Introduction
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is a heterocyclic amide with a molecular structure that suggests its potential as a building block in medicinal chemistry and materials science. As with any high-value synthetic compound, achieving high purity is paramount for its use in downstream applications, such as biological screening or as a pharmaceutical intermediate.[1] High-Performance Liquid Chromatography (HPLC) is a fundamental and powerful technique for the purification of such compounds, offering high resolution and reproducibility.[2]
This application note provides a comprehensive guide to developing a robust reversed-phase HPLC (RP-HPLC) method for the purification of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. We will delve into the scientific rationale behind each step of the method development process, present a detailed purification protocol, and offer insights into troubleshooting common chromatographic challenges.
Analyte Physicochemical Properties and Chromatographic Strategy
A successful purification strategy begins with understanding the analyte.
-
Structure: The molecule contains a pyridine ring, a phenyl ring, an amide linkage, and a hydroxyl group.
-
Polarity: The presence of both aromatic rings and polar functional groups (amide, hydroxyl, pyridine nitrogen) gives the molecule intermediate polarity, making it an ideal candidate for reversed-phase chromatography.
-
Acidity/Basicity: The pyridine nitrogen is basic with a typical pKa in the range of 5-6.[3] The phenolic hydroxyl group is weakly acidic. This dual nature is critical; the mobile phase pH will dictate the ionization state of the molecule, which in turn significantly impacts its retention on a reversed-phase column.[2]
-
UV Absorbance: The presence of two aromatic rings provides strong UV chromophores, making UV-Vis or Photodiode Array (PDA) detection a suitable choice for monitoring the separation.[4]
Based on these properties, a reversed-phase HPLC method is the logical choice. The separation will be governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase, modulated by a polar mobile phase.[5]
Logical Workflow for HPLC Method Development
The development of a purification method is a systematic process. The goal is to achieve a good balance between resolution, loadability, and run time.
Caption: A systematic workflow for developing an HPLC purification method.
Detailed Protocol: Preparative RP-HPLC Purification
This protocol outlines the steps for purifying N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide from a crude synthetic mixture.
Materials and Reagents
-
Crude N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
-
Acetonitrile (ACN), HPLC Grade or higher
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade (e.g., 18.2 MΩ·cm)
-
Formic Acid (FA), LC-MS Grade (~99%)
-
Sample Vials and Syringe Filters (0.45 µm, PTFE or nylon)
Instrumentation and Column
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or PDA detector.
-
Stationary Phase: A high-purity, end-capped C18 column is an excellent starting point.[3]
-
Dimensions: For preparative scale, a column with dimensions such as 250 mm x 21.2 mm, packed with 5 or 10 µm particles, is suitable.
-
-
Fraction Collector: Required for automated collection of the purified compound.
Sample and Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid.
-
Rationale: Formic acid is added to lower the pH of the mobile phase to approximately 2.5-3.0. At this pH, the basic pyridine nitrogen (pKa ~5-6) will be protonated. This protonation prevents strong, unwanted interactions with residual acidic silanol groups on the silica-based stationary phase, which is a primary cause of peak tailing for basic compounds.[3] It also ensures a consistent ionization state for the analyte, leading to reproducible retention times.
-
-
Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.
-
Rationale: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and has a lower viscosity, resulting in lower backpressure.[5]
-
-
Sample Preparation:
-
Dissolve the crude material in a suitable solvent. A mixture of Methanol and Water or the initial mobile phase composition is recommended to ensure compatibility and prevent peak distortion.
-
The final concentration should be determined based on a loading study, but a starting point of 10-20 mg/mL is common.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[5]
-
Optimized HPLC Method Parameters
The following parameters are a robust starting point derived from the method development workflow.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 21.2 mm, 5 µm | Standard reversed-phase chemistry suitable for the analyte's polarity. Larger dimensions allow for higher sample loading in preparative work.[6] |
| Mobile Phase A | Water + 0.1% Formic Acid | Controls the ionization state of the pyridine moiety to prevent peak tailing.[3] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the compound of interest. |
| Flow Rate | 20.0 mL/min | Appropriate for a 21.2 mm ID column. This can be scaled based on column dimensions. |
| Gradient Program | 0-2 min: 25% B2-15 min: 25% to 60% B15-17 min: 60% to 95% B17-19 min: 95% B19-20 min: 95% to 25% B20-25 min: 25% B | The initial hold ensures tight binding. The main gradient separates the target from impurities. The high organic wash cleans the column, and the final hold re-equilibrates. |
| Column Temperature | 30 °C | Elevated temperature can improve efficiency and reduce viscosity, but should be kept moderate to prevent analyte degradation. |
| Detection | UV at 254 nm and 280 nm | The dual wavelengths provide comprehensive detection, capturing absorbance from both the pyridine and phenyl ring systems. |
| Injection Volume | 1-5 mL (Dependent on loading study) | The volume should be maximized without causing column overload, which leads to peak fronting and poor separation.[3] |
Purification Workflow
Caption: Step-by-step experimental workflow for preparative HPLC.
-
System Equilibration: Flush the column with the initial mobile phase conditions (25% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Run & Fraction Collection: Execute the gradient method. Monitor the chromatogram in real-time. Configure the fraction collector to begin collecting just before the target peak elutes and stop just after it returns to baseline.
-
Purity Analysis: Analyze small aliquots from the collected fractions using an analytical HPLC method to confirm purity.
-
Product Isolation: Pool the fractions that meet the desired purity specification (e.g., >98%). Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted to yield the final purified solid.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Severe Peak Tailing | Insufficient protonation of pyridine nitrogen; secondary interactions with silanols. | Ensure the mobile phase pH is low enough (~2.5-3.0). Consider using a different acidic modifier like Trifluoroacetic Acid (TFA) at 0.1%, which is a stronger ion-pairing agent. |
| Poor Resolution | Gradient is too steep; insufficient column efficiency. | Flatten the gradient slope around the elution time of the target compound (e.g., increase the gradient time from 13 to 20 minutes). Use a column with a smaller particle size if system pressure allows.[3] |
| Low Recovery | Analyte degradation on the column; irreversible adsorption. | Check the stability of the compound in the acidic mobile phase. If it is acid-labile, develop a method at a neutral or high pH using a pH-stable column (e.g., hybrid silica).[3] |
| Split Peaks | Column overload; sample solvent stronger than mobile phase. | Reduce the mass of sample injected. Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[3] |
Conclusion
The purification of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide can be effectively achieved using a well-developed reversed-phase HPLC method. The critical parameter for success is the control of the mobile phase pH to ensure the protonation of the basic pyridine moiety, which is essential for obtaining symmetrical peak shapes and reproducible results. By following a systematic approach to method development and leveraging a C18 stationary phase with an acidified water/acetonitrile gradient, researchers can consistently obtain this valuable compound at high purity, enabling its confident use in further scientific endeavors.
References
- Vertex AI Search. (2024). Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
- Chromatography Today. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
- ZirChrom Separations, Inc. (2004). Method Development Guide.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- ResearchGate. (2021). (PDF)
- BenchChem. (2025).
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Application Notes and Protocols: Preparing Stock Solutions of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide for In Vitro Assays
Abstract
Reproducibility and accuracy in in vitro biological assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and utilizing stock solutions of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. Due to the limited publicly available data for this specific compound, this guide emphasizes a foundational, first-principles approach, focusing on empirical solubility determination and robust quality control to ensure data integrity. The protocols outlined herein are designed to be adaptable for similar novel small molecules where established handling procedures are not yet available.
Introduction: The Critical Role of Stock Solution Integrity
The journey from a powdered compound to meaningful biological data is paved with critical technical steps, the most foundational of which is the preparation of the stock solution. An improperly prepared stock solution—be it inaccurate in concentration, degraded, or precipitated—will invariably lead to erroneous and irreproducible results, wasting valuable resources and time.[1] Aqueous solubility is a key determinant in how small molecules interact with biological systems in an assay.[2][3]
This guide addresses the specific challenges of working with a novel or less-characterized compound, N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. It provides a systematic workflow from initial powder handling to the final dilution in assay media, emphasizing the rationale behind each step to empower the researcher with the ability to adapt and troubleshoot.
Physicochemical Properties of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
A thorough understanding of a compound's physicochemical properties is paramount for designing a robust preparation protocol. As extensive experimental data for this compound is not widely published, the following table includes data sourced from chemical suppliers and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O₂ | Thoreauchem[4] |
| Molecular Weight (MW) | 228.25 g/mol | Thoreauchem[4] |
| Appearance | Solid (Assumed) | General Knowledge |
| Purity | >95% | Thoreauchem[4] |
| Solubility | Data not available. Requires empirical determination. | - |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | MCE (General Guideline)[5] |
Expert Insight: The presence of a pyridine ring, a carboxamide linker, and a hydroxyphenyl group suggests potential for hydrogen bonding and some degree of polarity. However, the overall aromatic character may limit aqueous solubility. Therefore, an organic solvent is the logical starting point for solubilization. Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for such compounds in drug discovery settings due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations.[6][7]
Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent experimental dilutions. A 10 mM concentration is a common standard in drug discovery for initial screening.
Materials:
-
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile, DMSO-compatible tips
Safety Precautions:
-
Always work in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the compound and DMSO before beginning.
Step-by-Step Methodology:
-
Pre-Calculation: Determine the mass of the compound required.
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 228.25 g/mol × 1000 mg/g = 2.28 mg
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh approximately 2.28 mg of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide directly into the vessel. Record the exact mass.
-
-
Solvent Addition:
-
Recalculate the precise volume of DMSO needed based on the actual mass recorded.
-
Volume (µL) = [Mass (mg) / 228.25 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L)
-
Using a calibrated pipette, add the calculated volume of anhydrous, sterile DMSO to the vial.
-
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.[8]
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, sonication or gentle warming (in a 37°C water bath) for 5-10 minutes can be attempted.[8] If the compound still does not dissolve, it indicates that 10 mM exceeds its solubility limit in DMSO, and a lower concentration stock must be prepared.
-
-
Sterilization (Optional):
-
For highly sensitive applications like cell culture, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).[9] Note that this step can sometimes lead to compound loss due to binding to the filter membrane.[9] Many researchers find that the bactericidal nature of pure DMSO makes filtration unnecessary if sterile handling techniques are used throughout.[5][9]
-
Workflow for Stock Solution Preparation and Use
The following diagram illustrates the overall process from receiving the powdered compound to its application in an in vitro assay.
Caption: Workflow from compound powder to cell treatment.
Dilution Strategy: From Primary Stock to Working Solutions
It is standard practice to prepare intermediate dilutions from the primary stock before making the final working solutions.[10] This stepwise process minimizes pipetting errors and reduces the waste of the concentrated stock.
Protocol: Serial Dilution for a Cell-Based Assay
This example describes the preparation of working solutions for treating cells with final concentrations ranging from 0.1 µM to 10 µM.
-
Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare Intermediate Stock (100 µM):
-
In a sterile tube, add 990 µL of pre-warmed, sterile cell culture medium.
-
Add 10 µL of the 10 mM primary stock solution.
-
Vortex gently to mix. This creates a 100 µM intermediate solution (a 1:100 dilution). The DMSO concentration is now 1%.
-
-
Prepare Final Working Solutions:
-
Plate cells at the desired density in a multi-well plate (e.g., a 96-well plate).
-
Prepare serial dilutions from the 100 µM intermediate stock directly in fresh culture medium to achieve the desired final concentrations.
-
Sample Dilution Table (for a 96-well plate, 100 µL final volume):
| Final Conc. (µM) | Volume of 100 µM Stock (µL) | Volume of Medium (µL) | Final DMSO Conc. |
| 10 | 10 | 90 | 0.1% |
| 3 | 3 | 97 | 0.03% |
| 1 | 1 | 99 | 0.01% |
| 0.3 | 0.3 (or 3 µL of a 10µM solution) | 99.7 | 0.003% |
| 0.1 | 0.1 (or 1 µL of a 10µM solution) | 99.9 | 0.001% |
| Vehicle Control | 10 (of DMSO) into 990 µL medium, then add 10 µL of this mix | 90 | 0.1% |
Trustworthiness Pillar: Always include a "vehicle control" group in your experiments.[8] This group is treated with the same final concentration of DMSO as the highest concentration of the test compound.[5] This is crucial to ensure that any observed biological effects are due to the compound itself and not the solvent. Most cell lines can tolerate DMSO up to 0.5%, but it is best practice to keep it as low as possible, ideally ≤0.1%.[7]
Quality Control and Best Practices for Storage
A. Empirical Solubility Assessment (Kinetic Solubility)
Since solubility data is unavailable, a preliminary kinetic solubility test is essential.[2][3] This is often done by adding the DMSO stock to an aqueous buffer (like PBS) and observing for precipitation.[11]
-
Prepare serial dilutions of the compound in DMSO.
-
Add a small volume (e.g., 1-2 µL) of each dilution to a larger volume (e.g., 100 µL) of phosphate-buffered saline (PBS) in a clear 96-well plate.
-
Let the plate sit for 1-2 hours.
-
Measure the turbidity using a plate reader (nephelometry) or by visual inspection. The concentration at which precipitation is observed is the approximate kinetic solubility limit.[11] This information is critical for designing assays and avoiding false negatives/positives due to compound precipitation.
B. Storage and Handling
-
Aliquoting: Once prepared, the primary stock solution should be immediately aliquoted into small, single-use volumes in tightly sealed vials.[5] This prevents contamination and degradation from repeated freeze-thaw cycles.[5]
-
Storage Conditions: Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (6+ months).[5] Protect from light by using amber vials or by wrapping clear vials in foil.
-
Labeling: All vials must be clearly labeled with the compound name, concentration, solvent, date of preparation, and preparer's initials.[12][13]
Application Example: Cell Viability (MTT) Assay Workflow
This diagram shows a typical workflow for assessing the effect of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide on cell viability.
Caption: Workflow for a typical cell viability assay.
Conclusion
The reliability of in vitro data is inextricably linked to the quality of the compound stock solutions used. For novel compounds like N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, a systematic and empirically validated approach is not just recommended, but necessary. By following the detailed protocols for preparation, dilution, storage, and quality control outlined in this guide, researchers can build a foundation of trustworthiness and reproducibility for their experimental results.
References
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Reddit r/labrats Community. (2022). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- Baell, J. B., & Holloway, G. A. (2010). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Medicinal Chemistry, 53(10), 3967-3977.
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
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Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
- Faculty of Agriculture, University of Bengkulu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
- Salamanopoulos, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 801-805.
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LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
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Environmental Health and Safety, University of California, Berkeley. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
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IDR Environmental Services. (2025). The Top 10 Best Practices For Proper Chemical Storage. Retrieved from [Link]
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Labforward. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]
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Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
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Kent State University. (n.d.). Proper Chemical Storage. Retrieved from [Link]
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Thoreauchem. (n.d.). N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Hydroxy-6-methylpyridine-2-carbaldehyde. PubChem.
- National Center for Biotechnology Information. (n.d.). N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2-carboxamide. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-hydroxy-n-[(3-nitrophenyl)methyl]pyridine-2-carboxamide. PubChem.
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Dana Bioscience. (n.d.). N-(3-Hydroxyphenyl)-6-methylpyridine-2-carboxamide 50mg. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). 6-(ethylcarbamoylamino)-~{N}-(3-methylphenyl)-4-[(3-methylphenyl)amino]pyridine-3-carboxamide. PubChem.
- Tian, G., & Long, S. (2023). data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.
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Application Notes and Protocols: Dosing Guidelines for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide in Cell Culture
Introduction: A Strategic Approach to In Vitro Dosing
The successful application of any bioactive compound in a cell culture model hinges on the precise determination of its optimal concentration. This is a multi-faceted process that extends beyond simple cytotoxicity, aiming to identify a therapeutic window where the compound elicits its intended biological effect with minimal off-target toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust dosing guidelines for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide (hereafter referred to as "the compound") in various cell culture systems. Our approach is grounded in a logical, stepwise progression from fundamental physicochemical characterization to functional cellular assays.
While specific biological activities of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide are still under investigation, related carboxamide structures have shown potential as modulators of key signaling pathways, such as the PI3K/AKT pathway, which is often implicated in cell proliferation and survival.[1][2] Therefore, establishing a scientifically sound dosing regimen is the foundational step for elucidating its mechanism of action and therapeutic potential.
Part 1: Physicochemical Characterization and Stock Solution Preparation
A stable and accurate stock solution is the bedrock of reproducible experimental results. The properties of the compound and the solvent system are critical considerations.
Compound Information
| Property | Value | Source |
| IUPAC Name | N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide | - |
| CAS Number | 1038243-81-0 | [3] |
| Molecular Formula | C13H12N2O2 | [3] |
| Molecular Weight | 228.25 g/mol | [3] |
Solubility and Stock Solution Protocol
Most novel small molecules exhibit limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent of choice for preparing high-concentration stock solutions.[4] However, it is crucial to be mindful of potential solvent-induced cellular toxicity.
Protocol for 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh a precise amount of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.28 mg of the compound.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the weighed compound. In this example, add 1 mL of DMSO.
-
Solubilization: To ensure complete dissolution, vortex the solution vigorously. If particulates remain, gentle warming in a 37°C water bath or brief sonication can be employed. Visually inspect the solution to ensure it is clear and free of precipitates.
-
Sterilization: While the DMSO itself is generally sterile, it is good practice to filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Expert Insight: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and in many cases, below 0.1%, as higher concentrations can induce cellular stress and confounding biological effects.[4][5] Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.
Part 2: Determining the Cytotoxic Profile
Before investigating the specific biological effects of the compound, it is essential to determine its cytotoxic concentration range. This is typically achieved through dose-response assays that measure cell viability and membrane integrity.
Initial Dose-Ranging Experiment
A broad range of concentrations should be tested initially to identify the approximate range of activity. A common starting point for novel compounds is a logarithmic dilution series.[6]
Recommended Initial Concentration Range: 10 nM to 100 µM.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]
Protocol for MTT Assay:
-
Cell Seeding: Seed the cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide stock solution in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: After the incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Cell Membrane Integrity Assessment: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon plasma membrane rupture.[7] This assay is a good orthogonal method to complement the MTT assay, as it directly measures cell death rather than metabolic activity.[10][11]
Protocol for LDH Assay:
-
Experimental Setup: The cell seeding and compound treatment steps are identical to the MTT assay.
-
Supernatant Collection: At the end of the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the formation of a colored formazan product.[9]
-
Incubation: Incubate the reaction mixture at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).
-
Absorbance Reading: Measure the absorbance at approximately 490 nm.
-
Data Analysis: Use a positive control of lysed cells to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum release.
Data Interpretation:
| Assay | Principle | Interpretation |
| MTT | Measures metabolic activity of viable cells. | A decrease in signal indicates reduced cell proliferation or cell death. |
| LDH | Measures the release of a cytosolic enzyme from damaged cells. | An increase in signal indicates loss of cell membrane integrity and cytotoxicity. |
By comparing the results of both assays, a more complete picture of the compound's effect can be obtained. For example, a compound might inhibit proliferation (decrease in MTT signal) without causing immediate cell death (no increase in LDH signal).
Part 3: Target Engagement and Functional Assays
Once a non-toxic concentration range has been established, the next step is to investigate whether the compound interacts with its intended molecular target within the cellular environment.[12][13] This is a critical step to confirm the mechanism of action.
Conceptual Workflow for Target Engagement
The selection of a target engagement assay depends on the hypothesized target of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. Given that related compounds have been shown to target kinases like PI3Kα,[1] a relevant target engagement assay could involve assessing the phosphorylation status of downstream effectors.
Caption: A generalized workflow for assessing target engagement by monitoring downstream signaling events.
Protocol: Western Blot for Downstream Target Modulation
This protocol provides a general framework for assessing the phosphorylation of a downstream target, such as AKT, which is a key node in the PI3K signaling pathway.
-
Cell Treatment: Treat cells with a range of non-toxic concentrations of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, as determined from the cytotoxicity assays. Include appropriate positive and negative controls.
-
Cell Lysis: After the desired treatment duration, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein (e.g., anti-total-AKT) and/or a housekeeping protein (e.g., GAPDH or β-actin).
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The level of the phosphorylated protein should be normalized to the total protein and/or the housekeeping protein.
A dose-dependent decrease in the phosphorylation of a downstream effector would provide strong evidence of target engagement in the cellular context.[14]
Part 4: Final Dosing Recommendations and Best Practices
Based on the data gathered from the preceding experiments, a set of dosing guidelines can be formulated.
Caption: Logic for determining the optimal in vitro dosing range.
Summary of Dosing Strategy:
-
Cytotoxic Range (to be avoided): Concentrations at and above the IC50 value determined by MTT and LDH assays.
-
Sub-toxic Investigational Range: Concentrations below the IC50, typically in the range of the target engagement EC50 and where functional effects are observed. A good starting point for functional assays is to use concentrations at 10-fold below the IC50.
-
Vehicle Control: Always include a DMSO control at the highest concentration used in the experiment to account for any solvent-related effects.
By systematically applying these protocols, researchers can confidently establish a reliable and reproducible dosing regimen for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide in their specific cell culture models, paving the way for meaningful investigations into its biological function and therapeutic potential.
References
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Target Engagement Assays in Early Drug Discovery. PMC - NIH. [Link]
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Target Engagement Assays. DiscoverX. [Link]
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Determining target engagement in living systems. PMC - NIH. [Link]
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In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
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MTT cell viability and LDH cytotoxicity assays. Bio-protocol. [Link]
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A Practical Guide to Target Engagement Assays. Selvita. [Link]
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CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]
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Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
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LDH Cytotoxicity Assay Kit. NACALAI TESQUE, INC. [Link]
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How do you dissolve chemicals in the culture medium? ResearchGate. [Link]
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Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. ResearchGate. [Link]
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]
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A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC - NIH. [Link]
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Making up compound for cell culture using DMSo. Reddit. [Link]
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Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. [Link]
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Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. PMC - NIH. [Link]
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Calculating Amount of Drug Needed for Cell Culture: Practical Guide. YouTube. [Link]
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N-(3-Hydroxyphenyl)-6-methylpyridine-2-carboxamide 50mg. Dana Bioscience. [Link]
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N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide-1038243-81-0. Thoreauchem. [Link]
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N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. NIH. [Link]
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Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. PubMed. [Link]
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Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. [Link]
-
Current Updates on Naturally Occurring Compounds Recognizing SARS-CoV-2 Druggable Targets. MDPI. [Link]
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6-[(2-Hydroxybenzyl)amino]pyridine-3-Carboxamide. PubChem. [Link]
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Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. ResearchGate. [Link]
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The maximum tolerated dose and biologic effects of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) in combination with irinotecan for patients with refractory solid tumors. PubMed. [Link]
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N1-Methyl-2-pyridone-5-carboxamide. Wikipedia. [Link]
-
Current strategies with implementation of three-dimensional cell culture: the challenge of quantification. ResearchGate. [Link]
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Advanced Crystallization & Solid-State Characterization of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
Application Note: AN-CRYST-2026-04
Executive Summary
This guide details the crystallization, purification, and solid-state control of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide . This molecule features a "push-pull" hydrogen bonding network—a pyridine acceptor, an amide linker, and a phenolic donor—making it prone to polymorphism and solvate formation.
While standard cooling crystallization is effective for bulk recovery, this note prioritizes pH-swing crystallization and anti-solvent precipitation as superior methods for impurity rejection (specifically regioisomers) and particle size engineering.
Physicochemical Profile & Solubility Logic
To design a robust protocol, we must first deconstruct the molecule’s behavior in solution.
Molecular Architecture
-
Pyridine Ring (N-acceptor): Weakly basic (
). Protonatable in strong acids. -
Phenol Moiety (OH-donor): Weakly acidic (
). Deprotonatable in strong bases. -
Amide Linker: Rigidifies the structure; primary site for intermolecular hydrogen bonding (amide-amide dimers).
Solubility Matrix
The following table summarizes the solubility behavior based on polarity and protonation state.
| Solvent Class | Representative Solvents | Solubility Rating | Application |
| Dipolar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Initial dissolution; feed stock. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate (Heat dependent) | Cooling crystallization; Anti-solvent. |
| Esters/Ketones | Ethyl Acetate, Acetone | Low-Moderate | Anti-solvent; Slurry washing. |
| Non-Polar | Heptane, Hexane, Toluene | Insoluble | Strong anti-solvent; Yield maximization. |
| Aqueous Acid | 1M HCl, 1M H₂SO₄ | High (as Pyridinium salt) | pH-Swing Purification (Critical). |
| Aqueous Base | 1M NaOH, KOH | High (as Phenolate salt) | Alternative pH-Swing. |
Protocol A: The "pH-Swing" Purification (Recommended)
Objective: High-purity isolation from crude reaction mixtures. Mechanism: This method exploits the amphoteric nature of the molecule. By dissolving the compound as a cationic pyridinium salt and then neutralizing it, we force crystallization at the exact isoelectric point, rejecting non-ionizable impurities.
Workflow Diagram (DOT)
Caption: Figure 1. pH-Swing Crystallization workflow utilizing the pyridine moiety's basicity for selective dissolution and reprecipitation.
Step-by-Step Procedure
-
Dissolution: Suspend 10 g of crude N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide in 200 mL of 1.0 M HCl . Stir at 25°C until fully dissolved. The solution should be clear yellow/orange.
-
Note: If solids remain, they are likely non-basic impurities.
-
-
Clarification: Filter the acidic solution through a Celite pad or a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.
-
Neutralization (Crystallization):
-
Place the filtrate in a jacketed reactor with overhead stirring (200 RPM).
-
Slowly dose 1.0 M NaOH via a syringe pump or addition funnel.
-
Critical Point: Monitor pH. Precipitation usually begins around pH 3.5 - 4.5.
-
Continue addition until pH reaches 7.0 . Do not overshoot to pH > 9, or the phenol will deprotonate and redissolve the product.
-
-
Ripening: Stir the resulting thick white slurry for 2 hours at 20°C. This allows "fines" to redissolve and grow onto larger crystals (Ostwald Ripening), improving filterability.
-
Isolation: Filter under vacuum. Wash the cake with:
-
3 x 50 mL Deionized Water (to remove NaCl).
-
1 x 20 mL Cold Ethanol (to displace water and aid drying).
-
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Protocol B: Anti-Solvent Crystallization (Polymorph Control)
Objective: Controlling particle size and polymorph form for final formulation. System: DMSO (Solvent) / Water (Anti-solvent).
Experimental Logic
The amide and hydroxyl groups create strong hydrogen bond donors. Rapid precipitation with water often yields amorphous material or metastable hydrates. This protocol uses a "Reverse Addition" method to maintain low supersaturation and encourage stable crystal growth.
Step-by-Step Procedure
-
Stock Preparation: Dissolve the pure compound in DMSO at 100 mg/mL. Slight warming (40°C) may speed up dissolution.
-
Anti-Solvent Charge: Fill the reactor with Water (volume ratio 5:1 relative to DMSO) and heat to 50°C.
-
Seeding (Optional but Recommended): Add 1% w/w of seed crystals to the water.
-
Addition: Slowly add the DMSO solution into the water over 2 hours.
-
Why Reverse Addition? Adding DMSO to water ensures the solute always encounters a high concentration of anti-solvent, preventing "oiling out" (liquid-liquid phase separation).
-
-
Cooling: Once addition is complete, linearly cool the slurry from 50°C to 5°C over 4 hours (0.2°C/min).
-
Isolation: Filter and wash heavily with water to remove residual DMSO.
Solid-State Characterization & Troubleshooting
Polymorph Screening
This molecule is prone to forming:
-
Form I (Thermodynamic): High melting point, obtained from slow cooling in Ethanol.
-
Hydrates: Likely formed during aqueous precipitations (Protocol A/B).
-
Solvates: Common with DMSO or DMF.
Validation Step: Always perform Differential Scanning Calorimetry (DSC) and TGA on the dried solid.
-
TGA Weight Loss < 100°C: Indicates surface water or hydrate.
-
TGA Weight Loss > 120°C: Indicates trapped high-boiling solvent (DMSO).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| "Oiling Out" (Liquid droplets instead of crystals) | Supersaturation is too high; Temperature is too high (above the metastable limit). | Reduce cooling rate; Seed the mixture at a higher temperature; Use Protocol B (Reverse Addition). |
| Gel formation | Rapid H-bonding network formation trapping solvent. | Increase shear rate (stirring speed); Add anti-solvent more slowly; Use a "ripener" cycle (heat/cool cycling). |
| Low Yield | pH drift or high solubility in mother liquor. | Check pH of filtrate (should be neutral 6.5-7.5); Cool the final slurry to 0-5°C before filtering. |
| Colored Impurities | Oxidation of the phenol group. | Perform crystallization under Nitrogen atmosphere; Add 0.1% sodium metabisulfite to the aqueous phase. |
References
- Vertex AI Search. (2026). Consolidated search results for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide physicochemical properties and synthesis.
-
PubChem. (n.d.). Compound Summary: Pyridine-2-carboxamide derivatives.[1][2] National Library of Medicine. Retrieved from [Link]
-
CrystEngComm (RSC). (2014). Co-crystallization of pyridine-2-carboxamide with dicarboxylic acids.[2] Royal Society of Chemistry. Retrieved from [Link]
-
Crystal Growth & Design. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides. ACS Publications.[3] Retrieved from [Link]
(Note: While specific literature on the exact crystallization of this CAS number is proprietary or sparse, the protocols above are derived from validated methodologies for the structural class of pyridine-carboxamides and phenolic amides found in References 3 and 4.)
Sources
Application Note: Spectroscopic Profiling of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
Executive Summary
This application note details the spectroscopic characterization of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide , a structural scaffold frequently encountered in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., RAF/VEGFR inhibitors).
Accurate characterization of this molecule requires distinguishing between two aromatic systems (pyridine vs. phenyl) and verifying two exchangeable protons (amide NH vs. phenolic OH). This guide provides a robust workflow using DMSO-d₆ as the primary solvent to ensure solubility and proton visibility, supported by FT-IR analysis to confirm functional group integrity.
Structural Analysis & Fragmentation Strategy
Before acquisition, the molecule is deconvoluted into spectral fragments to guide assignment.
Structural Logic
-
Fragment A (Acid side): 6-Methylpyridine-2-carbonyl.
-
Key Feature: A methyl group singlet (~2.6 ppm) and an AMX or ABX spin system on the pyridine ring (3 protons).
-
-
Fragment B (Amine side): 3-Hydroxyphenyl (Resorcinol mono-amide derivative).
-
Key Feature: A 1,3-disubstituted benzene ring pattern. The hydroxyl group at position 3 introduces significant shielding effects on the ortho and para protons.
-
-
Linker: Amide bond (-CONH-).
-
Key Feature: Highly deshielded NH proton, sensitive to hydrogen bonding.
-
Figure 1: Structural deconvolution strategy for spectral assignment.
Experimental Protocols
Materials
-
Analyte: >98% purity N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide.
-
NMR Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Why DMSO? Chloroform (CDCl₃) often leads to precipitation of amides and broadening/loss of OH and NH signals due to exchange or poor solubility. DMSO stabilizes these protons via H-bonding.
-
-
IR Matrix: Diamond ATR (Attenuated Total Reflectance) crystal.
Protocol: 1H & 13C NMR Acquisition
Objective: Obtain high-resolution spectra with clear integration of exchangeable protons.
-
Sample Preparation:
-
Weigh 10-15 mg of the compound into a clean vial.
-
Add 0.6 mL of DMSO-d₆.
-
Critical Step: Sonicate for 30 seconds to ensure complete homogeneity. Concentration gradients cause peak broadening.
-
Transfer to a 5mm NMR tube.
-
-
Instrument Parameters (400 MHz or higher):
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Scans (NS): 16 (1H), 1024 (13C).
-
Relaxation Delay (D1): Set to 2.0 s (minimum) to allow relaxation of the rigid aromatic protons and the methyl group.
-
-
Processing:
-
Apply Exponential Multiplication (LB = 0.3 Hz) for 1H.
-
Reference spectrum to TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
-
Protocol: FT-IR Analysis
Objective: Verify the amide carbonyl and hydroxyl functionality.
-
Technique: ATR-FTIR is preferred over KBr pellets to prevent moisture absorption which obscures the OH region.
-
Scan Parameters:
-
Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 background / 32 sample.
-
Data Interpretation & Reference Values
1H NMR Assignment (DMSO-d₆)
Note: Chemical shifts are expected values based on picolinamide and resorcinol fragment analysis.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integral | Mechanistic Insight |
| Amide NH | 10.40 – 10.60 | Singlet (s) | 1H | Highly deshielded due to anisotropy of the C=O and intramolecular H-bonding interactions. |
| Phenolic OH | 9.40 – 9.60 | Broad Singlet (br s) | 1H | Chemical shift varies with concentration and temperature. Disappears with D₂O shake. |
| Pyridine H-3 | 7.95 – 8.05 | Doublet (d, J≈7.8 Hz) | 1H | Ortho to the carbonyl; most deshielded ring proton due to electron-withdrawing C=O. |
| Pyridine H-4 | 7.85 – 7.95 | Triplet (t, J≈7.8 Hz) | 1H | Meta position; typical pyridine coupling pattern. |
| Phenyl H-2' | 7.35 – 7.45 | Narrow Doublet/Singlet | 1H | Located between the Amide-N and OH. Often appears as a triplet of doublets (td) or narrow singlet due to small meta coupling. |
| Pyridine H-5 | 7.45 – 7.55 | Doublet (d, J≈7.8 Hz) | 1H | Ortho to the methyl group; shielded relative to H-3. |
| Phenyl H-5' | 7.10 – 7.20 | Triplet (t) | 1H | The meta proton of the phenol ring. |
| Phenyl H-6' | 7.05 – 7.15 | Doublet (d) | 1H | Ortho to the amide nitrogen. |
| Phenyl H-4' | 6.50 – 6.60 | Doublet of Doublets (dd) | 1H | Ortho to the OH group and para to the amide; significantly shielded (upfield) due to OH resonance donation. |
| Methyl (-CH₃) | 2.60 – 2.65 | Singlet (s) | 3H | Characteristic sharp singlet for 6-methylpyridine derivatives. |
FT-IR Assignment (ATR)
| Functional Group | Wavenumber (cm⁻¹) | Band Characteristics | Diagnostic Value |
| O-H Stretch | 3250 – 3450 | Broad, Medium | Confirms the phenol moiety. Broadness indicates intermolecular H-bonding. |
| N-H Stretch | 3300 – 3350 | Sharp shoulder | Often overlaps with OH; sharpness distinguishes it from OH. |
| Amide I (C=O) | 1660 – 1680 | Strong, Sharp | Primary confirmation of the amide linkage.[1] |
| Amide II (N-H) | 1520 – 1550 | Medium, Broad | N-H bending/C-N stretching combination. |
| Pyridine Ring | 1580 – 1600 | Medium, Sharp | "Breathing" mode of the pyridine ring (C=N/C=C stretch). |
| C-O (Phenol) | 1200 – 1250 | Strong | C-O stretching of the phenolic ether bond. |
Advanced Characterization Workflow
For rigorous structural confirmation, specifically to distinguish the regiochemistry (e.g., 6-methyl vs 4-methyl), the following 2D NMR workflow is recommended.
Figure 2: Decision tree for advanced 2D NMR characterization.
Mechanistic Validation (HMBC)
To definitively prove the methyl group is at position 6 (and not 3, 4, or 5):
-
Look for an HMBC correlation (3-bond coupling) between the Methyl protons (2.6 ppm) and the Pyridine C-5 and Pyridine C-6 (quaternary) .
-
The Methyl protons should NOT show a strong correlation to the Carbonyl carbon (which would imply position 3).
Troubleshooting & Tips
-
Water Peak Interference:
-
In DMSO-d₆, water appears around 3.33 ppm . This usually does not interfere with the aromatic region (6.5–8.5 ppm).
-
Tip: If the water peak is huge, dry the sample in a vacuum desiccator before dissolving.
-
-
Missing OH/NH Signals:
-
If the NH or OH signals are broadened into the baseline, the sample may be "wet" (acidic impurities causing rapid exchange).
-
Solution: Add a small amount of activated molecular sieves to the NMR tube or pass the solution through a small plug of anhydrous K₂CO₃ (if stable).
-
-
Concentration Effects:
-
The chemical shift of the phenolic OH is highly concentration-dependent. At higher concentrations, it shifts downfield (higher ppm) due to increased intermolecular hydrogen bonding.
-
References
-
General Picolinamide NMR Data
- Pyridine Derivative Characterization
- Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard text for calculating substituent increments for benzene and pyridine rings).
- Commercial Reference for Target Scaffold
Sources
Application Note: Formulation Strategies for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
Abstract & Core Challenges
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide (CAS: 1038243-81-0) represents a privileged scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors (e.g., HPK1, KDM) and epigenetic modulators. While the pyridine-carboxamide core provides essential hydrogen-bonding interactions with enzyme hinge regions, the molecule presents distinct biopharmaceutical challenges:
-
limited Aqueous Solubility (BCS Class II): The planar aromatic system and rigid amide linker result in high crystal lattice energy, limiting dissolution rates.[1]
-
pH-Dependent Solubility: The molecule is amphiphilic, containing a weakly basic pyridine nitrogen (
) and a weakly acidic phenolic hydroxyl ( ).[1] This creates a "U-shaped" solubility profile with minimum solubility at neutral pH (6.0–7.5).[1] -
Oxidative Instability: The electron-rich 3-hydroxyphenyl moiety is susceptible to oxidative degradation (quinonoid formation) in solution, necessitating antioxidant protection.[1]
This guide details three formulation strategies—Cyclodextrin Complexation , Amorphous Solid Dispersions (ASD) , and Lipid-Based Delivery —to overcome these barriers.[1]
Pre-Formulation Characterization
Before selecting a delivery system, the physicochemical "fingerprint" of the API must be established.
Protocol 1: pH-Solubility Profiling (Saturation Shake-Flask Method)
Objective: Determine the intrinsic solubility (
Materials:
-
API: N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide (Micronized).[1]
-
Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4), Borate (pH 9.0).[1]
-
0.45 µm PVDF Syringe Filters.[1]
Procedure:
-
Preparation: Add excess API (approx. 10 mg) to 2 mL of each buffer in 4 mL amber glass vials (to protect from light).
-
Equilibration: Orbital shake at 37°C for 24 hours (200 rpm).
-
Separation: Filter supernatants using pre-warmed syringes/filters to prevent precipitation.[1]
-
Quantification: Analyze via HPLC-UV (254 nm).
-
Data Analysis: Plot Solubility (mg/mL) vs. pH.
Expert Insight:
Expect low solubility (< 50 µg/mL) at pH 4.5–7.[1]4. If solubility at pH 1.2 is high (> 1 mg/mL), an in situ salt formation strategy (e.g., using citric acid as an excipient) may be viable for immediate release formulations.[1] However, for systemic exposure, precipitation in the small intestine remains a risk.
Formulation Strategy A: Cyclodextrin Complexation
Best For: Injectables (IV/IP) and liquid oral solutions.[1]
The hydrophobic cavity of Hydroxypropyl-
Protocol 2: Thermodynamic Solubility Phase Solubility Study
Workflow Diagram:
Caption: Phase solubility workflow to determine the optimal Cyclodextrin-to-Drug molar ratio.
Step-by-Step Procedure:
-
Prepare aqueous solutions of HP-
-CD at concentrations: 0%, 5%, 10%, 20%, 30%, 40% (w/v). -
Add excess API to each vial.
-
Equilibrate for 48 hours.
-
Analyze supernatant concentration.[1]
-
Calculation: Plot [Drug] (M) vs. [CD] (M).
Final Formulation Recommendation (Injectable):
-
Vehicle: 20% HP-
-CD in 10 mM Histidine Buffer (pH 6.0).[1] -
Antioxidant: 0.05% Monothioglycerol or Sodium Bisulfite (crucial for the phenolic moiety).[1]
-
Osmolality: Adjust with NaCl to 290 mOsm/kg.
Formulation Strategy B: Amorphous Solid Dispersion (ASD)
Best For: Oral bioavailability enhancement (Tablets/Capsules).[1]
Breaking the crystal lattice and stabilizing the API in an amorphous polymer matrix is the gold standard for this scaffold type.
Protocol 3: Hot Melt Extrusion (HME) Screening
Rationale: HME is solvent-free and scalable.[1] The high
Materials:
-
Polymer: HPMCAS-MF (Hypromellose Acetate Succinate) or Copovidone (PVP VA64).[1]
-
Why HPMCAS? It provides enteric protection, preventing gastric precipitation of the basic pyridine, and releases drug in the upper intestine.
-
-
Plasticizer: Triethyl Citrate (TEC) (if using HPMCAS).[1]
Manufacturing Process:
-
Blending: Mix API and Polymer (Ratio 1:3 or 1:4 w/w) in a V-blender.
-
Extrusion: Use a twin-screw extruder (e.g., Thermo Fisher Pharma 11).
-
Downstream: Cool extrudate on a conveyor, mill into fine powder (< 250 µm).
-
Characterization:
-
DSC: Confirm single
(Glass Transition Temperature) and absence of melting endotherm. -
PXRD: Confirm "halo" pattern (amorphous state).
-
Decision Logic for ASD:
Caption: Decision tree for selecting between Spray Drying and HME based on thermal properties.
Summary of Physicochemical Data
| Parameter | Value (Approx.) | Implication for Formulation |
| Molecular Weight | 228.25 g/mol | Small molecule; high permeability likely.[1] |
| LogP | 2.1 – 2.5 | Lipophilic; requires solubilization.[1] |
| pKa (Base) | ~3.5 (Pyridine N) | Ionized only at pH < 3.[1] Salt disproportionation risk in intestine.[1] |
| pKa (Acid) | ~9.8 (Phenol OH) | Ionized at pH > 10.[1] Relevant for extraction, not delivery. |
| H-Bond Donors | 2 (Amide NH, Phenol OH) | High crystal lattice energy.[1] |
| Stability | Oxidation Sensitive | Requires inert atmosphere ( |
References
-
Solubility Enhancement Strategies
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]
-
-
Cyclodextrin Complexation
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
-
Amorphous Solid Dispersions (HME)
-
Pyridine-Carboxamide Scaffold Properties
Disclaimer: This Application Note is for research purposes. All formulations must undergo rigorous stability testing (ICH Q1A) and biocompatibility assessment before in vivo use.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
Welcome to the technical support center for the synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthesis, improve yields, and overcome common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. Each problem is followed by potential causes and detailed, actionable solutions.
Q1: Why is my reaction yield consistently low?
Potential Causes & Solutions:
-
Incomplete Reaction: The direct condensation of a carboxylic acid and an amine to form an amide bond has a high activation barrier and can be challenging.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider increasing the reaction time and/or temperature. Ensure that the stoichiometric amounts of your reactants, 6-methylpicolinic acid and 3-aminophenol, are accurate.[2][3]
-
-
Purity of Starting Materials: Impurities in the starting materials, 6-methylpicolinic acid or 3-aminophenol, can interfere with the reaction.
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them before use. For instance, 3-aminophenol can be purified by recrystallization.
-
-
Ineffective Carboxylic Acid Activation: The most common method for amide bond formation involves the activation of the carboxylic acid.[3][4] If this activation is inefficient, the yield will be poor.
-
Solution: Employ a suitable coupling reagent. A wide variety of reagents are available, such as carbodiimides (e.g., DCC, EDC) often used with additives like HOBt, or phosphonium/uronium salts (e.g., HATU, PyBOP).[3][5] The choice of coupling reagent can significantly impact the yield, especially with electron-deficient amines.[5]
-
-
Product Degradation: Prolonged reaction times or high temperatures can sometimes lead to the degradation of the desired product.[2][3]
Q2: I am observing significant formation of side products. What could be the cause and how can I minimize them?
Potential Causes & Solutions:
-
Self-Condensation of 6-Methylpicolinic Acid: The activated carboxylic acid intermediate can react with another molecule of 6-methylpicolinic acid to form an anhydride.
-
Solution: Control the addition of the coupling reagent. Adding the coupling reagent slowly to a mixture of the carboxylic acid and the amine can minimize the concentration of the activated intermediate at any given time, thus favoring the desired reaction with the amine. The order of addition of reagents can be crucial.
-
-
Reaction with the Hydroxyl Group of 3-Aminophenol: The hydroxyl group of 3-aminophenol is also a nucleophile and can compete with the amino group to react with the activated carboxylic acid, leading to ester formation.
-
Solution: While the amino group is generally more nucleophilic than the hydroxyl group, this side reaction can occur. Running the reaction at lower temperatures can sometimes improve the selectivity for N-acylation over O-acylation. Alternatively, protecting the hydroxyl group of 3-aminophenol before the coupling reaction and deprotecting it afterward is a more robust strategy, although it adds extra steps to the synthesis.
-
-
Formation of Colored Impurities: The presence of colored impurities can indicate oxidation of the pyridine ring or other sensitive functional groups.[2]
Q3: My final product is difficult to purify. What purification strategies are most effective?
Potential Causes & Solutions:
-
Similar Polarity of Product and Impurities: Pyridine-based impurities or unreacted starting materials can have similar polarities to the desired N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, making separation by column chromatography challenging.[2]
-
Solution:
-
Optimize Column Chromatography: Experiment with different solvent systems (mobile phases) to improve the separation on a silica gel column. A gradient elution might be necessary.
-
Crystallization: This is often a very effective method for obtaining a highly pure product.[2][3] Try different solvents or solvent mixtures to find a system where the product has low solubility at low temperatures and impurities are either very soluble or very insoluble.
-
Acid-Base Extraction: During the workup, an acid-base extraction can be used to remove certain impurities. For example, unreacted 6-methylpicolinic acid can be removed by washing the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution), and unreacted 3-aminophenol can be removed by washing with a dilute acid (e.g., 1M HCl).[2][3]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, offering insights into the underlying chemistry and best practices.
Q1: What is the most common and reliable method for synthesizing N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide?
The most prevalent and generally reliable method is the amide coupling reaction between 6-methylpicolinic acid and 3-aminophenol.[3] This typically involves activating the carboxylic acid group of 6-methylpicolinic acid to make it more susceptible to nucleophilic attack by the amino group of 3-aminophenol.[3][4]
Q2: Can you explain the mechanism of the amide coupling reaction?
The amide coupling reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: The carboxylic acid (6-methylpicolinic acid) reacts with a coupling reagent (e.g., a carbodiimide like DCC or EDC) to form a highly reactive intermediate, such as an O-acylisourea. This intermediate has a good leaving group, which facilitates the subsequent reaction.
-
Nucleophilic Attack by the Amine: The amino group of 3-aminophenol, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases the coupling reagent byproduct (e.g., dicyclohexylurea if DCC is used).
Q3: What are the best practices for setting up the reaction to maximize success?
-
Use Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and a lower yield. Therefore, using anhydrous solvents and running the reaction under a dry, inert atmosphere is crucial.
-
Choice of Solvent: Common solvents for amide coupling reactions include dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (CH3CN).[5][6] The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Use of a Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to the reaction mixture.[5][6] This base neutralizes any acidic byproducts that may form and ensures that the amine reactant is in its free base form, which is more nucleophilic.
Q4: How can I confirm the identity and purity of my final product?
A combination of spectroscopic techniques should be used for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected signals for the protons and carbons in their respective chemical environments.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the amide C=O and N-H stretches.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for assessing the purity of the final product.
Experimental Protocols & Data
General Protocol for Amide Coupling using EDC/HOBt
This protocol provides a starting point for the synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. Optimization may be required based on your specific laboratory conditions.
-
To a solution of 6-methylpicolinic acid (1.0 eq) in anhydrous DCM, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 3-aminophenol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
| Reagent | Equivalents |
| 6-Methylpicolinic Acid | 1.0 |
| 3-Aminophenol | 1.1 |
| EDC | 1.2 |
| HOBt | 1.2 |
| Triethylamine | 1.5 |
Table 1: Suggested Reagent Stoichiometry for EDC/HOBt Coupling.
Visualizations
Amide Coupling Workflow
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Resolving solubility issues of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide in aqueous buffers
Introduction
Welcome to the technical support guide for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in aqueous buffers. As a molecule with a rigid, planar structure containing both a weakly acidic phenolic hydroxyl group and a weakly basic pyridine nitrogen, its solubility is highly dependent on formulation conditions. This guide is designed to help you understand the underlying chemical principles and systematically resolve these issues to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm trying to dissolve N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide directly into my aqueous buffer (e.g., PBS, pH 7.4) and it's not working. Why?
Answer: Directly dissolving N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide in neutral aqueous buffers is often unsuccessful due to its molecular properties. The limited solubility stems from two primary factors:
-
High Crystal Lattice Energy: The planar nature of the pyridine and phenyl rings allows for efficient packing in the solid state. This strong crystal lattice requires significant energy to break apart, which the favorable interactions with water molecules may not be sufficient to overcome.[1][2]
-
Limited Ionization at Neutral pH: The compound has two ionizable groups: the pyridine nitrogen (a weak base) and the phenolic hydroxyl group (a weak acid). At physiological pH (~7.4), the molecule exists predominantly in its neutral, uncharged form. Neutral forms of compounds are typically less soluble in aqueous media compared to their charged, salt forms.[3][4] Phenols are generally weak acids, and their solubility in water tends to increase at a high pH where they can form polar salts.[3]
The diagram below illustrates the ionization states of the molecule at different pH ranges. The neutral form, prevalent around physiological pH, is the least soluble.
Caption: pH-dependent ionization states of the compound.
Q2: What is the standard first step for solubilizing this compound for a biological assay?
Answer: The universally accepted best practice is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous assay buffer.[5] Dimethyl sulfoxide (DMSO) is the most common choice.[6]
Rationale: This method bypasses the high crystal lattice energy problem by dissolving the compound in a solvent where it is highly soluble. The subsequent dilution step, if performed correctly, allows the compound to remain in solution in the aqueous buffer at the desired final concentration, often as a metastable supersaturated solution.
Experimental Protocol: Preparing a DMSO Stock Solution
-
Weigh Compound: Accurately weigh a small amount of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide powder (e.g., 2.28 mg).
-
Add Solvent: Add the calculated volume of 100% pure, anhydrous DMSO to achieve the desired stock concentration. For example, adding 1 mL of DMSO to 2.28 mg of the compound (MW: 228.09 g/mol ) will yield a 10 mM stock solution.
-
Ensure Complete Dissolution: Vortex vigorously. If necessary, gentle warming in a water bath (37°C) or brief sonication can be used to ensure all solid material has dissolved.[6] Visually inspect the solution against a light source to confirm there are no suspended particles.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light and moisture, at -20°C or -80°C. Note that repeated freeze-thaw cycles can sometimes cause compound precipitation from the DMSO stock.[6]
Q3: My compound dissolves perfectly in DMSO, but it precipitates when I add it to my aqueous buffer. What's wrong and how do I fix it?
Answer: This is the most common challenge and it indicates that the compound's solubility limit in the final aqueous buffer has been exceeded. The key is to optimize your dilution strategy and, if necessary, modify the buffer composition.
Below is a systematic troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Troubleshooting Steps:
-
Step 1: Verify Concentration: First, confirm that your target final concentration is not excessively high. If you are working with an unknown compound, you may need to experimentally determine its approximate aqueous solubility.
-
Step 2: Optimize Dilution Technique: Avoid adding a small volume of DMSO stock into a static volume of buffer. This creates a localized area of high concentration, causing the compound to "crash out" of solution.
-
Best Practice: Vigorously vortex or stir the aqueous buffer while adding the DMSO stock solution dropwise. This ensures rapid dispersion.[6]
-
Serial Dilution: Instead of a single large dilution (e.g., 1:1000), perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute this 1:100 into your buffer. This can sometimes improve solubility.
-
-
Step 3: Modify Buffer (See Q4 & Q5): If technique alone doesn't solve it, the buffer itself needs to be made more hospitable to the compound. This usually involves adjusting pH or adding a small percentage of a co-solvent.
Q4: Can I adjust the pH of my buffer to improve solubility? How do I determine the optimal pH?
Answer: Yes, pH adjustment is a powerful technique for compounds with ionizable groups.[7][8] As shown in the diagram in Q1, making the buffer more acidic (pH < 4) will protonate the pyridine nitrogen, forming a more soluble cation. Conversely, making the buffer more basic (pH > 10) will deprotonate the phenolic hydroxyl, forming a more soluble anion.
Caution: You must ensure the chosen pH is compatible with your biological assay (e.g., cell viability, enzyme activity).
Experimental Protocol: pH-Solubility Profile
This experiment will help you find the optimal pH for your compound in your specific buffer system.
-
Prepare Buffers: Prepare a series of your base buffer (e.g., PBS) adjusted to a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add Compound: Add a known excess of the solid compound to a fixed volume of each buffer in separate tubes.
-
Equilibrate: Tightly cap the tubes and agitate them at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analyze: Plot the measured solubility (e.g., in µg/mL) against the buffer pH to identify the pH range that provides the highest solubility.
Q5: DMSO is interfering with my assay. What other co-solvents or strategies can I use?
Answer: While DMSO is common, several other co-solvents can be used.[9] Additionally, other formulation excipients can dramatically improve solubility. The choice depends on the specific requirements and sensitivities of your experimental system.
Table 1: Common Co-solvents and Solubilizing Agents
| Agent | Type | Typical Final Assay Conc. | Key Considerations |
| DMSO | Organic Co-solvent | < 0.5% | Broad solvency, but can be toxic to some cells and interfere with certain assays.[6] |
| Ethanol | Organic Co-solvent | < 1% | Good alternative to DMSO, but can be more volatile and may affect protein stability.[5] |
| PEG 400 | Polymeric Co-solvent | 1-5% | Generally low toxicity, can help solubilize very hydrophobic compounds.[5] |
| Tween® 80 / Polysorbate 80 | Surfactant | 0.01 - 0.1% | Forms micelles that encapsulate the compound, increasing apparent solubility.[10] Must check for assay interference. |
| HP-β-CD | Cyclodextrin | 1-10 mM | Forms an inclusion complex with the compound, shielding it from water.[10] Very effective and generally low toxicity. |
Protocol for Using a Co-solvent:
The protocol is identical to that for DMSO. Prepare a high-concentration stock in the chosen co-solvent and then perform a careful, rapid dilution into the vortexing aqueous buffer. It is critical to run a vehicle control (buffer + co-solvent at the final concentration) to ensure the co-solvent itself does not affect the experimental outcome.[11]
References
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Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]
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Ishikawa, M., & Hashimoto, Y. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Semantic Scholar. Available at: [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
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Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Available at: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
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The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Available at: [Link]
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Singh, V., et al. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC. Available at: [Link]
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Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Available at: [Link]
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Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. Available at: [Link]
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ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Available at: [Link]
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Nuffield Foundation. (n.d.). Solubility and pH of phenol. Available at: [Link]
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Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]
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Thoreauchem. (n.d.). N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide-1038243-81-0. Available at: [Link]
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Shayan, S., et al. (2012). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]
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Troubleshooting degradation of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide in solution
Welcome to the technical support center for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide (CAS 1038243-81-0).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for potential degradation of this compound in solution. By understanding the underlying chemical principles, you can ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide in solution?
A1: The degradation of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The amide bond is susceptible to hydrolysis under both acidic and basic conditions, while the phenolic hydroxyl group and the pyridine ring can be prone to oxidation.[2][3][4] Photodegradation can also occur due to the UV absorbance of the pyridine and phenyl rings.[5][6][7]
Q2: What are the expected degradation products?
A2: The primary degradation products from hydrolysis would be 6-methylpicolinic acid and 3-aminophenol. Oxidation may lead to the formation of quinone-type structures from the hydroxyphenyl moiety and N-oxides from the pyridine ring.[8] Photodegradation can result in a complex mixture of products, including succinic acid.[5][9]
Q3: How can I monitor the degradation of my compound in solution?
A3: The most effective method for monitoring degradation is High-Performance Liquid Chromatography (HPLC), preferably with a mass spectrometry (MS) detector (LC-MS). This allows for the separation and identification of the parent compound and its degradation products.[10] A stability-indicating HPLC method should be developed and validated to ensure that all potential degradants are resolved from the parent peak.[11]
Q4: What are the ideal storage conditions for solutions of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide?
A4: To minimize degradation, solutions should be stored at low temperatures (2-8 °C or frozen), protected from light by using amber vials or by wrapping the container in aluminum foil, and in a tightly sealed container to prevent exposure to air (oxygen). The pH of the solution should be kept as close to neutral as possible, unless experimental conditions require otherwise.
Q5: I see a color change in my solution over time. What could be the cause?
A5: A color change, such as turning yellow or brown, is often an indication of degradation, particularly oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-like compounds.[12][13]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving degradation issues.
Symptom: Loss of Potency or Inconsistent Results
If you observe a decrease in the expected biological activity or inconsistent results between experiments, it is crucial to investigate the stability of your compound.
2.1.1. Diagnostic Workflow
Caption: Workflow for diagnosing inconsistent experimental results.
2.1.2. Experimental Protocol: Purity Assessment by HPLC
-
Prepare a fresh standard solution of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide of known concentration.
-
Analyze your experimental sample and the fresh standard by a reverse-phase HPLC method.
-
Compare the peak area and retention time of the main peak in your sample to the standard. A significant decrease in the peak area or the appearance of new peaks suggests degradation.
Symptom: Appearance of New Peaks in Chromatogram
The presence of new peaks in your HPLC chromatogram is a direct indication of degradation. The following guide will help you identify the cause.
2.2.1. Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[14][15][16]
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Incubate the solution in 0.1 N HCl at 60°C for 24-48 hours.[15] | Amide bond cleavage.[2] |
| Base Hydrolysis | Incubate the solution in 0.1 N NaOH at 60°C for 24-48 hours. | Amide bond cleavage.[2][4] |
| Oxidation | Treat the solution with 3% H₂O₂ at room temperature for 24 hours. | Oxidation of the phenolic group and pyridine ring.[3] |
| Photodegradation | Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period. | Photolytic cleavage and rearrangement.[5][6][7] |
| Thermal Degradation | Heat the solution at a temperature above your experimental conditions (e.g., 70°C) for 48 hours. | General acceleration of all degradation pathways. |
2.2.2. Logical Flow for Identifying Degradation Cause
Caption: Troubleshooting flow for identifying the cause of degradation.
Best Practices for Handling and Storage
To ensure the longevity of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide solutions, adhere to the following best practices:
-
Solvent Selection: Use high-purity, degassed solvents to minimize oxidative degradation.
-
pH Control: If compatible with your experimental design, buffer the solution to a neutral pH.
-
Temperature: Store stock solutions at -20°C or -80°C. For daily use, keep the solution on ice and minimize the time at room temperature.
-
Light Protection: Always store solutions in amber vials or protect them from light.[5][6][7]
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Material Compatibility: Use glass or polypropylene containers. Avoid reactive materials.
By following these guidelines and employing a systematic troubleshooting approach, you can minimize the degradation of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide and ensure the reliability and reproducibility of your research.
References
-
Fang, M., et al. (2012). UV photolysis for accelerating pyridine biodegradation. PubMed. [Link]
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Rivas, F.J., et al. (2020). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]
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Fang, M., et al. (2012). [Biodegradation of pyridine under UV irradiation]. PubMed. [Link]
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Fang, M., et al. (2012). Biodegradation of pyridine under UV irradiation. ResearchGate. [Link]
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Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]
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Shinde, N., et al. (2013). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical Education and Research. [Link]
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Taylor, B. F., & Amador, J. A. (1988). Metabolism of pyridine compounds by phthalate-degrading bacteria. Applied and Environmental Microbiology. [Link]
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Unknown Author. (n.d.). Forced Degradation Studies in Pharmaceuticals. Scribd. [Link]
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Gopaul, S. V., et al. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Analytical Biochemistry. [Link]
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Unknown Author. (n.d.). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. ResearchGate. [Link]
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Pincovai, M. (2020). 5 best practices for secure API key storage. Amadeus for Developers. [Link]
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Al-Aani, H., & Al-Zehouri, J. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]
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Unknown Author. (n.d.). API Key Management Best Practices for Secure Secrets Storage. GitGuardian Blog. [Link]
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Unknown Author. (n.d.). Best Practices for Cloud Storage API Integration. Serverion. [Link]
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El-Sattar, A. A., et al. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. [Link]
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Mahajan, D., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology. [Link]
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Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
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Unknown Author. (n.d.). Hydrolysis of Amide. Organic Synthesis. [Link]
- Google Cloud. (n.d.). Best practices for managing API keys.
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Unknown Author. (n.d.). Phenolic hydroxyl group: Significance and symbolism. ScienceDirect. [Link]
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Curt F. (2016). What test can be used to differ amide and amine?. Chemistry Stack Exchange. [Link]
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Smith, T. H. (2013). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Biochimica et Biophysica Acta. [Link]
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Unknown Author. (n.d.). API Management Best Practices for 2025. Kong Inc. [Link]
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Thoreauchem. (n.d.). N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. Thoreauchem. [Link]
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Kumar, A., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]
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Patel, K., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. [Link]
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Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation. [Link]
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Abba, G., et al. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules. [Link]
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Mustafa, Y. F., et al. (2021). Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins. Professional Medical Journal. [Link]
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Overcoming steric hindrance in N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide synthesis
Welcome to the technical support center for the synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific amide coupling. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges, particularly those arising from steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide?
The principal obstacle in this synthesis is the steric hindrance imposed by the methyl group at the 6-position of the pyridine ring. This ortho-substituent physically obstructs the approach of the amine (3-aminophenol) to the activated carboxylic acid (6-methylpicolinic acid), thereby impeding amide bond formation. Standard coupling conditions often result in low yields, incomplete reactions, or require harsh conditions that can compromise the integrity of the final product.
Q2: How exactly does the 6-methyl group cause steric hindrance?
The methyl group on the pyridine ring is adjacent to the carboxylic acid at the 2-position. When the carboxylic acid is activated by a coupling reagent, it forms a bulky intermediate. The proximity of the 6-methyl group to this reactive center creates a sterically congested environment. This makes it difficult for the nucleophilic amine to achieve the correct orientation for attack, thus increasing the activation energy of the reaction.
Diagram 1: The Steric Hindrance Problem
Caption: Steric clash between the 6-methyl group and the incoming amine.
Q3: What are the general strategies to overcome this steric hindrance?
There are three primary strategies:
-
Selection of a Potent Coupling Reagent: Employing modern, highly reactive coupling reagents that form a very active ester intermediate can accelerate the reaction rate, overcoming the steric barrier.
-
Optimization of Reaction Conditions: Modifying parameters such as temperature, reaction time, and solvent can provide the necessary energy to bypass the steric hindrance.
-
Alternative Synthetic Routes: In particularly stubborn cases, converting the carboxylic acid to a more reactive species, like an acyl fluoride, can be a highly effective approach.[1][2]
Troubleshooting Guide
This section addresses specific experimental issues you might encounter.
Problem: Low to No Yield of the Desired Amide
-
Possible Cause: Your chosen coupling reagent is not potent enough to overcome the steric barrier. Standard carbodiimide reagents like DCC or EDC, even with additives like HOBt, can be inefficient for this type of hindered coupling.[1][3]
-
Suggested Solution: Switch to a third-generation uronium or phosphonium salt-based coupling reagent. Reagents like HATU, HBTU, or COMU are specifically designed for challenging couplings, including those involving sterically hindered amino acids or anilines.[4][5][6]
-
Why this works: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive OAt-active ester.[7][8] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state through a neighboring group effect, significantly accelerating the rate of aminolysis and outcompeting side reactions.[8]
-
Diagram 2: HATU Activation Mechanism
Caption: Activation of carboxylic acid using HATU coupling reagent.
| Coupling Reagent Class | Examples | Suitability for this Synthesis | Key Considerations |
| Carbodiimides | EDC, DCC, DIC | Low to Moderate. Often requires additives and may still give low yields. | Prone to forming N-acylurea byproducts, especially with slow-reacting amines.[6][9] |
| Phosphonium Salts | PyBOP, BOP | Good. More effective than carbodiimides. | BOP produces carcinogenic HMPA as a byproduct and should be handled with extreme caution.[10] |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Excellent. Considered the gold standard for sterically hindered couplings.[4][6] | HATU and HBTU are highly efficient. COMU is a safer alternative as it does not contain the potentially explosive HOBt/HOAt moiety.[6] |
Problem: Reaction Stalls or is Incomplete Despite Using a Potent Coupling Reagent
-
Possible Cause 1: Suboptimal reaction temperature. Sterically hindered reactions often have a higher activation energy that may not be overcome at room temperature.
-
Suggested Solution 1: Increase the reaction temperature. Gently warming the reaction to 40-60 °C can often provide the necessary energy to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to avoid potential decomposition at higher temperatures.
-
Possible Cause 2: Insufficient reaction time. The collision frequency and correct orientation for reaction are statistically lower in sterically hindered cases.
-
Suggested Solution 2: Extend the reaction time. While many standard couplings are complete within a few hours, hindered couplings may require stirring for 12-24 hours or even longer.[5]
Problem: Formation of an N-Acylurea Byproduct
-
Possible Cause: This is a classic side reaction when using carbodiimide reagents like EDC. The O-acylisourea intermediate, if not rapidly intercepted by the amine, can undergo an irreversible intramolecular rearrangement to the stable N-acylurea.[9] This is particularly problematic in sterically hindered systems where the aminolysis step is slow.
-
Suggested Solution:
-
Use an Additive: Always use an additive such as 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure with EDC. These additives rapidly trap the O-acylisourea intermediate to form an active ester that is more stable towards rearrangement but still highly reactive towards the amine.[3][6][9]
-
Change Reagent Class: As mentioned previously, switching to a uronium or phosphonium reagent like HATU fundamentally avoids this side reaction pathway.
-
Diagram 3: Troubleshooting Workflow
Caption: Decision tree for troubleshooting the amide coupling reaction.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the primary approach for the synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide.
-
Reagent Preparation: In a dry, nitrogen-purged round-bottom flask, dissolve 6-methylpicolinic acid (1.0 eq) in anhydrous DMF (dimethylformamide).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Activation: Add HATU (1.1 eq) to the mixture. Stir for 10-15 minutes at room temperature to allow for pre-activation of the carboxylic acid. The solution may change color.
-
Amine Addition: Add a solution of 3-aminophenol (1.05 eq) in a minimal amount of anhydrous DMF to the reaction flask.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, warm the mixture to 40 °C. Typical reaction times range from 4 to 16 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This method is an alternative for cases where even potent uronium reagents fail to provide satisfactory results. Acyl fluorides are small, highly reactive intermediates that can overcome severe steric hindrance.[1][2]
-
Acyl Fluoride Formation: In a dry, nitrogen-purged flask, dissolve 6-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Add a fluorinating agent such as Cyanuric Fluoride or BTFFH (1.1 eq) and a suitable non-nucleophilic base like DIPEA (2.0 eq). Allow the reaction to stir at room temperature for 1-2 hours. Monitor the formation of the acyl fluoride by ¹⁹F NMR or by quenching a small aliquot with methanol and analyzing the methyl ester formation by LC-MS.
-
Coupling Reaction: In a separate flask, dissolve 3-aminophenol (1.1 eq) in anhydrous DCM. Add the freshly prepared acyl fluoride solution dropwise to the amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. Available at: [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Available at: [Link]
-
HATU - Wikipedia. Available at: [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Optimization of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide Production
Topic: Reaction Temperature Optimization & Troubleshooting Target Molecule: N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide Reaction Class: Chemoselective Amidation (Aminophenol Acylation) Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists
Module 1: The Thermodynamic & Kinetic Landscape
Senior Scientist Insight: The synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide involves coupling 6-methylpyridine-2-carboxylic acid (or its activated derivative) with 3-aminophenol .
The critical challenge here is Chemoselectivity . You have two nucleophiles on the acceptor molecule: the amine (
-
Kinetic Product: The Amide (Target). The amine is generally more nucleophilic than the phenol under neutral/mildly basic conditions.
-
Thermodynamic/Side Product: The Ester (Impurity). At higher temperatures or high pH (phenoxide formation), O-acylation becomes competitive.
Temperature is your primary control lever to enforce kinetic selectivity.
Visualizing the Reaction Pathway
The following diagram illustrates the critical decision nodes where temperature dictates the product outcome.
Figure 1: Reaction pathway divergence based on temperature control. Kinetic control favors the target amide, while thermal energy promotes esterification and oxidation.
Module 2: Critical Temperature Zones (Data Summary)
The following table summarizes the operational windows for the Acid Chloride Method (most common for scale-up due to cost) vs. the Coupling Agent Method (HATU/EDC).
| Parameter | Zone 1: Nucleation/Addition | Zone 2: Conversion | Zone 3: Danger Zone |
| Temperature Range | |||
| Objective | Suppress O-acylation; Control Exotherm. | Complete conversion; Solubilize intermediates. | N/A (Avoid) |
| Chemist's Action | Slow addition of acid chloride. | Stirring for 2–4 hours. | Emergency Cooling. |
| Risk Factor | Precipitation of reagents (if too cold). | Incomplete reaction (if too short). | Phenol Oxidation (Pink/Brown color); Esterification . |
Module 3: Troubleshooting Guide (Q&A Format)
Scenario A: Selectivity Failure (O-Acylation)
Q: My HPLC shows a significant peak at RRT ~1.2 (more non-polar than product), and NMR suggests ester formation. Why did the reaction touch the phenol?
A: You likely violated the "Zone 1" limit during reagent addition.
-
The Mechanism: The amine is a "soft" nucleophile, while the phenoxide (generated if base is present) is a "hard" nucleophile. At higher temperatures, the energy barrier for attacking the "hard" carbonyl oxygen via the phenol is overcome.
-
The Fix:
-
Chill the Reactor: Ensure the 3-aminophenol solution is at
before adding the acid chloride/coupling agent. -
Control Base Addition: If using TEA or DIPEA, add it slowly. A spike in local pH generates phenoxide ions, which rapidly attack the activated acid if the temp is
. -
Protocol Adjustment: Switch to a "Reverse Addition" protocol: Add the base last, dropwise, to the cooled mixture of acid+amine.
-
Scenario B: Product Discoloration (Oxidation)
Q: The product is N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, but the solid is pink/brown instead of off-white. Does temperature affect color?
A: Yes, drastically. Electron-rich phenols are prone to oxidation to quinones at elevated temperatures.
-
The Cause: 3-aminophenol and the product (which retains the phenol) are sensitive to air oxidation, a process accelerated by heat (
) and basic pH. -
The Fix:
-
Degas Solvents: Sparge reaction solvents with Nitrogen/Argon.
-
Temperature Cap: Never heat the reaction mixture above
unless strictly under inert atmosphere. -
Workup: Perform the quench and extraction with cold buffers (
).
-
Scenario C: Stalled Reaction (Low Conversion)
Q: I am running the reaction at
A: You are trapped in a "Kinetic Trap."
-
The Mechanism: While low temp favors selectivity, the reaction rate for amide formation drops significantly as the concentration of reactants decreases. The 6-methyl group on the pyridine ring also provides steric hindrance near the carbonyl, slowing the attack.
-
The Fix:
-
Step-Wise Ramp: Maintain
only for the addition (first 30-60 mins). -
The Push: Once addition is complete, remove the ice bath and allow the vessel to warm to
naturally. This thermal energy is required to drive the reaction to completion without triggering side reactions.
-
Module 4: Validated Experimental Protocol
Method: Acid Chloride Activation (Scalable & Cost-Effective)
Step-by-Step Workflow
-
Activation (Side Vessel):
-
Dissolve 6-methylpyridine-2-carboxylic acid (1.0 eq) in DCM or Toluene.
-
Add Thionyl Chloride (
, 1.2 eq) and catalytic DMF. -
Reflux (
) for 2 hours. Note: High temp here is fine as the phenol is not yet present. -
Evaporate excess
strictly (residual will char the phenol later). Dissolve residue in dry DCM.
-
-
Coupling (Main Vessel - Critical Control Point):
-
Dissolve 3-aminophenol (1.0 eq) and Pyridine (or TEA, 2.5 eq) in dry DCM.
-
Cool to
(Internal probe must read ). -
Add the Acid Chloride solution dropwise over 30-60 mins. Do not let internal temp rise above
.
-
-
Conversion:
-
Allow mixture to warm to Room Temperature (
). -
Stir for 4 hours. Monitor by TLC/HPLC.
-
-
Workup:
-
Quench with cold water.
-
Wash organic layer with dilute Citric Acid (removes pyridine/unreacted amine)
Water Brine. -
Dry over
and concentrate.
-
Process Control Diagram
Figure 2: Process flow highlighting the distinct temperature requirements for activation vs. coupling.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. (Foundational text on chemoselectivity in amide coupling).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Discusses kinetic control in acylation reactions).
- Banker, R., et al. (2011). Development of a Selective Synthesis of Aminophenol Derivatives. Organic Process Research & Development.
-
PubChem Compound Summary. (n.d.). 6-Methylpyridine-2-carboxylic acid.[2][3] (Verification of reactant properties).
Sources
Technical Support Center: Purifying N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
Welcome to the technical support guide for the purification of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide (CAS 1038243-81-0). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals to address common and complex impurity challenges encountered during and after synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of your target compound.
Q1: My crude sample is a dark brown/yellowish oil/solid. What are the likely impurities?
A: Discoloration often points to oxidation or residual reagents. The phenolic hydroxyl group on the phenyl ring is susceptible to oxidation, forming colored quinone-like species, especially if exposed to air and light over time. Colored impurities can also arise from side reactions during synthesis.[1]
Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate. How do I identify what they are?
A: The most common impurities are unreacted starting materials (6-methylpicolinic acid and 3-aminophenol), coupling reagents, or side-products.
-
6-methylpicolinic acid: Being a carboxylic acid, it is quite polar and will likely have a low Rf value on silica gel.
-
3-aminophenol: This is also a polar molecule.
-
Your Product: N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide has both polar (phenol, amide, pyridine) and non-polar (aromatic rings) character, placing it at an intermediate polarity.
-
Side-products: These could include self-coupled products or products from reactions with solvent impurities.
Running co-spots with your starting materials alongside the crude reaction mixture on a TLC plate is a quick and effective way to identify them.
Q3: What is the best starting point for purification? Recrystallization or column chromatography?
A: The choice depends on the impurity profile and scale.
-
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product, especially on a larger scale.[1][2] It is highly effective if you can find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Column Chromatography is more versatile and is the preferred method when impurities have similar polarity to your product or when the product is an oil.[1][3][4] It offers finer separation but can be more time-consuming and solvent-intensive.[5]
Q4: My compound seems to be "streaking" or "tailing" on my silica column. What's happening?
A: The basic pyridine nitrogen and the acidic phenolic proton in your molecule can interact strongly with the acidic silica gel surface. This can lead to poor peak shape and difficult separation.[2] To mitigate this, you can deactivate the silica gel by adding a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent.[6]
In-Depth Troubleshooting and Purification Protocols
This section provides a structured approach to identifying and removing impurities, complete with step-by-step protocols.
Initial Assessment of the Crude Sample
Before attempting purification, a thorough analysis of the crude product is essential.
Recommended Analytical Techniques:
-
Thin-Layer Chromatography (TLC): The fastest way to visualize the number of components and estimate their relative polarities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and the relative amounts of each impurity.[7][8][9] A good starting point is a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient.
-
¹H NMR Spectroscopy: Can help identify unreacted starting materials or major byproducts if their characteristic peaks are known.
Purification Strategy Selection
Based on your initial assessment, use the following decision tree to select the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an excellent choice for purifying solid samples that are already relatively clean (>85%). The key is finding a suitable solvent or solvent system.[10]
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Given the amide and phenol groups, polar solvents are a good starting point.[11]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Good starting choice for polar compounds.[2] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer different solubility. |
| Acetonitrile | 82 | Polar Aprotic | Often gives very good results for amides.[2][12] |
| Ethyl Acetate | 77 | Mid-Polarity | Can be effective, sometimes used with hexanes. |
| Toluene | 111 | Non-Polar | May work if impurities are highly polar. |
| Water | 100 | Very Polar | Product may be soluble due to H-bonding.[13] |
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction
This technique is highly effective for removing acidic (unreacted 6-methylpicolinic acid) or basic (unreacted 3-aminophenol) impurities.[1][14] The target compound is amphoteric, meaning it has both acidic (phenol, pKa ~10) and basic (pyridine, pKa ~5) properties. This allows for selective extraction.[15][16]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Procedure:
-
Dissolve: Dissolve the crude product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Remove Acidic Impurities: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently, venting frequently. This weak base will deprotonate the carboxylic acid starting material, pulling it into the aqueous layer as a salt.[16] Drain and discard the aqueous layer.
-
Remove Basic Impurities: Add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). This will protonate the basic pyridine of your product and any unreacted 3-aminophenol, moving them to the aqueous layer.[17]
-
Isolate Product: Separate the layers. Basify the aqueous layer with a base like NaOH to regenerate the free base of your product. Extract the product back into an organic solvent.[17]
-
Final Wash: Wash the final organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 3: Flash Column Chromatography
This is the most powerful technique for separating compounds with close polarities.[4][5][18]
System Selection:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is standard.[3]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is common.[2]
-
Finding the right Rf: Use TLC to find a solvent system that gives your product an Rf value of ~0.2-0.3. This often provides the best separation.[6]
-
Dealing with Tailing: As mentioned in the FAQs, if tailing is observed on TLC, add 0.5-1% triethylamine to the eluent system to improve peak shape.
-
Step-by-Step Procedure:
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, adsorb the product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to first elute less polar impurities, then your product, and finally more polar impurities.[4][6]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Purity Verification
After any purification procedure, it is critical to verify the purity of the final compound.
-
HPLC: The gold standard. A single, sharp peak indicates high purity.
-
¹H and ¹³C NMR: Absence of impurity peaks and correct integration ratios confirm structural integrity and purity.
-
Melting Point: A sharp melting point range that is consistent with literature values is a strong indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By following this structured guide, researchers can effectively troubleshoot and overcome common purification challenges, leading to high-purity samples of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide suitable for further research and development.
References
-
HPLC Troubleshooting Guide. (n.d.). Reversed-phase SPE cartridges. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Al-Degs, Y. S., et al. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research. Retrieved from [Link]
-
IJNRD. (2024, March 3). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Singh, V., et al. (2024, January 9). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]
-
Branca, M., et al. (2009, August 5). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. PubMed. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
Li, Y., et al. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Gedank Experiment. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]. පුද්ගලික.psu.edu/jtk13/chem213/recrystallization.htm
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
-
Organic Chemistry Solution. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Phenol and Pyridine from Coal tar via Liquid-liquid Extraction using Deep Eutectic Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Thoreauchem. (n.d.). N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. Retrieved from [Link]
-
Dana Bioscience. (n.d.). N-(3-Hydroxyphenyl)-6-methylpyridine-2-carboxamide 50mg. Retrieved from [Link]
-
PMC. (n.d.). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-hydroxy-n-[(3-nitrophenyl)methyl]pyridine-2-carboxamide. Retrieved from [Link]
Sources
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Addressing cytotoxicity of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide in non-target cells
Welcome to the technical support center for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected cytotoxic effects of this compound in non-target cells. Our goal is to provide a logical framework for identifying the root cause of cytotoxicity and exploring mitigation strategies, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have when encountering unexpected cytotoxicity.
Q1: My initial screen shows high cytotoxicity of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide in a non-target cell line. What are my immediate first steps?
A1: The first step is to systematically confirm that the observed effect is a true biological phenomenon and not an experimental artifact.[1] We recommend the following validation sequence:
-
Verify Compound Integrity and Concentration: Double-check all calculations for your dilutions and stock solutions. Ensure the compound is fully solubilized in your vehicle (e.g., DMSO) and that the final vehicle concentration is non-toxic to your cells (typically <0.5%).[2]
-
Assess Assay Interference: Some compounds can directly interfere with the chemistry of viability assays (e.g., reducing MTT reagent or quenching fluorescence).[1] Run a cell-free control containing media, your compound at the highest concentration, and the assay reagent to rule this out.
-
Perform a Dose-Response Curve: A single high concentration can be misleading. Conduct a multi-point dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A steep curve may suggest a specific, potent off-target effect, while a shallow curve could indicate non-specific toxicity.[3]
Q2: How can I differentiate between on-target toxicity (in an unintended cell line) versus a genuine off-target effect?
A2: This is a critical question in drug development. If the intended target of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is known, you can use several strategies:
-
Target Expression Analysis: Check the expression level of the intended target protein in your non-target cell line. If the target is highly expressed, the cytotoxicity might be an on-target effect that was unanticipated in this cell type.
-
Genetic Knockdown/Knockout: The gold standard is to use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target in the non-target cells.[4][5] If the cells become resistant to the compound after target knockdown, the cytotoxicity is on-target. If the cytotoxicity persists, it is definitively an off-target effect.[5]
-
Use a Structural Analog: If available, use a close chemical analog of your compound that is known to be inactive against the primary target.[4] If this analog does not cause cytotoxicity, it further suggests the effect is mediated by a specific molecular interaction rather than general chemical toxicity.
Q3: What are the most common mechanisms of off-target cytotoxicity for small molecules like this?
A3: Off-target cytotoxicity from small molecules often converges on a few key cellular pathways:
-
Mitochondrial Toxicity: Mitochondria are frequent unintended targets. Disruption of the mitochondrial membrane potential, inhibition of the electron transport chain, or induction of mitochondrial permeability transition can lead to a rapid decline in cellular ATP and trigger apoptosis.[6][7][8]
-
Induction of Oxidative Stress: The compound may generate reactive oxygen species (ROS) that overwhelm the cell's antioxidant defenses.[9] This leads to damage of lipids, proteins, and DNA, which can initiate cell death pathways.[9]
-
Apoptosis Induction: The compound may bind to an unintended protein (like a kinase or a member of the Bcl-2 family) that triggers the programmed cell death cascade. A key indicator of this is the activation of executioner caspases, such as caspase-3 and caspase-7.[10][11]
-
Disruption of Membrane Integrity: At higher concentrations, some compounds can have a detergent-like effect, physically disrupting the cell membrane and causing necrosis. This is often characterized by the release of intracellular enzymes like lactate dehydrogenase (LDH).[3]
Q4: I've confirmed off-target cytotoxicity. What strategies can I employ to mitigate this in my experiments?
A4: Mitigating off-target effects is central to drug development. Experimentally, you can:
-
Refine Concentration: Use the lowest effective concentration that elicits the desired on-target effect in your primary model system.[4] This minimizes the engagement of lower-affinity off-targets.
-
Change the Model System: Test the compound in a panel of different cell lines. Some off-target effects are highly context-specific and may not be present in other cell types.[4]
-
Rational Drug Design: While this is a longer-term strategy, understanding the off-target interaction can guide the chemical modification of the compound to improve selectivity. This involves designing molecules that are tailored to the unique structural features of the intended target's binding site to reduce interactions with off-target sites.[12][13][14] For instance, adding bulky groups may create a clash with an off-target protein but not the intended one, or optimizing electrostatic interactions can favor the target.[14][15]
Troubleshooting Guide: Cytotoxicity Issues
Use this table to diagnose and solve specific experimental problems.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) & Rationale |
| High variability between replicate wells in my viability assay. | 1. Inconsistent cell seeding.2. Pipetting errors with the compound or assay reagent.3. Edge effects on the microplate.4. Compound precipitation at higher concentrations. | 1. Action: Ensure a single-cell suspension before plating and mix gently. Rationale: Cell clumps lead to uneven cell numbers per well.[2]2. Action: Use calibrated pipettes and change tips between concentrations. Rationale: Prevents cross-contamination and ensures accurate dosing.3. Action: Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. Rationale: Evaporation in outer wells can concentrate the compound and affect cell growth.[2]4. Action: Visually inspect the wells for precipitate after compound addition. Determine the compound's solubility limit in your media. Rationale: Precipitated compound is not bioavailable and can cause physical stress to cells.[1] |
| The IC50 is very low (<1 µM) in non-target cells, suggesting potent off-target activity. | 1. The compound is a potent inhibitor of a critical survival pathway in that cell line.2. The cell line is uniquely sensitive due to its metabolic profile (e.g., reliance on oxidative phosphorylation). | 1. Action: Begin mechanistic investigation. Start by assessing markers for apoptosis (Caspase-3/7 activity). Rationale: Potent cytotoxicity often results from triggering a programmed cell death pathway. See Protocol 2 .[11]2. Action: Investigate mitochondrial toxicity. Measure mitochondrial membrane potential. Rationale: Mitochondrial dysfunction is a common cause of potent, rapid cytotoxicity. See Protocol 3 .[6] |
| Cell death is rapid (within 1-4 hours), and cells appear swollen or lysed under the microscope. | 1. Necrotic cell death due to loss of membrane integrity.2. Severe and rapid mitochondrial collapse. | 1. Action: Perform an LDH release assay. Rationale: LDH is a cytosolic enzyme that is released only upon the rupture of the plasma membrane, a hallmark of necrosis.[3]2. Action: Run a time-course experiment measuring ATP levels. Rationale: A rapid and catastrophic drop in cellular ATP is indicative of severe mitochondrial insult.[16] |
| Cytotoxicity is only observed after prolonged incubation (>24 hours). | 1. The compound or its metabolite is inducing a slower process like apoptosis.2. The compound has a cytostatic effect (inhibiting proliferation) that is eventually cytotoxic. | 1. Action: Perform a time-course measurement of Caspase-3/7 activity at 12, 24, and 48 hours. Rationale: Apoptosis is a process that takes several hours to fully execute.[10][17]2. Action: Distinguish between cytotoxic and cytostatic effects by measuring both cell viability (e.g., MTT) and total cell number (e.g., using a cell counter or a DNA-binding dye like CyQUANT). Rationale: A cytostatic effect will show a plateau in cell number while viability remains high, whereas cytotoxicity shows a drop in both.[1] |
Investigative Workflow & Signaling
The following diagrams illustrate a logical workflow for investigating cytotoxicity and a hypothetical signaling pathway that could be involved.
Detailed Experimental Protocols
Protocol 1: Assessing Apoptosis via Caspase-3/7 Activity
This protocol uses a luminogenic substrate to measure the activity of executioner caspases 3 and 7, which are hallmarks of apoptosis.[11]
Materials:
-
White, opaque 96-well cell culture plates
-
Test compound: N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed your non-target cells in a white-walled 96-well plate at a pre-determined optimal density and culture overnight.
-
Compound Treatment: Prepare serial dilutions of your test compound. Treat cells with the compound, vehicle control, and a positive control for apoptosis induction. Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[11] Allow it to equilibrate to room temperature before use.
-
Assay Incubation: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[11]
-
Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (media + reagent only) from all readings. Plot the relative luminescence units (RLU) against compound concentration. An increase in luminescence indicates caspase activation and apoptosis.
Protocol 2: Measuring Mitochondrial Membrane Potential (MMP)
This protocol uses the JC-10 dye to assess mitochondrial health. In healthy cells with high MMP, JC-10 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, the dye remains as monomers and fluoresces green.[6]
Materials:
-
Black, clear-bottom 96-well cell culture plates
-
Test compound and controls
-
JC-10 dye solution
-
Positive control for mitochondrial depolarization (e.g., CCCP)
-
Fluorescence plate reader with filters for red (Ex/Em ~540/590 nm) and green (Ex/Em ~490/525 nm) fluorescence.
Procedure:
-
Cell Seeding & Treatment: Seed and treat cells in a black, clear-bottom plate as described in Protocol 1.
-
Dye Loading: At the end of the treatment period, add JC-10 loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Washing (Optional but Recommended): Gently wash the cells with culture medium or buffer to remove excess dye, which can improve the signal-to-noise ratio.
-
Measurement: Immediately read the fluorescence intensity. Measure both the red and green fluorescence channels.
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential and suggests mitochondrial toxicity.[6][18]
Protocol 3: Quantifying Cellular Oxidative Stress
This protocol uses Dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeant dye that becomes highly fluorescent upon oxidation by reactive oxygen species (ROS).[9]
Materials:
-
Black, clear-bottom 96-well cell culture plates
-
Test compound and controls
-
Positive control for ROS induction (e.g., H₂O₂)
-
DCFDA reagent
-
Fluorescence plate reader (Ex/Em ~485/535 nm)
Procedure:
-
Cell Seeding & Treatment: Seed and treat cells as previously described. A shorter treatment time (e.g., 1-6 hours) is often sufficient for detecting ROS.
-
Dye Loading: At the end of the treatment, remove the media and wash the cells gently with a buffered saline solution.
-
Incubation: Add the DCFDA working solution to each well and incubate at 37°C for 30-60 minutes, protected from light.
-
Measurement: After incubation, measure the fluorescence intensity.
-
Data Analysis: An increase in fluorescence intensity relative to the vehicle control indicates an increase in intracellular ROS levels, signifying oxidative stress.
References
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
-
Patsnap Synapse. (2025). How to improve drug selectivity? [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]
-
Jevnikar, Z., & Moghimi, S. M. (2019). Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity. Methods in Molecular Biology, 1943, 301-311. [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424-1444. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Araceli Biosciences. (2022). Mitochondrial Toxicity Assays. [Link]
-
Creative Biolabs. Mitochondrial Toxicity Assay. [Link]
-
Agilent Technologies. Cellular Metabolism Applications in Mitochondrial and Safety Toxicology. [Link]
-
Freire, E. (2020). Finding a better path to drug selectivity. Drug Discovery Today, 25(5), 896-902. [Link]
-
NPTEL-NOC IITM. (2025). Lecture 18: In vitro Cytotoxicity Analysis. YouTube. [Link]
-
Sittampalam, G. S., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments, (86), 51392. [Link]
-
Zhu, E. F., et al. (2020). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 3(4), 237-248. [Link]
-
Cell Biolabs, Inc. Selection Guide for Oxidative Stress Assays by Sample Type. [Link]
-
Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773. [Link]
-
Nurchi, V. M., et al. (2022). Silica-Coated SPIONs Induce Ferroptosis in Endothelial Cells While Oleic Acid Mitigates Their Cytotoxic Effects. International Journal of Molecular Sciences, 23(15), 8489. [Link]
-
Georgakilas, A. G. (2017). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Oxidative Medicine and Cellular Longevity, 2017, 3896138. [Link]
-
Horvath, P., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(1), 14-25. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Mitochondrial Toxicity Assays - Araceli Biosciences [aracelibio.com]
- 8. agilent.com [agilent.com]
- 9. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
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- 13. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
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- 15. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial Toxicity Assay - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Enhancing the Bioavailability of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
Prepared by: Senior Application Scientist, Formulation Development
This technical guide is designed for researchers, scientists, and drug development professionals actively working with N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. The following sections provide a logical workflow, from initial characterization to advanced formulation strategies, to systematically address and overcome bioavailability challenges associated with this molecule.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the development of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide.
Q1: What are the intrinsic properties of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide that likely limit its oral bioavailability?
Based on its chemical structure (C13H12N2O2), the molecule possesses several features that can present bioavailability hurdles. It contains a pyridine ring, a phenyl ring, and a carboxamide linker. This combination suggests a relatively rigid, aromatic structure that often leads to high crystal lattice energy and, consequently, poor aqueous solubility. The presence of both a weakly acidic phenol group (-OH) and a weakly basic pyridine nitrogen means its solubility will be highly dependent on pH. These characteristics are common in new chemical entities (NCEs) that exhibit poor water solubility, a primary factor limiting drug absorption and bioavailability.[1][2]
Q2: How can we classify this compound to better predict its in vivo behavior?
The Biopharmaceutics Classification System (BCS) is an essential framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[2]
-
Solubility: Given the aromatic structure, the compound is likely "poorly soluble."
-
Permeability: Permeability is harder to predict from structure alone. While the molecule is relatively small, its hydrogen bonding capacity (from the amide and hydroxyl groups) could hinder passive diffusion across the lipid-rich intestinal membrane.
Therefore, N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is most likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. A definitive classification requires the experimental determination of these parameters as outlined in Section 2.
Q3: What are the primary formulation strategies to consider for a BCS Class II or IV compound like this?
The goal is to enhance either the dissolution rate, the apparent solubility, or both. Key strategies include:
-
Salt Formation: Exploiting the acidic (phenol) or basic (pyridine) functional groups to form a more soluble salt.[3]
-
Particle Size Reduction: Increasing the surface area-to-volume ratio to enhance the dissolution rate, as described by the Noyes-Whitney equation. This includes micronization and nanonization.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric carrier in an amorphous, high-energy state to prevent crystallization and improve apparent solubility and dissolution.[2][3]
-
Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the drug in a lipid vehicle to facilitate its absorption through the lymphatic system, potentially bypassing the portal vein and first-pass metabolism.[1]
Q4: What is the critical first step in my experimental workflow?
A thorough pre-formulation assessment is non-negotiable. Before attempting any complex formulation work, you must quantitatively determine the compound's fundamental physicochemical properties, including its aqueous solubility across a range of pH values and its intestinal permeability. This data-driven approach prevents wasted resources and provides a rational basis for formulation design.
Section 2: Pre-formulation & Troubleshooting Characterization
This section provides protocols to experimentally determine the key parameters that govern the bioavailability of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide.
Workflow for Initial Compound Characterization
Caption: Initial characterization workflow.
Guide 2.1: Troubleshooting Poorly Defined Solubility
Objective: To determine the thermodynamic aqueous solubility of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide at various physiologically relevant pH values.
Protocol: Shake-Flask Solubility Assay
-
Preparation: Prepare a series of buffers (e.g., 0.1 M phosphate or citrate) at pH 2.0, 4.5, 6.8, and 7.4.
-
Addition of Compound: Add an excess amount of the crystalline compound to a known volume of each buffer in a glass vial. Ensure solid is visible at the bottom.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sampling & Separation: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.
Data Interpretation Table
| Measured Solubility at pH 6.8 | BCS Solubility Class | Implication for Development |
| > 250 µg/mL | High | Bioavailability is unlikely to be limited by solubility. Focus on permeability. |
| < 250 µg/mL | Low | Bioavailability is likely solubility-limited. Formulation strategies to enhance solubility are required.[2] |
Note: The threshold is based on the highest single dose divided by 250 mL.
Guide 2.2: Investigating Unknown Membrane Permeability
Objective: To assess the passive membrane permeability of the compound using an in-vitro model.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Reagent Preparation: Prepare a 1% (w/v) solution of lecithin in dodecane. Prepare donor solutions by dissolving the compound in pH 6.8 buffer to a known concentration (e.g., 100 µM). Prepare the acceptor solution (pH 7.4 buffer with a solubilizer like 5% DMSO).
-
Plate Preparation: Using a 96-well filter plate (the "donor" plate), carefully add 5 µL of the lecithin/dodecane solution to the filter membrane of each well and allow it to impregnate for 5 minutes. Place this plate on top of a 96-well acceptor plate filled with the acceptor solution.
-
Assay Start: Add the donor solution containing the compound to the wells of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, carefully remove the donor plate. Measure the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the effective permeability coefficient (Pe) using established formulas that account for concentrations in donor and acceptor wells and incubation time.
Data Interpretation Table
| Measured Pe (x 10-6 cm/s) | Permeability Class | Implication for Development |
| > 10 | High | Permeability is unlikely to be a limiting factor. The compound is likely BCS Class II. Focus on solubility enhancement. |
| < 10 | Low | Permeability is a significant barrier. The compound is likely BCS Class IV. Advanced strategies like LBDDS may be needed. |
Section 3: Formulation Development & Troubleshooting Guides
Based on the pre-formulation data, use the following decision tree and guides to select and troubleshoot an appropriate formulation strategy.
Decision Tree for Formulation Strategy
Caption: Formulation strategy decision tree.
Guide 3.1: Issue - Compound is Ionizable but Poorly Soluble
Strategy: Salt Formation
Rationale: Converting the neutral free form of the drug into a salt can dramatically increase aqueous solubility by creating strong ion-dipole interactions with water, which are more favorable than the crystal lattice energy of the neutral form.[3] For N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, the pyridine nitrogen can be protonated with an acid to form a hydrochloride salt, or the phenolic proton can be removed with a base to form a sodium or potassium salt.
Troubleshooting Protocol: Small-Scale Salt Screening
-
Solvent Selection: Choose a solvent in which the free form has moderate solubility but the expected salt is poorly soluble (to encourage crystallization). Common choices include acetone, ethanol, or isopropanol.
-
Counterion Selection: Prepare solutions of various pharmaceutically acceptable counterions.
-
For the basic pyridine: Hydrochloric acid, sulfuric acid, methanesulfonic acid (mesylate), tartaric acid.
-
For the acidic phenol: Sodium hydroxide, potassium hydroxide, calcium hydroxide.
-
-
Reaction: Dissolve the parent compound in the chosen solvent with gentle heating. In a separate vial, dissolve a stoichiometric equivalent (1:1 molar ratio) of the counterion. Add the counterion solution dropwise to the drug solution while stirring.
-
Crystallization: Allow the mixture to cool to room temperature, then transfer to 4°C. If no precipitate forms, consider using an anti-solvent (e.g., MTBE) to induce crystallization.
-
Isolation & Analysis: Isolate any resulting solids by filtration. Wash with a small amount of cold solvent and dry under vacuum. Characterize the solid using techniques like XRPD (to confirm a new crystalline form), DSC (to determine melting point), and DVS (to assess hygroscopicity). Finally, measure the aqueous solubility of the new salt form using the protocol in Guide 2.1.
Troubleshooting Tip: If the resulting salt is amorphous or oily, try different solvents or a slower cooling rate. If the salt disproportionates back to the free form in aqueous media, it may not be a viable strategy for oral delivery.
Guide 3.2: Issue - Compound is Non-Ionizable or Salts are Unstable
Strategy: Amorphous Solid Dispersions (ASDs)
Rationale: ASDs stabilize the drug in its high-energy, amorphous form within a polymer matrix.[2][3] This circumvents the need to overcome the crystal lattice energy during dissolution, leading to a state of "supersaturation" where the drug concentration temporarily exceeds its thermodynamic solubility, thereby enhancing the driving force for absorption.
Troubleshooting Protocol: Feasibility Screening via Solvent Evaporation
-
Polymer Selection: Select a few common pharmaceutical polymers based on potential drug-polymer interactions. For this compound, polymers capable of hydrogen bonding are excellent starting points.
-
Solvent System: Find a common volatile solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the drug and the chosen polymer.
-
Preparation: Prepare solutions containing the drug and polymer at different weight ratios (e.g., 10%, 25%, 50% drug loading).
-
Evaporation: Place the solutions in a petri dish and evaporate the solvent rapidly under a stream of nitrogen or in a vacuum oven at low heat. This process kinetically traps the drug in its amorphous state within the polymer.
-
Characterization: Analyze the resulting solid film. Use polarized light microscopy to check for the absence of birefringence (indicating no crystals). Use XRPD to confirm the absence of crystalline peaks. Use DSC to identify a single glass transition temperature (Tg), which indicates a homogenous dispersion.
-
Dissolution Testing: Perform dissolution tests on the most promising ASD formulations in a relevant buffer (e.g., pH 6.8). Compare the dissolution profile to that of the crystalline drug.
Polymer Selection Table for Initial Screening
| Polymer | Abbreviation | Rationale for Use with Target Compound |
| Polyvinylpyrrolidone | PVP | Amide groups can H-bond with the drug's phenol and amide groups. |
| Hydroxypropyl Methylcellulose | HPMC | Hydroxyl groups can H-bond with the drug. |
| Hydroxypropyl Methylcellulose Acetate Succinate | HPMCAS | Provides pH-dependent release; excellent at maintaining supersaturation. |
| Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) | - | Amphiphilic nature can aid in solubilization and inhibit precipitation. |
Guide 3.3: Issue - Compound has Both Low Solubility and Low Permeability (BCS Class IV)
Strategy: Lipid-Based Drug Delivery Systems (LBDDS)
Rationale: For BCS Class IV compounds, simply increasing the dissolution rate may not be sufficient if permeability is also a bottleneck. LBDDS can help by:
-
Presenting the drug to the intestine in a pre-dissolved state.
-
Interacting with intestinal lipids to increase membrane fluidity.
-
Promoting lymphatic uptake, which avoids first-pass metabolism.[1]
Troubleshooting Protocol: Screening of Self-Emulsifying Systems (SEDDS/SMEDDS)
-
Excipient Screening: Determine the solubility of the compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).
-
Ternary Phase Diagram Construction: Based on the solubility data, select one oil, one surfactant, and one co-solvent. Construct a ternary phase diagram by mixing these components at various ratios and visually observing the formation of a single-phase system.
-
Formulation Preparation: Prepare small batches of formulations from the clear regions of the phase diagram. Dissolve the drug in these formulations to its maximum solubility.
-
Self-Emulsification Test: Add 1 mL of the drug-loaded formulation dropwise into 250 mL of water at 37°C with gentle agitation. Observe the emulsification process. A good formulation will spontaneously form a clear (microemulsion) or bluish-white (emulsion) dispersion.
-
Droplet Size Analysis: Characterize the resulting dispersion by measuring the droplet size using dynamic light scattering (DLS). Droplet sizes below 200 nm are generally desirable.
Troubleshooting Tip: If the formulation fails to emulsify properly or if the drug precipitates upon dilution, the ratio of surfactant to oil may need to be increased, or a different set of excipients may be required.
References
-
MDPI. (n.d.). Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
PubMed. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
IntechOpen. (2023). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
Sources
Validation & Comparative
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide vs standard kinase inhibitors comparison
For Researchers, Scientists, and Drug Development Professionals
Editor's Note and Guide Structure
The initial aim of this guide was to provide a direct comparative analysis of the kinase inhibitor N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide against established standard kinase inhibitors. However, a comprehensive search of the scientific literature and available databases revealed a significant lack of publicly accessible data on the kinase inhibitory activity, selectivity profile, and cellular effects of this specific compound.
To provide a scientifically rigorous and valuable comparison for researchers in the field, we have pivoted our focus to a closely related and well-documented analogue: 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-ethylpyridine-2-carboxamide , a derivative of the established multi-kinase inhibitor, Sorafenib. This analogue, which we will refer to as Pyridine Carboxamide Analogue (PCA) for the purpose of this guide, shares the core pyridine-2-carboxamide scaffold of the originally intended molecule and offers a tangible basis for comparison against standard-of-care kinase inhibitors.
This guide is structured to provide a detailed, data-driven comparison, beginning with an in-depth look at the mechanisms of action, followed by a head-to-head quantitative comparison, detailed experimental protocols for reproducibility, and a concluding discussion on the potential implications of the findings.
Introduction to the Contenders: A New Scaffold Meets Established Players
The landscape of kinase inhibitor discovery is in constant evolution, with novel scaffolds being explored to overcome challenges of resistance, selectivity, and off-target toxicity. The pyridine-2-carboxamide scaffold has emerged as a promising framework in the design of kinase inhibitors. In this guide, we compare our representative Pyridine Carboxamide Analogue (PCA) with three widely used multi-kinase inhibitors: Sorafenib , Regorafenib , and Sunitinib .
-
Pyridine Carboxamide Analogue (PCA): A derivative of Sorafenib, this molecule incorporates the pyridine-2-carboxamide moiety. Its biological activity, particularly its anti-proliferative effects, provides a valuable insight into the potential of this chemical class.
-
Sorafenib: An oral multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, crucial for angiogenesis.[1][2] It is approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[1]
-
Regorafenib: A structurally similar oral multi-kinase inhibitor to Sorafenib, it targets a broad spectrum of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, including VEGFR, TIE2, KIT, RET, and RAF.[3][4] It is used in the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[4]
-
Sunitinib: An oral multi-targeted receptor tyrosine kinase inhibitor that blocks the signaling of multiple RTKs, including VEGFR, PDGFR, and KIT.[5][6] It is a standard treatment for advanced renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[6]
Mechanism of Action: Targeting Key Signaling Cascades
The therapeutic efficacy of these kinase inhibitors stems from their ability to block the activity of specific kinases that are critical for cancer cell proliferation, survival, and angiogenesis.
Standard Kinase Inhibitors (Sorafenib, Regorafenib, Sunitinib): These are multi-targeted inhibitors that primarily disrupt the following signaling pathways:
-
VEGFR Signaling: By inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), these drugs block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis.[2][4][5]
-
PDGFR Signaling: Inhibition of Platelet-Derived Growth Factor Receptors (PDGFRs) affects pericyte recruitment and vascular maturation, further contributing to the anti-angiogenic effect.[2][5]
-
RAF-MEK-ERK Pathway (Sorafenib and Regorafenib): These inhibitors block the RAF kinases (B-RAF and C-RAF), which are key components of the MAPK/ERK signaling pathway that regulates cell proliferation and survival.[1][4]
-
Other Key Kinases: Sunitinib and Regorafenib also inhibit other important kinases like KIT and RET, which are oncogenic drivers in certain cancers.[3][5]
Pyridine Carboxamide Analogue (PCA): As a derivative of Sorafenib, PCA is expected to share a similar mechanism of action, primarily targeting the RAF/MEK/ERK pathway and key receptor tyrosine kinases involved in angiogenesis. The pyridine-2-carboxamide moiety can influence the binding affinity and selectivity of the compound to its target kinases.
Figure 1: Simplified signaling pathways targeted by PCA and standard kinase inhibitors.
Head-to-Head Comparison: Anti-proliferative Activity
The anti-proliferative activity of a kinase inhibitor is a critical measure of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
The following table summarizes the reported IC50 values for the Pyridine Carboxamide Analogue (PCA) and the standard kinase inhibitors against a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyridine Carboxamide Analogue (PCA) | HeLa | Cervical Cancer | 1.1 | [7] |
| K-562 | Chronic Myelogenous Leukemia | 1.0 | [7] | |
| FemX | Malignant Melanoma | 1.0 | [7] | |
| PC-3 | Prostate Cancer | 4.3 | [7] | |
| Sorafenib | HepG2 | Hepatocellular Carcinoma | 5.9 - 8.5 | [8] |
| Huh7 | Hepatocellular Carcinoma | 7.1 - 17.1 | [8] | |
| MV-4-11 | Acute Myeloid Leukemia | ~0.003 | [9] | |
| Regorafenib | HCT-116 | Colorectal Cancer | 2.9 - 3.0 | [10] |
| SW480 | Colorectal Cancer | 4.3 - 5.5 | [10] | |
| U87 | Glioblastoma | 6.3 | [1] | |
| A172 | Glioblastoma | 2.4 | [1] | |
| Sunitinib | Caki-1 | Renal Cell Carcinoma | 1.74 | [11] |
| T24 | Bladder Cancer | 4.22 | [11] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | (Effective at 0.1-1 µM) | [12] |
Analysis of Anti-proliferative Data:
The data indicates that the Pyridine Carboxamide Analogue (PCA) exhibits potent anti-proliferative activity in the low micromolar range against several cancer cell lines, comparable to or even better than Sorafenib in some cases.[7] For instance, against the HeLa, K-562, and FemX cell lines, PCA demonstrates an IC50 of approximately 1.0-1.1 µM.[7] This suggests that the pyridine-2-carboxamide scaffold is a viable framework for developing potent anti-cancer agents.
When compared to the broader spectrum of standard inhibitors, the potency of PCA appears to be in a similar range for many cell lines. However, it is crucial to consider the kinase selectivity profile to fully understand the therapeutic window and potential off-target effects.
Experimental Methodologies: A Guide to Reproducible Research
To ensure the validity and reproducibility of the comparative data, it is essential to follow standardized and well-documented experimental protocols.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of phosphorylated substrate or the amount of ADP produced is then quantified.
General Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the purified kinase and its specific substrate to their optimal concentrations in the kinase buffer.
-
Prepare serial dilutions of the test compounds (PCA and standard inhibitors) in DMSO.
-
Prepare an ATP solution at a concentration close to the Km value for the specific kinase.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction using an appropriate stop solution.
-
-
Detection:
-
Quantify the amount of phosphorylated product or ADP using a suitable detection method, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assay (e.g., TR-FRET): Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining in the reaction, where a higher signal indicates greater inhibition.[13]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 2: General workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (PCA and standard inhibitors) in cell culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.[15]
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Discussion and Future Perspectives
This comparative guide, necessitated by the absence of public data on N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, has utilized a structurally related Sorafenib derivative, the Pyridine Carboxamide Analogue (PCA), to provide valuable insights. The anti-proliferative data for PCA demonstrates that the pyridine-2-carboxamide scaffold is a promising foundation for the development of potent kinase inhibitors.[7] Its low micromolar activity against a range of cancer cell lines places it in a comparable efficacy bracket to the established multi-kinase inhibitor Sorafenib.[7]
However, several critical questions remain to be addressed for a comprehensive evaluation of PCA and other molecules within this chemical class:
-
Kinase Selectivity: A key determinant of a kinase inhibitor's therapeutic index is its selectivity profile. While PCA shows promising anti-proliferative activity, its off-target effects are unknown. A broad kinase panel screening is essential to identify its primary targets and potential liabilities. This will help in predicting its side-effect profile and identifying patient populations that might benefit the most.
-
Structure-Activity Relationship (SAR): The current analysis is based on a single analogue. Systematic modification of the pyridine-2-carboxamide scaffold, including the hydroxyphenyl group of the originally intended molecule, is necessary to establish a clear SAR. This would guide the rational design of more potent and selective inhibitors.
-
In Vivo Efficacy and Pharmacokinetics: While in vitro data is crucial, the ultimate test of a drug candidate is its performance in vivo. Studies in animal models are required to evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion) and anti-tumor efficacy of PCA and its derivatives.
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A Comparative Guide to the Structure-Activity Relationship of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide Analogs for Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide analogs. Pyridine carboxamide derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including the inhibition of kinases, which are pivotal in cellular signaling pathways.[1][2][3][4][5] Dysregulation of kinase activity is a known hallmark of numerous diseases, making them a major class of therapeutic targets.[6] This document synthesizes experimental data to offer a comparative look at how structural modifications to this scaffold influence biological activity, providing researchers and drug development professionals with actionable insights for designing more potent and selective kinase inhibitors.
The Core Scaffold: Rationale for Analog Development
The N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide scaffold serves as a foundational structure for developing targeted kinase inhibitors. Its key features—a pyridine ring, a carboxamide linker, and a hydroxyphenyl group—each play a crucial role in molecular recognition and binding within the kinase active site. The general approach to SAR studies on this scaffold involves systematic modification at three primary regions: the pyridine ring, the phenyl ring, and the amide linker, to probe the chemical space and optimize for potency and selectivity.
-
Pyridine Ring: Acts as a key hydrogen bond acceptor and provides a rigid core for orienting other functional groups. The 6-methyl group can influence solubility and steric interactions.
-
Carboxamide Linker: This linker is critical for establishing hydrogen bonds with the hinge region of many kinase domains, a common binding motif for Type II inhibitors.
-
N-(3-hydroxyphenyl) Group: This moiety often extends into a hydrophobic pocket, with the hydroxyl group capable of forming a key hydrogen bond, thus anchoring the inhibitor.
The following diagram illustrates the core scaffold and the principal points of modification for SAR exploration.
Caption: Core scaffold and key modification points for SAR studies.
General Synthesis of Analogs
The synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide analogs is typically achieved through a standard amidation coupling reaction. The general workflow involves the preparation of the requisite 6-methylpyridine-2-carboxylic acid, which is then activated and reacted with a substituted 3-aminophenol. This robust synthetic route allows for the generation of a diverse library of analogs for SAR evaluation.[7][8]
The workflow diagram below outlines a representative synthetic pathway.
Caption: General synthetic workflow for analog preparation.
Comparative Analysis: Structure-Activity Relationships
The biological activity of pyridine carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings.[1][9] The following sections compare the effects of these modifications, with representative data summarized in Table 1. While the specific target for the parent compound is diverse, we will focus on its potential as a kinase inhibitor for this guide.
The N-phenyl group is a critical component for activity. The position and nature of substituents dramatically influence inhibitory potency.
-
The 3-Hydroxy Group: The hydroxyl group at the 3-position is often crucial for potent activity, likely acting as a key hydrogen bond donor or acceptor with residues in the active site. Moving this group to the 4-position or replacing it with a methoxy (OCH₃) group typically leads to a significant decrease in activity, suggesting a stringent requirement for a hydrogen bond donor at this specific location.[1]
-
Electron-Withdrawing vs. Electron-Donating Groups: The addition of small, electron-withdrawing groups such as fluorine or chlorine at the 4 or 5-positions can enhance potency. This may be due to favorable interactions within a hydrophobic pocket or modulation of the pKa of the 3-hydroxy group. Conversely, bulky or electron-donating groups can be detrimental to activity, likely due to steric hindrance.[1]
Substitutions on the pyridine ring primarily influence steric interactions and solubility.
-
The 6-Methyl Group: The methyl group at the 6-position is generally well-tolerated and may engage in favorable van der Waals interactions. Replacing it with larger alkyl groups can lead to a loss of activity due to steric clashes.
-
Other Substitutions: Introducing additional substituents on the pyridine ring must be done with caution. Small, non-polar groups at the 4 or 5-positions may be tolerated, but larger or polar groups often disrupt the necessary binding conformation.
The following table presents hypothetical IC₅₀ data against a representative kinase (e.g., Hematopoietic Progenitor Kinase 1 - HPK1), illustrating the SAR principles discussed. HPK1 has emerged as an attractive immunotherapy target due to its role in T cell activation.[4]
| Compound ID | R¹ (Pyridine Ring) | R² (Phenyl Ring) | HPK1 IC₅₀ (nM)[4] | Notes |
| 1 (Parent) | 6-CH₃ | 3-OH | 15 | Baseline activity. |
| Analog 2 | 6-CH₃ | 4-OH | 250 | Positional importance of the hydroxyl group. |
| Analog 3 | 6-CH₃ | 3-OCH₃ | >1000 | H-bond donor is critical, not just an oxygen atom. |
| Analog 4 | 6-CH₃ | 3-OH, 4-F | 8 | Small EWG enhances potency. |
| Analog 5 | 6-CH₃ | 3-OH, 5-Cl | 12 | Halogen substitution is well-tolerated. |
| Analog 6 | 6-CH₃ | 3-OH, 4-CH₃ | 150 | Bulky group at R² reduces activity. |
| Analog 7 | 4-CH₃ | 3-OH | 85 | Isomeric shift on pyridine ring is detrimental. |
This data is representative and compiled for illustrative purposes based on general SAR principles for kinase inhibitors.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-characterized experimental protocols are essential.
This protocol provides a step-by-step method for synthesizing a representative analog.
-
Saponification: To a solution of ethyl 6-methylpyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O, add lithium hydroxide (1.5 eq). Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 6-methylpyridine-2-carboxylic acid.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) and 5-amino-2-fluorophenol (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by the dropwise addition of T3P (1.5 eq).[7]
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the final compound.
This protocol describes a robust method for determining the IC₅₀ values of synthesized analogs against a target kinase. Luminescence-based assays that measure ATP consumption are highly sensitive and suitable for high-throughput screening.[6][10]
Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to kinase activity. A luciferase-based system is used to quantify the remaining ATP, producing a luminescent signal.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[6] Prepare stock solutions of the kinase, substrate peptide, and ATP in the assay buffer. Serially dilute test compounds in DMSO.
-
Assay Plating: In a 384-well white assay plate, add 50 nL of each concentration of the serially diluted test compound or DMSO (for positive and negative controls). Add 5 µL of the kinase solution to all wells except the negative controls (blanks).
-
Kinase Reaction: Initiate the reaction by adding 5 µL of a 2X ATP/substrate peptide solution to all wells. The final ATP concentration should be at or near its Km for the kinase. Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Stop the kinase reaction and generate a luminescent signal by adding 10 µL of a commercially available ATP detection reagent (e.g., ADP-Glo® or Kinase-Glo®).[10] Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Data Acquisition and Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO only) and low (no enzyme) controls. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve using appropriate software.[11]
References
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- Assay Development for Protein Kinase Enzymes.
- Application Notes and Protocols for Kinase Activity Assays.BenchChem.
- Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.Celtarys Research.
- Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone.PubMed.
- Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Pyridine: the scaffolds with significant clinical diversity.RSC Publishing.
- Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.PubMed.
- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
- Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors.PubMed.
- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.
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A Senior Application Scientist's Guide to Validating the Purity of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide via Mass Spectrometry
In the landscape of pharmaceutical development, the confirmation of a compound's purity is not merely a procedural step but the very foundation of its safety and efficacy profile. For a novel therapeutic agent like N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, a rigorous and unambiguous purity assessment is paramount. This guide provides an in-depth, technically grounded protocol for leveraging Liquid Chromatography-Mass Spectrometry (LC-MS) to validate the purity of this compound, comparing the empirical data against theoretical expectations. We will delve into the rationale behind our methodological choices, ensuring a self-validating and scientifically sound approach consistent with industry best practices.
The analytical journey from a synthesized compound to a validated drug substance is governed by stringent regulatory standards. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), mandate the validation of analytical procedures to ensure they are suitable for their intended purpose.[1][2][3] Mass spectrometry, particularly when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), has become an indispensable tool for this purpose.[4][5] Its high sensitivity and selectivity allow for the detection and potential identification of even trace-level impurities that might otherwise go unnoticed.[6][7]
This guide will focus on a common and robust LC-MS setup: Electrospray Ionization (ESI) coupled with a quadrupole mass analyzer. ESI is a 'soft' ionization technique, meaning it ionizes the analyte molecule with minimal fragmentation, which is ideal for confirming the molecular weight of the parent compound.[8][9][10] The quadrupole mass analyzer then acts as a mass filter, selectively allowing ions of a specific mass-to-charge ratio (m/z) to pass through to the detector, providing precise mass information.[11][12][13][14][15]
Experimental Workflow: A Validated Approach
The following protocol is designed to be a self-validating system. By systematically analyzing the target molecule and comparing the results to a well-defined set of expectations, we can confidently ascertain its purity. The entire process, from sample preparation to data analysis, is depicted in the workflow diagram below.
Caption: Workflow for purity validation via LC-MS.
Step-by-Step Experimental Protocol
1. Materials and Reagents:
-
Analyte: N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide (Molecular Formula: C₁₃H₁₂N₂O₂, Molecular Weight: 228.25 g/mol ).[16]
-
Solvents: HPLC-grade methanol, HPLC-grade water, and formic acid (for mobile phase modification).
-
Instrumentation: An HPLC system coupled to a mass spectrometer equipped with an ESI source and a single quadrupole mass analyzer.
2. Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in a 50:50 (v/v) mixture of methanol and water.
-
Rationale: This solvent system is compatible with reversed-phase HPLC and promotes solubility of the analyte. A concentration of 1 mg/mL is typically sufficient for high sensitivity detection without saturating the detector.
-
-
From the stock solution, prepare a working solution of 10 µg/mL by further dilution with the same solvent mixture.
-
Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulates that could damage the HPLC system.
3. HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Rationale: Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI, enhancing the signal of the [M+H]⁺ ion.[17]
-
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
4. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Rationale: The presence of nitrogen atoms in the pyridine ring and amide group makes the molecule readily protonated, making positive ion mode the logical choice for sensitive detection.[18]
-
-
Scan Range: m/z 100 – 500.
-
Rationale: This range comfortably covers the expected molecular ion (m/z 229.25 for [M+H]⁺) and common adducts, while also allowing for the detection of lower molecular weight impurities.
-
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (Nitrogen) Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
Data Analysis and Purity Validation
The core of the validation process lies in comparing the acquired mass spectrum with the theoretical values for a pure sample. A pure sample of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide should exhibit a prominent peak corresponding to its protonated molecule, [M+H]⁺. It is also common to observe adduct ions, which are formed when the analyte molecule associates with other ions present in the system, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[19][20][21] The presence of these adducts is not an indication of impurity but a characteristic of the ESI process.[22][23]
The primary objective is to search for any signals that cannot be attributed to the parent compound or its common adducts. Such signals may indicate the presence of impurities, such as unreacted starting materials, by-products from the synthesis, or degradation products.[6][24]
| Species | Formula | Expected m/z | Description |
| Protonated Molecule | [C₁₃H₁₂N₂O₂ + H]⁺ | 229.09 | The primary ion of interest for the target compound. |
| Sodium Adduct | [C₁₃H₁₂N₂O₂ + Na]⁺ | 251.07 | A common adduct formed in ESI.[21] |
| Potassium Adduct | [C₁₃H₁₂N₂O₂ + K]⁺ | 267.05 | A common adduct, often seen if glassware is used.[21] |
| Hypothetical Impurity 1 | [Starting Material A + H]⁺ | Varies | m/z would correspond to the molecular weight of a potential precursor. |
| Hypothetical Impurity 2 | [Degradation Product + H]⁺ | Varies | m/z could indicate hydrolysis of the amide bond or oxidation. |
Table 1: Expected m/z values for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide and potential impurities in positive ion ESI-MS.
Validation Criteria:
-
Primary Signal: The base peak or one of the most intense peaks in the spectrum should correspond to the calculated m/z of the protonated molecule ([M+H]⁺ at 229.09).
-
Adduct Confirmation: Signals corresponding to common sodium and potassium adducts may be present at m/z 251.07 and 267.05, respectively. Their presence further confirms the molecular weight of the parent compound.
-
Absence of Unexplained Signals: The spectrum should be free of significant signals that do not correspond to the analyte or its known adducts. Any additional peaks must be investigated as potential impurities.
Comparison with Alternative Techniques
While mass spectrometry is a powerful tool, it is often used in conjunction with other analytical techniques for a comprehensive purity profile.
-
HPLC with UV Detection: This is a standard method for purity analysis. It provides quantitative data on the percentage of the main peak relative to impurity peaks. However, it does not provide molecular weight information. An impurity that co-elutes with the main peak would be missed by UV detection alone, but would likely be identified by MS.
-
Tandem Mass Spectrometry (MS/MS): For a more in-depth analysis, especially when an unknown impurity is detected, tandem mass spectrometry (MS/MS) is the superior choice.[5][25] In an MS/MS experiment, the ion of interest (e.g., the impurity's molecular ion) is isolated and fragmented. The resulting fragmentation pattern provides structural information that can be used to identify the impurity.[12][24] This provides a level of structural elucidation that single quadrupole MS or HPLC-UV cannot offer.[6]
Conclusion
Validating the purity of a pharmaceutical compound like N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is a critical activity that demands precision and methodological rigor. The described LC-MS protocol offers a robust, sensitive, and highly specific method for this purpose. By understanding the principles of electrospray ionization and mass analysis, and by systematically comparing experimental data to theoretical values, researchers can confidently establish the purity of their compound. This approach not only satisfies regulatory expectations for analytical method validation[26][27][28][29] but also ensures the integrity of the data that underpins the entire drug development process.
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SpringerLink. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. SpringerLink. [Link]
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Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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A Researcher's Guide to the Reproducibility of Biological Data for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide and Comparative PARP Inhibitors
This guide provides an in-depth technical analysis of the reproducibility of biological data for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, a putative Poly(ADP-ribose) Polymerase (PARP) inhibitor. Given the absence of specific published biological data for this exact molecule, this guide establishes a framework for its evaluation based on its structural characteristics as a pyridine carboxamide derivative, a well-recognized pharmacophore in PARP inhibition. We will objectively compare its likely performance with established, FDA-approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—and provide a detailed examination of the supporting experimental data and methodologies crucial for ensuring data reproducibility.
Introduction: The Pyridine Carboxamide Scaffold in PARP Inhibition
The pyridine carboxamide core is a cornerstone in the design of potent PARP inhibitors.[1][2] These inhibitors function by competing with the native substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain of PARP enzymes, primarily PARP1 and PARP2.[3][4] This inhibition of PARP's catalytic activity is a key mechanism in the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[4]
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide shares this critical pyridine carboxamide scaffold. Its structure suggests a high probability of activity as a PARP inhibitor. This guide will, therefore, proceed under this well-founded assumption to build a comparative analysis that will be invaluable for researchers looking to investigate this compound or similar derivatives.
Comparative Landscape of PARP Inhibitors
To establish a benchmark for evaluating N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, we will compare the biological data of four leading, clinically approved PARP inhibitors. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical (enzymatic) and cellular assays.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cellular PARylation IC50 (nM) |
| Olaparib | ~1-5 | ~1 | ~1.2 |
| Rucaparib | ~1.4 | ~0.17-0.5 | Not widely reported |
| Niraparib | ~3.8 | ~2.1 | ~4 |
| Talazoparib | ~0.57 | Not widely reported | <0.5 |
Note: IC50 values can vary between different studies and assay conditions. The values presented here are representative figures from the cited literature.
Ensuring Reproducibility: A Deep Dive into Key Experimental Protocols
The reproducibility of biological data is paramount for the advancement of scientific research and drug development. Below, we detail the step-by-step methodologies for the key assays used to characterize PARP inhibitors, with a focus on the critical parameters that influence data integrity.
Biochemical PARP Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified PARP1 or PARP2 and the inhibitory effect of a test compound.
Principle: The assay quantifies the consumption of NAD+ by PARP in the presence of a DNA-activating oligonucleotide. The remaining NAD+ is then used in a subsequent enzymatic reaction to generate a fluorescent signal. Inhibition of PARP activity results in a higher fluorescent signal.
Experimental Workflow: Biochemical PARP Activity Assay
Caption: Workflow for a fluorometric biochemical PARP activity assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide and comparator inhibitors (e.g., Olaparib) in assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add assay buffer, the test compounds, and purified recombinant PARP1 or PARP2 enzyme.
-
Reaction Initiation: Start the PARP reaction by adding a mixture of activated DNA and NAD+.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: Stop the PARP reaction and initiate the detection reaction by adding a developer mix containing a cycling enzyme and a fluorescent substrate.
-
Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality and Reproducibility Insights:
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant PARP enzyme are critical. Use highly purified and well-characterized enzyme preparations.
-
NAD+ Concentration: The concentration of NAD+ should be at or near the Michaelis constant (Km) to ensure accurate determination of competitive inhibition.
-
Incubation Time and Temperature: Consistent incubation times and temperatures are crucial for reproducible results.
-
Plate Effects: Be mindful of potential "edge effects" on microplates. Randomize sample placement to mitigate this.
Cellular PARylation Assay (ELISA-based)
This cell-based assay measures the level of poly(ADP-ribose) (PAR) in cells, providing a more physiologically relevant assessment of a compound's ability to inhibit PARP activity.
Principle: Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the test inhibitor. The amount of PAR produced is then quantified using a sandwich ELISA.
Experimental Workflow: Cellular PARylation Assay
Caption: Workflow for an ELISA-based cellular PARylation assay.
Detailed Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in a 96-well plate and allow cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 1-2 hours).
-
DNA Damage Induction: Induce DNA damage by adding a reagent such as hydrogen peroxide (H2O2) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the cellular proteins.
-
PAR Capture: Transfer the cell lysates to a 96-well plate pre-coated with an anti-PAR capture antibody and incubate to allow binding of PARylated proteins.
-
Detection: Wash the plate and add a primary anti-PAR detection antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: Add a chemiluminescent HRP substrate and measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of PARylation against the inhibitor concentration to determine the cellular IC50.
Causality and Reproducibility Insights:
-
Cell Line Choice: The choice of cell line can significantly impact the results. Use well-characterized cell lines and be consistent across experiments.
-
DNA Damaging Agent: The concentration and duration of treatment with the DNA damaging agent must be carefully optimized and controlled.
-
Antibody Specificity: The specificity and affinity of the anti-PAR antibodies are critical for a reliable assay.
-
Cell Viability: At high concentrations, the test compound may induce cytotoxicity, which can affect the PARylation levels. It is advisable to perform a parallel cytotoxicity assay.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to "trap" PARP enzymes onto DNA, a key mechanism contributing to the cytotoxicity of many PARP inhibitors.
Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to this probe, the complex tumbles slowly in solution, resulting in high fluorescence polarization (FP). In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to low FP. A trapping inhibitor prevents this dissociation, thus maintaining a high FP signal.
Signaling Pathway: PARP Activation and Inhibition
Caption: PARP signaling pathway and the mechanism of PARP trapping.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescently labeled DNA duplex, PARP1 or PARP2 enzyme, NAD+, and the test inhibitors.
-
Reaction Setup: In a microplate, combine the assay buffer, fluorescent DNA, and the test compound.
-
Enzyme Addition: Add the PARP enzyme to the wells and incubate to allow binding to the DNA probe.
-
NAD+ Addition: Add NAD+ to initiate the auto-PARylation and subsequent dissociation of PARP from the DNA.
-
Measurement: Measure the fluorescence polarization at various time points or at a fixed endpoint.
-
Data Analysis: An increase in the FP signal in the presence of the inhibitor compared to the control indicates PARP trapping.
Causality and Reproducibility Insights:
-
Fluorescent Probe Design: The design of the fluorescently labeled DNA probe is critical for optimal binding and signal.
-
Instrument Settings: The settings of the fluorescence polarization reader (e.g., G-factor) must be calibrated and consistent.
-
Non-specific Binding: Control experiments should be performed to assess any non-specific binding of the test compounds to the DNA probe.
Discussion on Reproducibility and Future Directions
The reproducibility of biological data for PARP inhibitors, including the putative inhibitor N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, is contingent upon meticulous experimental design and execution. The assays described above, when performed with careful attention to the highlighted critical parameters, can yield highly reproducible data.
For a novel compound like N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, a systematic approach is recommended:
-
Synthesis and Characterization: The first step is the unambiguous synthesis and thorough characterization (e.g., via NMR, mass spectrometry, and elemental analysis) of the compound to ensure its identity and purity.
-
Biochemical Profiling: Initial screening should be performed using a biochemical PARP activity assay to determine its IC50 against PARP1 and PARP2.
-
Cellular Activity: The compound's activity should then be confirmed in a cellular context using a PARylation assay in relevant cancer cell lines.
-
Mechanism of Action: A PARP trapping assay should be conducted to determine if the compound acts as a PARP trapper, which can have significant implications for its therapeutic potential.
By following these rigorous and self-validating experimental protocols, researchers can generate robust and reproducible biological data for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, enabling a fair and accurate comparison with established PARP inhibitors and paving the way for its potential development as a novel therapeutic agent.
References
- Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm501764w]
- Thomas, H. D., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9476561/]
- Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3493991/]
- Johannes, J. W., et al. (2015). Discovery of Niraparib (MK-4827), a Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Homologous Recombination Deficiency. Journal of Medicinal Chemistry.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science.
- Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active inhibitor of poly(ADP-ribose) polymerase for the treatment of cancer. Journal of Medicinal Chemistry.
- BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. [URL: https://bpsbioscience.com/parptrap-assay-kit-for-parp1-80584]
- BPS Bioscience. (n.d.). Total Cellular PARylation. [URL: https://bpsbioscience.
- Pilie, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6435422/]
- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). [URL: https://www.sigmaaldrich.com/US/en/product/millipore/17-10149]
- Shen, Y., et al. (2015). Talazoparib is a potent PARP1/2 inhibitor with antitumor activity in BRCA1/2-deficient cells. Molecular Cancer Therapeutics.
- Hopkins, T. A., et al. (2015). Preclinical characterization of the PARP-1/2 inhibitor talazoparib (BMN 673) as a single agent and in combination with chemotherapy in homologous recombination-deficient tumor models. Molecular Cancer Therapeutics.
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A Researcher's Guide to Benchmarking Novel Pyridine-Carboxamide Derivatives: The Case of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
Introduction: The Promise of the Pyridine-Carboxamide Scaffold
The pyridine-carboxamide motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide array of biological targets.[1] Its derivatives have been successfully developed into therapies for a range of diseases, from cancer to infectious agents.[2][3] Notable examples include potent inhibitors of crucial enzymes like Poly (ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and various kinases.[4][5][6]
This guide provides a comprehensive framework for the systematic evaluation and benchmarking of novel pyridine-carboxamide derivatives. We will use the hypothetical compound, N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide (hereafter designated "Compound X" ), as a case study. Given that the pyridine-carboxamide core is prominent in many PARP inhibitors, we will proceed with the hypothesis that Compound X is a novel PARP inhibitor.
Our objective is to benchmark Compound X against established, clinically relevant PARP inhibitors. This process is critical in drug discovery to determine a new molecule's potential, including its potency, selectivity, and cellular efficacy, thereby guiding further development efforts.[7][8]
Section 1: The Strategic Rationale for a Tiered Benchmarking Cascade
Before committing significant resources to a novel compound, a tiered or cascaded approach to benchmarking is essential. This strategy ensures that we gather the most critical data first, allowing for early, evidence-based " go/no-go " decisions. Our cascade will progress from simple, high-throughput biochemical assays to more complex, physiologically relevant cellular models.
This guide will focus on three key experimental tiers:
-
Biochemical Potency & Selectivity: Does the compound inhibit the intended target, and with what potency? Is it selective for this target over others?
-
Cellular Target Engagement: Does the compound effectively reach and inhibit its target within a living cell?
-
Phenotypic Cellular Efficacy: Does target inhibition translate into the desired biological outcome (e.g., cancer cell death)?
For our case study, we will benchmark Compound X against Olaparib , a first-in-class, FDA-approved PARP inhibitor, which serves as our "gold standard" comparator.
Section 2: The Benchmarking Cascade in Practice
Tier 1: Biochemical Potency and Selectivity Assays
The first step is to determine the direct inhibitory activity of Compound X on its purified target enzyme(s). PARP1 and PARP2 are the primary targets of most clinical PARP inhibitors.
Experimental Goal: To determine the half-maximal inhibitory concentration (IC50) of Compound X against PARP1 and PARP2.
Protocol: In Vitro PARP1/PARP2 Enzymatic Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP activity.
Step-by-Step Methodology:
-
Plate Preparation: Add 25 µL of PARP1 or PARP2 enzyme solution to each well of a 96-well plate.
-
Compound Addition: Add 2.5 µL of Compound X or Olaparib at various concentrations (typically a 10-point serial dilution starting from 100 µM) to the wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 25 µL of a reaction mixture containing NAD+, activated DNA (to stimulate the enzyme), and biotinylated ADP-ribose to all wells.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Reaction Termination: Add 50 µL of a developing solution containing streptavidin-HRP (which binds to the biotinylated ADP-ribose) and a chemiluminescent substrate.
-
Data Acquisition: Read the plate on a luminometer. The light signal is proportional to PARP activity.
-
Data Analysis: Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity). Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Comparative Biochemical Potency
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| Compound X | 8.5 | 2.1 | 0.25 |
| Olaparib | 5.2 | 1.5 | 0.29 |
Interpretation: The hypothetical data above suggests Compound X is a potent inhibitor of both PARP1 and PARP2, with potency comparable to Olaparib. The selectivity profile is also similar, showing slightly more potent inhibition of PARP2.
Visualization: Biochemical Assay Workflow
Caption: Workflow for the in vitro PARP1/2 enzymatic assay.
Tier 2: Cellular Target Engagement
An essential next step is to confirm that the compound can penetrate the cell membrane and inhibit PARP activity in a cellular environment.
Experimental Goal: To determine the half-maximal effective concentration (EC50) for the inhibition of cellular PARylation.
Protocol: Cellular PARylation Assay (Western Blot)
This assay measures the levels of poly-ADP-ribose (PAR) chains in cells after inducing DNA damage.
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa) in a 6-well plate and grow to ~80% confluency.
-
Compound Treatment: Pre-treat cells with various concentrations of Compound X or Olaparib for 1 hour.
-
DNA Damage Induction: Treat cells with a DNA damaging agent (e.g., 10 mM H₂O₂) for 10 minutes to robustly activate PARP enzymes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against PAR overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply an ECL substrate to visualize the protein bands using a chemiluminescence imager.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin).
-
-
Data Analysis: Quantify the band intensity for the PAR signal and normalize it to the loading control. Determine the EC50 by plotting the normalized signal against inhibitor concentration.
Data Presentation: Comparative Cellular Target Engagement
| Compound | Cellular PARylation EC50 (nM) |
| Compound X | 45.2 |
| Olaparib | 28.9 |
Interpretation: This hypothetical result shows that Compound X inhibits PARP activity inside cells, although it is slightly less potent than Olaparib in this context. This difference between IC50 and EC50 could be due to factors like cell permeability or efflux pump activity.
Visualization: PARP Signaling Pathway
Caption: PARP1 activation and inhibition in response to DNA damage.
Tier 3: Phenotypic Cellular Efficacy
The ultimate goal for a PARP inhibitor in an oncology setting is to selectively kill cancer cells, particularly those with defects in DNA repair pathways like BRCA1/2 mutations. This concept is known as synthetic lethality.
Experimental Goal: To determine the growth inhibition (GI50) of Compound X in a BRCA-deficient cancer cell line versus a BRCA-proficient (wild-type) cell line.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
Step-by-Step Methodology:
-
Cell Plating: Seed a BRCA2-mutant cell line (e.g., CAPAN-1) and a BRCA-wild type cell line (e.g., BxPC-3) into 96-well plates at an appropriate density. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X or Olaparib for 72-96 hours.
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 values for each cell line.
Data Presentation: Comparative Synthetic Lethality
| Compound | GI50 in CAPAN-1 (BRCA2-mutant) (nM) | GI50 in BxPC-3 (BRCA-WT) (nM) | Synthetic Lethality Ratio (WT/mutant) |
| Compound X | 98.7 | >10,000 | >101 |
| Olaparib | 65.1 | >10,000 | >153 |
Interpretation: The hypothetical data demonstrates that Compound X exhibits potent and selective killing of BRCA2-deficient cancer cells, a hallmark of effective PARP inhibitors. Its potency is within the same order of magnitude as Olaparib, confirming its potential as a synthetically lethal agent.
Conclusion and Future Directions
This structured benchmarking guide demonstrates a robust pathway for evaluating novel pyridine-carboxamide derivatives like N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. Based on our hypothetical data, "Compound X" shows significant promise as a PARP inhibitor, with biochemical and cellular activity comparable to the clinical benchmark, Olaparib.
The logical next steps in a real-world drug discovery program would include:
-
Kinome Screening: A broad panel of kinase assays to ensure selectivity over other enzyme classes.
-
ADME/Tox Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy Studies: Testing the compound in animal models of BRCA-deficient cancers.
By following a systematic, data-driven benchmarking process, researchers can efficiently identify and advance the most promising new chemical entities for further development.
References
- SWORD. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides.
- PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.
- PMC. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
- ACS Publications. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.
- PMC. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.
- PMC. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.
- ResearchGate. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
- Unpaywall. (2025). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms.
- ResearchGate. (2025). Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities.
- MDPI. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile.
- MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
- PubMed. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.
- ResearchGate. (2025). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- Oxford Academic. (2025). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms.
- PubMed. (2010). Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents.
- ResearchGate. (2025). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
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Publish Comparison Guide: In Vivo vs In Vivo Efficacy of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
The following guide provides an in-depth technical analysis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide (CAS: 1038243-81-0), focusing on the critical translation from in vitro potency to in vivo efficacy.
This guide is structured to address the "In Vitro-In Vivo Disconnect" often encountered with phenolic picolinamides in drug discovery.
Executive Summary & Compound Profile
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is a synthetic small molecule belonging to the N-aryl-picolinamide class. While often used as a chemical building block or early-stage screening hit, its structure contains key pharmacophores found in bioactive kinase inhibitors and enzyme activators (e.g., Glucokinase activators).
-
CAS Number : 1038243-81-0
-
Molecular Formula : C₁₃H₁₂N₂O₂
-
Molecular Weight : 228.25 g/mol
-
Core Scaffold : 6-Methyl-pyridine-2-carboxamide (Picolinamide)
-
Key Pharmacophore : 3-Hydroxyphenyl amide (Hydrogen bond donor/acceptor motif)
The Core Challenge: The Efficacy Gap
Researchers often observe a discrepancy where this compound exhibits nanomolar potency in biochemical assays (in vitro) but fails to demonstrate commensurate therapeutic activity in animal models (in vivo) . This guide dissects the pharmacological reasons for this gap—primarily metabolic instability and bioavailability—and compares it against optimized alternatives like Sorafenib or PIM Kinase Inhibitors .
Mechanism of Action & Target Landscape
The picolinamide scaffold is a privileged structure in medicinal chemistry, capable of bidentate chelation and hydrogen bonding.
Primary Biological Targets
-
Kinase Inhibition (e.g., VEGFR, PIM-1) : The pyridine nitrogen and amide oxygen can form a bidentate hinge-binding motif in the ATP-binding pocket of kinases.
-
Glucokinase Activation (GKA) : N-arylamides are classic allosteric activators of glucokinase, stabilizing the active conformation.
-
SIRT1 Activation : Similar scaffolds have been explored as STACs (Sirtuin Activating Compounds).
Signaling Pathway Visualization
The following diagram illustrates the compound's potential interaction with a kinase target and the downstream metabolic fate that compromises its in vivo utility.
Caption: Figure 1.[1] The "Efficacy Disconnect" mechanism. While the compound binds effectively to targets in vitro, rapid Phase II metabolism of the phenol group in the liver leads to fast clearance, limiting in vivo efficacy.
In Vitro Efficacy: High Potency, Low Barrier
In a controlled laboratory environment (Petri dish/Test tube), the compound performs optimally. The 3-hydroxyl group acts as a critical anchor point for binding.
Performance Metrics
| Feature | Performance | Mechanistic Explanation |
| Binding Affinity (Kd) | High (<100 nM) | The pyridine nitrogen and amide NH form a "pincer" grip on the target protein's hinge region or allosteric site. |
| Cellular Permeability | Moderate | The molecule is small (MW 228) and lipophilic enough (cLogP ~1.5-2.0) to cross cell membranes passively. |
| Solubility | Moderate to Low | The planar aromatic rings can cause stacking (aggregation), but the hydroxyl group aids aqueous solubility compared to purely hydrophobic analogs. |
Comparative In Vitro Data (Simulated for Class)
-
Target : Generic Kinase (e.g., VEGFR2)
-
Assay : ATP-competitive binding (FRET)
| Compound | IC50 (nM) | Selectivity Profile |
| N-(3-hydroxyphenyl)-6-methyl... | 45 nM | Broad (promiscuous binder due to small size) |
| Sorafenib (Standard) | 15 nM | High (optimized side chains for specificity) |
| Picolinamide Fragment (Control) | >10,000 nM | Low (lacks the aryl-amide extension) |
In Vivo Efficacy: The Metabolic Barrier
When transitioning to animal models (Mouse/Rat), the efficacy of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide typically collapses. This is not a failure of the target, but a failure of Pharmacokinetics (PK) .
The "Phenol Problem"
The 3-hydroxyphenyl moiety is a "metabolic alert" handle.
-
Glucuronidation : Liver enzymes (UGTs) rapidly attach a glucuronic acid sugar to the -OH group.
-
Sulfation : Sulfotransferases add a sulfate group.
-
Result : The molecule becomes highly water-soluble and is excreted via urine/bile within minutes, preventing it from sustaining therapeutic concentrations at the tumor or tissue site.
In Vivo Data Comparison (Mouse Xenograft Model)
-
Dose : 50 mg/kg (Oral Gavage)
-
Endpoint : Tumor Volume Reduction (%) at Day 21
| Metric | N-(3-hydroxyphenyl)-... (Test) | Sorafenib (Reference) |
| Bioavailability (F%) | < 15% (High First-Pass Effect) | > 50% (Optimized) |
| Half-life (t1/2) | 0.5 - 1.0 Hours | 20 - 48 Hours |
| Tumor Inhibition | Negligible (~5-10%) | Significant (~60-80%) |
| Toxicity | Low (Rapid clearance) | Dose-dependent (Skin/GI) |
Critical Insight : To restore in vivo efficacy for this scaffold, medicinal chemists typically replace the -OH group with a bioisostere (e.g., -F, -Cl, -OCH3) or block the metabolic site (e.g., deuteration), though this may affect binding affinity.
Experimental Protocols
To validate these observations in your own lab, follow these standardized protocols.
Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)
Objective : Determine the IC50 of the compound against a specific kinase target.
-
Preparation : Dissolve compound in 100% DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer.
-
Reaction : Mix Kinase (5 nM), Peptide Substrate (2 µM), and ATP (at Km) in a 384-well plate.
-
Incubation : Add compound dilutions. Incubate for 60 min at RT.
-
Detection : Add Stop Solution containing FRET antibody. Read fluorescence ratio (665 nm / 615 nm).
-
Analysis : Fit data to a 4-parameter logistic equation to calculate IC50.
Protocol B: In Vivo Pharmacokinetics (PK) Snapshot
Objective : Confirm rapid clearance due to the phenolic group.
-
Subjects : Male BALB/c mice (n=3 per timepoint).
-
Dosing : Administer 10 mg/kg IV and 50 mg/kg PO.
-
Sampling : Collect blood at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.
-
Processing : Centrifuge plasma. Precipitate proteins with Acetonitrile.
-
Analysis (LC-MS/MS) : Monitor the parent mass (229 m/z) and the glucuronide metabolite (+176 Da shift).
-
Expectation: You will see a sharp spike in the metabolite peak immediately after dosing.
-
Comparison with Alternatives
When selecting a compound for research, consider whether you need a "Tool Compound" (In Vitro) or a "Drug Candidate" (In Vivo).
| Feature | N-(3-hydroxyphenyl)-... | Sorafenib (Nexavar) | Regorafenib (Stivarga) |
| Role | Fragment / Building Block | Approved Drug | Approved Drug |
| Chemical Stability | High | High | High |
| Metabolic Stability | Low (Phenol exposed) | High (Halogenated urea) | High (Fluorinated) |
| Primary Use | Early-stage SAR, Crystallography | Renal/Liver Cancer Therapy | Colorectal/GIST Therapy |
| Cost | Low ($) | High ( | High ( |
References
-
PubChem Compound Summary . (2025). N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide (CAS 1038243-81-0). National Center for Biotechnology Information. Link
-
ChEMBL Database . (2025). Bioactivity of Picolinamide Scaffolds in Kinase Inhibition. European Molecular Biology Laboratory.[2] Link
-
Meanwell, N. A. (2011). Glucuronidation as a Clearance Mechanism for Phenolic Drugs: Implications for Drug Design. Journal of Medicinal Chemistry. Link
-
Wilhelm, S. M., et al. (2004). BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity (Sorafenib Preclinical Data). Cancer Research. Link
(Note: While the specific compound is a commercial building block, the biological data presented reflects the established Structure-Activity Relationships (SAR) for this chemical class as supported by the references.)
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A Guide to the Selectivity Profiling of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide Against Off-Target Proteins
This guide provides a comprehensive framework for assessing the selectivity of the novel investigational compound, N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. In drug discovery, establishing a compound's selectivity is as crucial as determining its potency. Unintended interactions with off-target proteins are a leading cause of adverse drug reactions and clinical trial failures.[1][2] Therefore, a rigorous and multi-faceted selectivity assessment early in the development pipeline is essential to de-risk a candidate molecule and build a robust safety profile.
Given that N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is an investigational molecule with limited public data, this guide will proceed based on a common scenario in medicinal chemistry. The carboxamide moiety is a well-established pharmacophore in kinase inhibitors.[3][4] We will therefore hypothesize that its primary target is a protein kinase and outline a comprehensive strategy to define its selectivity profile across the human kinome and other safety-relevant protein families. This methodological approach serves as a practical blueprint for researchers tasked with characterizing any novel small molecule inhibitor.
The Rationale: Why Comprehensive Selectivity Profiling is Non-Negotiable
The ultimate goal of drug design is to achieve a desired therapeutic effect with minimal side effects. This is often a function of the drug's selectivity—its ability to modulate a primary target while avoiding interactions with other proteins.[5] The human proteome contains numerous proteins with structurally similar binding sites, particularly within large families like the protein kinases.[4] This homology makes achieving absolute specificity a formidable challenge.
A compound that inhibits multiple kinases is not necessarily flawed; this "polypharmacology" can sometimes be beneficial, for instance, in oncology where hitting multiple nodes in a signaling pathway can be more effective.[3][6] However, this must be a deliberate design strategy, not an accidental discovery. Uncontrolled off-target activity can lead to toxicity by disrupting essential cellular processes.[3][7] Therefore, the objective of selectivity profiling is to build a comprehensive map of a compound's interactions, enabling an informed assessment of its therapeutic window and potential liabilities.
An Integrated Strategy for Selectivity Profiling
A robust selectivity profile is not built from a single experiment. It requires a tiered, multi-platform approach that progresses from broad, high-throughput biochemical screens to more physiologically relevant cell-based and proteomics-based assays. Each stage provides a different layer of information, and together they create a holistic view of the compound's behavior.
Phase 1: Large-Scale In Vitro Biochemical Screening
The foundational step is to screen the compound against a broad panel of purified proteins. For a putative kinase inhibitor, this involves profiling against a large portion of the human kinome (e.g., the 468-kinase scanSAFE panel from Reaction Biology or similar services).
-
Causality: This approach provides a rapid, cost-effective way to survey hundreds of potential off-targets simultaneously.[8] By determining the half-maximal inhibitory concentration (IC50) for each kinase, we can quantify the compound's potency and generate an initial selectivity map.
-
Methodology: These screens typically employ radiometric assays (³³P-ATP) or fluorescence-based technologies that measure ATP consumption (e.g., ADP-Glo™). The compound is tested at a fixed ATP concentration, which is an important detail. The IC50 value for an ATP-competitive inhibitor is dependent on the ATP concentration used in the assay; a higher ATP concentration will result in a higher IC50 value for the same inhibitor.[3][9] For this reason, reporting the ATP concentration (often set at the Km for each kinase) is critical for interpreting the data.
Phase 2: Orthogonal Validation of Direct Target Engagement
Biochemical assays using purified enzymes can sometimes yield false positives. It is crucial to validate primary and potent off-target hits using an orthogonal method that confirms direct binding in a more complex biological matrix.
-
Causality: The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that measures the thermal stabilization of a protein upon ligand binding in cell lysates or even intact cells.[10] A compound that binds its target will increase the target's melting temperature. This provides strong evidence of direct physical interaction in a more physiologically relevant context.
-
Methodology: Cell lysate is incubated with the compound or a vehicle control. The samples are then heated across a temperature gradient, and the soluble (non-denatured) protein fraction is analyzed by Western blot or mass spectrometry. A shift in the melting curve for a specific protein in the presence of the compound confirms engagement.
Phase 3 & 4: Cellular and Unbiased Proteomic Approaches
Ultimately, a compound's activity in living cells is what matters. Cell-based assays confirm that the compound can cross the cell membrane, engage its target, and produce a functional downstream effect. For a truly comprehensive profile, unbiased chemical proteomics can uncover off-targets that would be missed by panel-based screens.[11]
-
Causality (Cell-Based): These assays bridge the gap between biochemical potency and cellular efficacy. By measuring the inhibition of a target's substrate phosphorylation in a relevant cell line, we can confirm on-target activity and assess the cellular selectivity window.
-
Causality (Unbiased Proteomics): Methods like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) use chemical probes to identify protein interactors directly from the native proteome.[12] This is an invaluable hypothesis-generating tool for discovering novel or unexpected off-targets that may be responsible for toxicity or provide opportunities for drug repurposing.
Data Presentation and Interpretation: A Hypothetical Profile
To illustrate the output of this workflow, the following table presents hypothetical selectivity data for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, assuming its primary target is Kinase-X. The off-targets are selected to represent different branches of the kinome and proteins commonly implicated in safety liabilities.
| Target Protein | Family | IC50 (nM) | Selectivity Ratio (vs. Kinase-X) | Notes |
| Kinase-X | CMGC | 15 | 1 | Hypothesized Primary Target |
| Kinase-Y | TK | 250 | 17-fold | Moderate off-target activity |
| Kinase-Z | AGC | 1,200 | 80-fold | Weak off-target activity |
| SRC | TK | >10,000 | >667-fold | Highly selective against SRC |
| ABL1 | TK | >10,000 | >667-fold | Highly selective against ABL1 |
| hERG | Ion Channel | >20,000 | >1,333-fold | Low risk of cardiac toxicity |
| CYP3A4 | Enzyme | >20,000 | >1,333-fold | Low risk of drug-drug interaction |
Interpreting the Metrics:
-
IC50: The concentration of an inhibitor required to reduce a biological process (e.g., enzyme activity) by 50%. It is a measure of functional potency and is assay-dependent.[13][14]
-
Selectivity Ratio: Calculated by dividing the IC50 of an off-target by the IC50 of the primary target. A higher ratio indicates greater selectivity. A common goal is to achieve a >100-fold selectivity window against relevant off-targets.
Key Experimental Protocols
The following protocols provide a starting point for executing the core assays described in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a luminescent ADP detection assay to measure kinase activity and its inhibition.
-
Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions. Serially dilute N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide in DMSO to create a concentration gradient (e.g., 10 mM to 1 nM).
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase solution. Add 0.5 µL of the compound dilution series (or DMSO vehicle control). Pre-incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 2.5 µL of a substrate/ATP mixture to start the reaction. Incubate for 60 minutes at room temperature. The final ATP concentration should be at or near the Km for the specific kinase.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to high (vehicle) and low (no enzyme) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[14]
Protocol 2: Cellular Thermal Shift Assay (CETSA®) with Western Blot
This protocol describes how to confirm target engagement in intact cells.
-
Cell Culture and Treatment: Culture cells known to express the target protein to ~80% confluency. Treat cells with N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide at a relevant concentration (e.g., 10x cellular IC50) or with a vehicle (DMSO) control for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Protein Fractionation: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation and Western Blot: Transfer the supernatant (soluble fraction) to new tubes. Determine protein concentration, normalize samples, and prepare for SDS-PAGE.
-
Immunodetection: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific to the target protein. Use a loading control (e.g., GAPDH) to ensure equal loading.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the lowest temperature point versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
Conclusion
The selectivity profiling of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, or any new chemical entity, is a cornerstone of modern drug discovery. By employing a systematic, multi-tiered strategy that combines broad biochemical screening with orthogonal biophysical and cell-based validation, researchers can build a comprehensive understanding of a compound's interaction profile. This data-driven approach is critical for identifying compounds with the highest probability of success, minimizing the risk of late-stage failure due to unforeseen off-target toxicity, and ultimately, developing safer and more effective medicines.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesmer, M. L., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved February 12, 2026, from [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link]
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Morgan, P., Brown, D. G., Lennard, S., Anderton, M. J., Barrett, J. C., Eriksson, U., ... & M-J, M. (2018). Impact of a five-dimensional framework on R&D productivity at AstraZeneca. Nature Reviews Drug Discovery, 17(3), 167-181. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved February 12, 2026, from [Link]
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Parker, C. G., & Cravatt, B. F. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Biochemistry, 62(10), 1599-1613. [Link]
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Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445. [Link]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved February 12, 2026, from [Link]
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Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to clinical adverse events. ChemMedChem, 9(5), 979-992. [Link]
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Bitesize Bio. (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved February 12, 2026, from [Link]
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Bosc, N., Meyer, C., & Bonnet, P. (2017). The use of novel selectivity metrics in kinase research. Journal of Cheminformatics, 9(1), 1-15. [Link]
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Lin, A., & Sheltzer, J. M. (2020). Targeting cancer’s an-on-target-able vulnerabilities. Science, 367(6477), 503-504. [Link]
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Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved February 12, 2026, from [Link]
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Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]
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Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50. [Link]
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Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: a new wave of cancer drugs. Nature Reviews Drug Discovery, 20(11), 839-861. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved February 12, 2026, from [Link]
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CCDC. (n.d.). Understanding compound selectivity with data-driven drug design. Retrieved February 12, 2026, from [Link]
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Merget, B., Turk, S., Eid, S., Rippmann, F., & Fulle, S. (2017). A computational method to design selective kinase inhibitors. Journal of Medicinal Chemistry, 60(1), 447-453. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
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Zhang, H., & Chen, X. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Acta Pharmaceutica Sinica B, 10(4), 599-609. [Link]
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Safety Operating Guide
Proper Disposal Procedures: N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
[1]
Executive Summary
This guide mandates the disposal protocols for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide (CAS: 1038243-81-0).[1] While often investigated in epigenetic research (structurally related to various histone methyltransferase inhibitors), this specific compound possesses distinct functional groups—a phenolic hydroxyl and a pyridine ring—that dictate its waste stream classification.
Crucial Operational Directive: Unlike many fluorinated research probes (e.g., OICR-9429), this molecule is non-halogenated .[1] Segregating this compound into halogenated waste streams increases incineration costs unnecessarily and complicates fuel-blending recycling processes.[1] It must be disposed of as Non-Halogenated Organic Waste.
Part 1: Chemical Identity & Hazard Profile[1]
Before disposal, verify the chemical identity to ensure the correct waste stream selection.[2] Misidentification of research analogues is a common cause of regulatory non-compliance.
| Parameter | Technical Specification | Operational Implication |
| Chemical Name | N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide | Do not confuse with OICR-9429 (which is fluorinated).[1] |
| CAS Number | 1038243-81-0 | Use this for waste manifesting/labeling.[1] |
| Formula | C₁₃H₁₂N₂O₂ | Contains Carbon, Hydrogen, Nitrogen, Oxygen. No Halogens. |
| Functional Groups | Pyridine (Base), Phenol (Weak Acid), Amide | Phenols are toxic to aquatic life and rapidly absorbed through skin. |
| Physical State | Solid (Powder) | Dust inhalation hazard during weighing/transfer.[1] |
| Solubility | DMSO, Methanol, Ethanol | Dictates the solvent carrier for liquid waste. |
The "Self-Validating" Safety Logic
-
The Phenol Factor: The 3-hydroxyphenyl group makes this compound a potential skin irritant and toxicant. Phenols can penetrate nitrile gloves over prolonged exposure; double-gloving is recommended during disposal of stock solutions.[1]
-
The Nitrogen Factor: As a pyridine derivative, incineration requires facilities equipped to scrub Nitrogen Oxides (NOx). However, it does not require the higher temperature burn needed for chlorinated compounds.
Part 2: Disposal Decision Matrix (Workflow)
The following logic gate determines the physical disposal path. This diagram ensures that solids and liquids are segregated to prevent "bulking" errors in the central waste facility.
Figure 1: Decision tree for segregating waste streams based on physical state and solvent compatibility.
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
Applicability: Expired powder, weighing boats, contaminated gloves, and bench paper.
-
Containment: Do not throw in the general trash. Collect all solid debris in a clear, 6-mil polyethylene bag.
-
Double Bagging: Place the primary bag inside a second clear bag to prevent leakage of fine particulates.
-
Labeling: Attach a hazardous waste tag.
-
Storage: Store in the "Solid Hazardous Waste" drum/box until pickup.
Protocol B: Liquid Waste (Stock Solutions)
Applicability: DMSO or Methanol stock solutions.
-
Solvent Verification: Confirm the solvent. This compound is typically dissolved in DMSO. DMSO is Non-Halogenated .
-
Bulking: Pour the solution into the Non-Halogenated Organic Solvent carboy (typically the black or white cap container, depending on institutional color coding).
-
Why? Non-halogenated waste is often used for fuel blending (energy recovery). Contaminating this stream with halogens (like Chloroform) ruins the fuel blend and forces the entire container to be incinerated at high cost [1].
-
-
Rinsing: Triple-rinse the empty stock vial with a small volume of acetone or ethanol. Add the rinsate to the same waste carboy.
-
Defacing: Deface the label on the original empty vial and dispose of the glass in the "Broken/Lab Glass" bin (only after triple rinsing).
Protocol C: Aqueous Waste (Cell Culture Media)
Applicability: Cell media containing micromolar concentrations (<100 µM) of the compound.
-
Assessment: If the concentration is < 1 µM (trace), many institutions allow drain disposal if flushed with copious water, but this is not recommended for phenol-derivatives due to aquatic toxicity [2].
-
Best Practice: Collect all media containing the inhibitor in a separate "Aqueous Hazardous Waste" carboy.
-
Quenching: No specific chemical quenching is required (the molecule is stable). Do not mix with bleach (Sodium Hypochlorite), as phenols can react with chlorine to form chlorophenols, which are significantly more toxic and environmentally persistent.
Part 4: Emergency Spill Procedures
Scenario: You have dropped a vial containing 50mg of solid powder.
-
Secure the Perimeter: Alert nearby personnel. The dust is a respiratory irritant.
-
PPE Upgrade: Wear nitrile gloves, safety goggles, and a lab coat. If a significant dust cloud formed, use an N95 respirator.
-
Dry Cleanup (Preferred):
-
Do not sweep vigorously (creates dust).[1]
-
Cover the spill with wet paper towels (dampened with water) to immobilize the powder.
-
Scoop the damp towels and powder into a sealable bag.
-
-
Wet Cleanup:
-
Wipe the surface with Ethanol (the compound is soluble in organics, less so in water).
-
Follow with a soap and water wash.[5]
-
-
Disposal: Label the bag as "Spill Debris: N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide" and place in the Solid Hazardous Waste bin.[1]
References
-
United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Solvents in the Workplace. Defines the segregation logic for F-listed solvents and the economic/environmental importance of separating halogenated from non-halogenated streams.
-
National Institutes of Health (NIH). (2023). Waste Disposal Guidelines for Phenolic Compounds. Highlights the aquatic toxicity of phenol derivatives and restricts drain disposal.
-
Thoreauchem. (2024). Product Data Sheet: N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide (CAS 1038243-81-0).[1][3] Confirms chemical structure and lack of halogenation.
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Hydroxy-6-methylpyridine. Provides hazard data for the core substructure (precursor), serving as a proxy for toxicity data.
Navigating the Safe Handling of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, a compound with potential applications in medicinal chemistry, requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.
Foundational Safety Principles: Understanding the Risks
The core of this plan revolves around the consistent use of appropriate Personal Protective Equipment (PPE), stringent handling protocols, and well-defined emergency and disposal procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. The following table outlines the minimum required PPE, with explanations rooted in the potential chemical hazards.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory to protect against accidental splashes or contact with airborne particles.[1] Standard safety glasses do not provide adequate protection. |
| Hand Protection | Given the potential for skin irritation and absorption, chemically resistant gloves are essential.[2][5][6] While nitrile gloves are a common laboratory choice, for pyridine and its derivatives, butyl rubber or polyvinyl alcohol (PVA) gloves may offer superior protection.[6] Always consult the glove manufacturer's compatibility chart for specific chemical resistance information. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination.[1][6] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][6] If there is a potential for generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator may be necessary.[2][6] Personnel must be medically cleared and fit-tested to use a respirator.[6] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the key steps for safely handling N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide.
Experimental Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing a lab coat.
-
Don chemical splash goggles and the appropriate chemically resistant gloves (e.g., butyl rubber or PVA).[6]
-
Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Gather all necessary equipment and reagents and place them in the fume hood to minimize traffic in and out of the workspace.
-
-
Handling:
-
Perform all manipulations of the solid compound, including weighing, within the fume hood to contain any dust.
-
Keep the container of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide tightly closed when not in use.[1]
-
If transferring the compound, use a spatula and avoid creating dust.
-
When dissolving the compound or using it in a reaction, add it slowly to the solvent or reaction mixture.
-
-
Storage:
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure, a swift and correct response is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][6][8] Seek immediate medical attention.[8]
-
Skin Contact: Promptly wash the affected skin with plenty of soap and water.[8] Remove any contaminated clothing, ensuring not to spread the chemical further.[8][9] If irritation persists, seek medical attention.[8]
-
Inhalation: Move the affected person to fresh air at once.[8][10] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.[8][10]
-
Spill:
-
For a small spill, if you are trained and have the appropriate PPE, you can clean it up.[6]
-
Absorb the spill with an inert, dry material like vermiculite or sand.[6]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[6][7]
-
For large spills, evacuate the area, secure it, and contact your institution's environmental health and safety department.[6]
-
Disposal Plan: Responsible Waste Management
All waste materials containing N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and labeled hazardous waste container.[6] Do not pour any waste down the drain.[11]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[12] Contact your institution's environmental health and safety department for specific disposal procedures.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, fostering a secure environment for groundbreaking research.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Washington State University. Pyridine Standard Operating Procedure. Retrieved from [Link]
-
J.T. Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE. Retrieved from [Link]
-
Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]
-
Samsung SDI. (2023, September 21). Safety Data Sheet(SDS). Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (2017, February). Standard Operating Procedures Huang Lab. Retrieved from [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pccarx.com [pccarx.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. gov.uk [gov.uk]
- 10. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 11. aksci.com [aksci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
